(+/-)-Narwedine
Description
BenchChem offers high-quality (+/-)-Narwedine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)-Narwedine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one |
InChI |
InChI=1S/C17H19NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,14H,7-10H2,1-2H3/t14?,17-/m0/s1 |
InChI Key |
QENVUHCAYXAROT-JRZJBTRGSA-N |
Isomeric SMILES |
CN1CC[C@@]23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC |
Canonical SMILES |
CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthesis of Narwedine in Narcissus Species: A Technical Guide for Researchers
An In-depth Examination of the Core Biosynthetic Pathway, Enzyme Kinetics, and Analytical Methodologies
This technical guide provides a comprehensive overview of the biosynthesis of narwedine, a key Amaryllidaceae alkaloid and a direct precursor to galanthamine (B1674398), an important therapeutic agent for Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the enzymatic steps, relevant quantitative data, and experimental protocols essential for studying this vital metabolic pathway in Narcissus species.
Introduction to Narwedine and its Significance
Narwedine is a member of the Amaryllidaceae alkaloid family, a large and structurally diverse group of nitrogen-containing specialized metabolites found predominantly in plants of the Amaryllidaceae family, such as Narcissus (daffodils) and Galanthus (snowdrops).[1] Narwedine holds a critical position in the biosynthesis of galanthamine, serving as its immediate oxidized precursor.[2] The conversion of narwedine to galanthamine is a key step in the formation of this valuable pharmaceutical. Understanding the biosynthetic pathway of narwedine is therefore crucial for efforts aimed at its biotechnological production and the optimization of galanthamine yields from natural sources.
The Biosynthetic Pathway of Narwedine
The biosynthesis of narwedine begins with the aromatic amino acids L-phenylalanine and L-tyrosine, which serve as the primary precursors.[3] The pathway involves a series of enzymatic reactions, including deamination, hydroxylation, decarboxylation, condensation, methylation, and a critical intramolecular phenol-oxidative coupling reaction.
The initial steps involve the conversion of L-phenylalanine to 3,4-dihydroxybenzaldehyde (B13553) and L-tyrosine to tyramine (B21549).[3] These two intermediates then condense to form the central precursor to all Amaryllidaceae alkaloids, norbelladine (B1215549).[4] Subsequent methylation and oxidative coupling lead to the formation of N-demethylnarwedine, which is then methylated to yield narwedine.
Key Enzymes and Intermediates
The biosynthetic journey from primary metabolites to narwedine is orchestrated by a series of specialized enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.[3]
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[3]
-
Tyrosine Decarboxylase (TYDC): Catalyzes the conversion of L-tyrosine to tyramine.[3]
-
Norbelladine Synthase (NBS): Believed to be involved in the condensation of tyramine and 3,4-dihydroxybenzaldehyde to form norbelladine.
-
Norbelladine 4'-O-methyltransferase (N4OMT): Specifically methylates the 4'-hydroxyl group of norbelladine to produce 4'-O-methylnorbelladine.
-
Cytochrome P450 CYP96T1: A key enzyme that catalyzes the intramolecular para-ortho' C-C phenol (B47542) coupling of 4'-O-methylnorbelladine to form N-demethylnarwedine.[3]
-
N-demethylnarwedine N-methyltransferase: The final step involves the N-methylation of N-demethylnarwedine to produce narwedine.
Quantitative Data
A critical aspect of understanding any biosynthetic pathway is the quantitative characterization of its enzymes and the measurement of its intermediates. The following tables summarize the available quantitative data for the narwedine biosynthetic pathway in Narcissus and related species. It is important to note that kinetic data for several enzymes in Narcissus species are not yet available in the literature.
Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax | kcat | Source Organism | Reference |
| N4OMT | Norbelladine | 1.6 | - | 1.3 min⁻¹ | Narcissus sp. aff. pseudonarcissus | [5] |
| N4OMT | N-methylnorbelladine | 1.9 | - | 2.6 min⁻¹ | Narcissus sp. aff. pseudonarcissus | [5] |
| N4OMT | S-adenosyl-L-methionine | 28.5 | - | - | Narcissus sp. aff. pseudonarcissus | [5] |
| PAL | L-Phenylalanine | 101.3 | 4.858 µmol min⁻¹ | 3.36 s⁻¹ | Cistanche deserticola (for reference) | [6] |
| TYDC | L-Tyrosine | 249.7 | 6.424 µM min⁻¹ | - | Rehmannia glutinosa (for reference) | [7] |
| TYDC | L-DOPA | 273.8 | 1.878 µM min⁻¹ | - | Rehmannia glutinosa (for reference) | [7] |
Metabolite Concentrations in Narcissus Species
Quantitative data for the direct precursors of narwedine are scarce in the literature, with most studies focusing on the end-product galanthamine. One study detected 4'-O-methylnorbelladine in the flower tissues of Narcissus pseudonarcissus 'King Alfred', but did not provide a quantitative value.[8] The table below presents a selection of alkaloid concentrations from various Narcissus species to provide context, though specific concentrations of narwedine and its immediate precursors are often not reported.
| Metabolite | Species | Tissue | Concentration (µg/g DW) | Method | Reference |
| Galanthamine | Narcissus confusus | Leaves | 301.0 | GC-MS | [5] |
| Galanthamine | Narcissus bujei | Leaves | 103.2 | GC-MS | [5] |
| Galanthamine | Narcissus pseudonarcissus cv. Carlton | Bulbs | 452 ± 73 (µg/g FW) | LC-MS | [9] |
| Galanthamine | Narcissus pseudonarcissus cv. Fortune | Bulbs | 285 ± 47 (µg/g FW) | LC-MS | [9] |
| Haemanthamine | Narcissus bujei | Leaves | 141.1 | GC-MS | [5] |
| Homolycorine | Narcissus bujei | Leaves | 135.8 | GC-MS | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the narwedine biosynthetic pathway.
Alkaloid Extraction from Narcissus Bulbs
This protocol is adapted from methodologies used for the analysis of Amaryllidaceae alkaloids.[9]
Materials:
-
Narcissus bulbs
-
Liquid nitrogen
-
Lyophilizer
-
Vortex mixer
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters, 0.22 µm)
Procedure:
-
Harvest fresh Narcissus bulbs and wash them thoroughly to remove any soil and debris.
-
Freeze the bulbs in liquid nitrogen and immediately lyophilize them for 72 hours until completely dry.
-
Grind the lyophilized bulbs into a fine powder using a mortar and pestle or a grinder.
-
Weigh approximately 300 mg of the powdered bulb tissue into a centrifuge tube.
-
Add 5 mL of methanol to the tube.
-
Incubate the mixture for 16 hours at 37°C with shaking (200 rpm).
-
Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant.
-
Re-extract the remaining pellet with an additional 5 mL of methanol for 30 minutes under the same conditions.
-
Centrifuge again and combine the two methanol supernatants.
-
Filter the combined extract through a 0.22 µm syringe filter into a clean vial for LC-MS/MS analysis.
Quantitative Analysis of Alkaloids by LC-MS/MS
This protocol provides a general framework for the quantification of narwedine and its precursors. Specific parameters may need to be optimized based on the available instrumentation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
C18 reversed-phase column.
Reagents:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
Authentic standards of narwedine, N-demethylnarwedine, 4'-O-methylnorbelladine, and norbelladine.
Procedure:
-
Chromatographic Separation:
-
Inject 5-10 µL of the filtered alkaloid extract onto the C18 column.
-
Use a gradient elution program, for example:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-20 min: Hold at 90% B
-
20-21 min: Return to 10% B
-
21-25 min: Re-equilibrate at 10% B
-
-
Set the flow rate to 0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode (ESI+).
-
Develop a Multiple Reaction Monitoring (MRM) method for each target analyte. This involves determining the precursor ion (M+H)⁺ and a specific product ion for each compound.
-
Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each MRM transition to achieve maximum sensitivity.
-
-
Quantification:
-
Prepare a series of standard solutions of each analyte of known concentrations.
-
Generate a calibration curve for each compound by plotting the peak area against the concentration.
-
Quantify the amount of each analyte in the plant extracts by comparing their peak areas to the respective calibration curves.
-
Heterologous Expression and Assay of Norbelladine 4'-O-methyltransferase (N4OMT)
This protocol is based on the characterization of NpN4OMT from Narcissus sp. aff. pseudonarcissus.
1. Heterologous Expression:
-
The coding sequence of N4OMT is cloned into a suitable expression vector (e.g., pET vector with a His-tag).
-
The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium.
-
Protein expression is induced by the addition of IPTG when the culture reaches a specific optical density.
-
Cells are harvested by centrifugation and stored at -80°C.
2. Protein Purification:
-
The cell pellet is resuspended in a lysis buffer and sonicated to release the cellular contents.
-
The lysate is clarified by centrifugation.
-
The supernatant containing the His-tagged N4OMT is loaded onto a Ni-NTA affinity chromatography column.
-
The column is washed to remove non-specifically bound proteins.
-
The N4OMT protein is eluted from the column using a buffer containing imidazole.
-
The purity of the protein is assessed by SDS-PAGE.
3. Enzyme Assay:
-
The standard assay mixture (200 µL) contains:
-
50 mM Tris-HCl buffer (pH 7.5)
-
100 µM Norbelladine (substrate)
-
200 µM S-adenosyl-L-methionine (SAM) (co-substrate)
-
5 mM MgCl₂
-
Purified N4OMT enzyme
-
-
The reaction is initiated by the addition of the enzyme.
-
The mixture is incubated at 30°C for a defined period (e.g., 30 minutes).
-
The reaction is stopped by the addition of an equal volume of methanol or by heat inactivation.
-
The formation of 4'-O-methylnorbelladine is analyzed and quantified by LC-MS/MS as described in section 4.2.
Enzyme Assay for Cytochrome P450 CYP96T1
This protocol is adapted from the characterization of CYP96T1 from Narcissus sp. aff. pseudonarcissus.[3]
Materials:
-
Insect cells (e.g., Sf9) infected with a baculovirus expressing CYP96T1.
-
Potassium phosphate (B84403) buffer (30 mM, pH 8.0).
-
NADPH.
-
4'-O-methylnorbelladine (substrate).
-
Ethyl acetate (B1210297).
Procedure:
-
Prepare the assay mixture in a total volume of 200 µL containing:
-
30 mM Potassium phosphate buffer (pH 8.0)
-
1.25 mM NADPH
-
10 µM 4'-O-methylnorbelladine
-
70 µL of virus-infected Sf9 cell suspension
-
-
Incubate the assays for 2-4 hours at 30°C.
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Vortex the mixture thoroughly to extract the products.
-
Centrifuge to separate the phases.
-
Carefully remove the upper ethyl acetate layer and evaporate it to dryness under a stream of nitrogen.
-
Resuspend the residue in a suitable solvent (e.g., methanol) for LC-MS/MS analysis to detect the formation of N-demethylnarwedine.
Visualizations
The following diagrams illustrate the narwedine biosynthetic pathway and a typical experimental workflow for enzyme characterization.
Caption: The biosynthetic pathway of narwedine from L-phenylalanine and L-tyrosine.
Caption: A generalized workflow for the characterization of a biosynthetic enzyme.
Conclusion and Future Directions
The biosynthesis of narwedine in Narcissus species is a complex and fascinating pathway that is central to the production of the Alzheimer's drug galanthamine. While significant progress has been made in identifying the key enzymes and intermediates, this technical guide highlights areas where further research is needed. Specifically, the kinetic characterization of several enzymes in the early stages of the pathway within Narcissus remains to be fully elucidated. Furthermore, quantitative data on the in planta concentrations of key intermediates such as norbelladine, 4'-O-methylnorbelladine, and N-demethylnarwedine are largely unavailable.
Future research efforts should focus on:
-
The heterologous expression and detailed kinetic analysis of PAL, C4H, and TYDC from Narcissus species.
-
The development of sensitive and robust analytical methods for the routine quantification of all intermediates in the narwedine pathway.
-
Metabolomic and transcriptomic studies across different Narcissus species and tissues to identify regulatory points in the pathway and to discover novel enzyme variants with improved catalytic properties.
A more complete understanding of the narwedine biosynthetic pathway will not only advance our fundamental knowledge of plant specialized metabolism but also pave the way for the metabolic engineering of plants and microorganisms for the sustainable and high-yield production of galanthamine and other valuable Amaryllidaceae alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cloning and characterization of a tyrosine decarboxylase involved in the biosynthesis of galanthamine in Lycoris aurea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Narwedine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narwedine, a tetracyclic alkaloid belonging to the Amaryllidaceae family, serves as a crucial biosynthetic precursor to galanthamine, a well-established acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[1] The presence of two stereogenic centers in the narwedine molecule gives rise to a pair of enantiomers, (+)-narwedine and (-)-narwedine, which exhibit distinct biological activities and physicochemical properties. This technical guide provides a comprehensive overview of the chemical structure, absolute stereochemistry, and analytical methodologies pertinent to the enantiomers of narwedine.
Chemical Structure and Stereochemistry
The chemical structure of narwedine is characterized by a dibenzofuran (B1670420) core fused to a seven-membered azepine ring. The systematic IUPAC name for the naturally occurring levorotatory enantiomer, (-)-narwedine, is (4aS,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one.[2] The absolute configuration of (-)-narwedine has been determined to be (4aS,8aS).[2] Consequently, its enantiomer, (+)-narwedine, possesses the (4aR,8aR) configuration.
The relationship between narwedine and its more widely known derivative, galanthamine, is pivotal. The stereoselective reduction of the C6-keto group of (-)-narwedine yields (-)-galanthamine, highlighting the importance of obtaining enantiomerically pure narwedine.
Figure 1: Chemical structures of (+)- and (-)-narwedine enantiomers.
Physicochemical and Spectroscopic Data
The distinct stereochemistry of narwedine enantiomers gives rise to differences in their interaction with plane-polarized light, a property quantified by specific optical rotation. Other physicochemical properties are generally identical for enantiomers, while properties of the racemic mixture can differ, such as the melting point.
| Property | (+/-)-Narwedine (Racemic) | (-)-Narwedine | (+)-Narwedine |
| CAS Number | 1668-86-6 | 510-77-0 | Not available |
| Molecular Formula | C₁₇H₁₉NO₃ | C₁₇H₁₉NO₃ | C₁₇H₁₉NO₃ |
| Molecular Weight | 285.34 g/mol | 285.34 g/mol | 285.34 g/mol |
| Melting Point | 198-199 °C | 184-190 °C[2] | 184-190 °C (expected) |
| Specific Optical Rotation ([α]D) | 0° (by definition) | Data not available | Data not available |
| ¹³C NMR | See PubChem CID 10356588[3] | See PubChem CID 10356588[3] | See PubChem CID 10356588[3] |
| IR Spectrum | Not available | Available in Patent WO2007010412A2[4] | Not available |
| X-ray Powder Diffractogram | Not available | Available in Patent WO2007010412A2[4] | Not available |
Experimental Protocols
Resolution of Racemic Narwedine by Crystallization-Induced Dynamic Resolution
A highly efficient method for obtaining enantiomerically pure (-)-narwedine from the racemate is through crystallization-induced dynamic resolution. This process takes advantage of the fact that narwedine can racemize in solution via a retro-Michael reaction, allowing for the conversion of the undesired (+)-enantiomer into the desired (-)-enantiomer, which is then selectively crystallized.
Protocol:
-
A solution of racemic narwedine ((±)-narwedine) is prepared in a suitable solvent system, typically a mixture of ethanol (B145695) and triethylamine (B128534) (EtOH/Et₃N).[5]
-
The solution is seeded with a small quantity (catalytic amount, e.g., 1-2.5 mol%) of pure (-)-narwedine crystals.[5]
-
The mixture is stirred at a controlled temperature, allowing the solution to equilibrate. The less soluble (-)-narwedine preferentially crystallizes out of the solution.
-
As (-)-narwedine crystallizes, the equilibrium in the solution is shifted, causing the dissolved (+)-narwedine to racemize to maintain a 1:1 ratio of enantiomers in solution.
-
This dynamic process continues, leading to the gradual conversion of the racemic mixture into solid, enantiomerically pure (-)-narwedine.
-
The crystalline (-)-narwedine is isolated by filtration, washed with a cold solvent, and dried.
Figure 2: Workflow for the resolution of racemic narwedine.
Structural Elucidation by X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of chiral molecules.
Methodology:
-
High-quality single crystals of an enantiomerically pure narwedine salt are grown from a suitable solvent by slow evaporation.
-
A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[6]
-
Diffraction data are collected as the crystal is rotated.[6]
-
The resulting diffraction pattern is used to solve the crystal structure, providing precise atomic coordinates.[6]
-
The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays, often quantified by the Flack parameter.[6] A crystal structure of narwedine is available in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 272882.[2]
Chiroptical Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule and provides information about its stereochemistry.
Methodology:
-
Solutions of the individual narwedine enantiomers are prepared in a suitable transparent solvent (e.g., methanol (B129727) or acetonitrile).
-
The CD spectra are recorded over a specific wavelength range, typically in the UV region where chromophores are present.[7]
-
Enantiomers will exhibit mirror-image CD spectra, with positive and negative Cotton effects of equal magnitude at the same wavelengths.[7]
-
The sign and intensity of the Cotton effects can be correlated with the absolute configuration of the enantiomers, often with the aid of computational chemistry.[7]
Biological Activity
The enantiomers of narwedine exhibit differential biological activity, a common phenomenon for chiral molecules interacting with a chiral biological environment such as enzymes and receptors.[8]
-
(-)-Narwedine: This enantiomer has been shown to be an inhibitor of several enzymes, including:
-
Acetylcholinesterase (AChE)
-
Butyrylcholinesterase (BChE)
-
Prolyl endopeptidase[1] This inhibitory profile is consistent with its role as a precursor to (-)-galanthamine, a known AChE inhibitor.
-
-
(+)-Narwedine: The biological activity of (+)-narwedine is less well-documented in the readily available scientific literature. Generally, for many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to side effects.[9] Given that (-)-galanthamine is the active therapeutic agent, it is plausible that (+)-narwedine exhibits significantly lower or negligible acetylcholinesterase inhibitory activity.
Conclusion
The stereochemistry of narwedine is of paramount importance, particularly in the context of its role as a precursor for the synthesis of (-)-galanthamine. The ability to efficiently resolve racemic narwedine through crystallization-induced dynamic resolution is a key step in the large-scale production of this important therapeutic agent. The distinct physicochemical and biological properties of the narwedine enantiomers underscore the critical role of stereochemistry in drug development and molecular recognition. Further investigation into the specific biological activities of (+)-narwedine could provide a more complete understanding of its pharmacological profile.
References
- 1. Biological and pharmacological activities of amaryllidaceae alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Narwedine | C17H19NO3 | CID 10356588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2007010412A2 - Syntheses and preparations of narwedine and related novel compounds - Google Patents [patents.google.com]
- 5. Collection - Crystallization-Induced Dynamic Resolution of a Diarylmethylamine toward the Synthesis of a Potent TRPM8 Inhibitor - Organic Process Research & Development - Figshare [acs.figshare.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Spectroscopic Profile of (+/-)-Narwedine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the Amaryllidaceae alkaloid, (+/-)-Narwedine. The information presented herein is crucial for the identification, characterization, and quality control of this important synthetic precursor to galanthamine, a compound used in the management of Alzheimer's disease. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for (+/-)-Narwedine, typically recorded in deuterated chloroform (B151607) (CDCl₃).
¹H NMR Spectroscopic Data
Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.93 | d | 12.8 | H-1 |
| 6.64 | ABq | 8.5 | H-10, H-11 |
| 6.00 | d | 12.8 | H-2 |
| 4.68 | m | H-4a | |
| 4.06 | d | 16.0 | H-8a |
| 3.80 | s | OCH₃ | |
| 3.70 | d | 16.0 | H-8a' |
| 3.02 - 3.28 | m | H-4, H-5 | |
| 2.71 | dd | 19.2, 3.2 | H-7 |
| 2.41 | s | NCH₃ | |
| 2.15 - 2.30 | m | H-7' | |
| 1.75 - 1.90 | m | H-6 |
¹³C NMR Spectroscopic Data
Carbon NMR provides information about the carbon framework of a molecule.
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| 194.4 | C=O (C-3) |
| 147.0 | C-12 |
| 144.4 | C-11a |
| 144.0 | C-2 |
| 130.6 | C-1 |
| 129.4 | C-7a |
| 127.1 | C-11 |
| 122.0 | C-10 |
| 111.9 | C-9 |
| 88.0 | C-4a |
| 60.7 | C-8a |
| 56.0 | OCH₃ |
| 54.1 | C-5 |
| 49.0 | C-12a |
| 42.5 | NCH₃ |
| 37.3 | C-7 |
| 33.3 | C-6 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (+/-)-Narwedine is typically obtained using a potassium bromide (KBr) pellet.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3014 | C-H stretch | Aromatic |
| 2919, 2844 | C-H stretch | Aliphatic |
| 1681 | C=O stretch | α,β-Unsaturated Ketone |
| 1618, 1587, 1505 | C=C stretch | Aromatic |
| 1440 | C-H bend | Aliphatic |
| 1285, 1265, 1212 | C-O stretch | Aryl Ether |
| 1167, 1146, 1133, 1102, 1050, 1029, 1000 | Fingerprint Region |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular formula of Narwedine is C₁₇H₁₉NO₃, with a molecular weight of 285.34 g/mol .[1] Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of Amaryllidaceae alkaloids like narwedine.
| m/z | Interpretation |
| 286 | [M+H]⁺ (Protonated Molecule) |
| 270 | [M+H - CH₄]⁺ or [M+H - O]⁺ |
| 226 | Further fragmentation |
| 211 | Further fragmentation |
Experimental Protocols
The following sections describe the general methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: A few milligrams of the (+/-)-Narwedine sample are dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm, with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is acquired with a spectral width of 0 to 220 ppm.
IR Spectroscopy
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid (+/-)-Narwedine sample is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[2][3] The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.[2][4]
Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.[5]
Mass Spectrometry
Sample Preparation: The (+/-)-Narwedine sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL. The solution may be further diluted for analysis.
Instrumentation and Data Acquisition (ESI-MS): The sample solution is introduced into the electrospray ionization source of a mass spectrometer, often coupled with a liquid chromatography system. The analysis is typically performed in positive ion mode. The mass spectrum is acquired over a mass range that includes the expected molecular ion, for instance, from m/z 50 to 500. For tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺ at m/z 286) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions, providing further structural information.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic compound like (+/-)-Narwedine.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of (+/-)-Narwedine.
References
A Technical Guide to the Physical and Chemical Properties of Racemic Narwedine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Racemic narwedine, a tetracyclic alkaloid, is a pivotal intermediate in the total synthesis of galanthamine, a medication employed in the management of mild to moderate Alzheimer's disease.[1][2] As the direct precursor to galanthamine, a thorough understanding of the physicochemical properties of its racemic form is essential for the optimization of synthetic routes, resolution processes, and the development of novel derivatives. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of racemic narwedine, detailed experimental protocols from cited literature, and visualizations of relevant chemical and biological pathways.
Physical Properties
The physical properties of racemic narwedine are fundamental to its handling, purification, and formulation. While specific experimental data for the racemate is limited in publicly available literature, the following table summarizes the known information. It is important to note that racemic mixtures can exhibit different physical properties, such as melting point and solubility, compared to their pure enantiomers.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₉NO₃ | [1][4] |
| Molecular Weight | 285.34 g/mol | [1][4] |
| Appearance | Solid | [4] |
| Melting Point | Not explicitly reported for the racemate. Racemic compounds may have a different melting point than the pure enantiomers. | N/A |
| Boiling Point | Not reported; likely decomposes at high temperatures. | N/A |
| Solubility | Slightly soluble in DMSO (0.1-1 mg/mL). | [4] |
| Optical Activity | Optically inactive. | [3] |
Chemical Properties
The chemical properties of racemic narwedine are dictated by its molecular structure, which features a ketone, a tertiary amine, an ether linkage, and an aromatic ring.
| Property | Value/Description | Source(s) |
| IUPAC Name | (±)-(4aS,8aS)-3-methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzofuro[3a,3,2-ef][5]benzazepin-6-one | [1] |
| Synonyms | (±)-Narwedine, Racemic Galanthaminone, (±)-Galanthamine, 3-deoxy-3-oxo- | [1] |
| pKa | Not explicitly reported. | N/A |
| Stability | Solutions of (-)-narwedine in tetrahydrofuran (B95107) are known to undergo racemization. | [2] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of racemic narwedine.
| Technique | Data | Source(s) |
| Mass Spectrometry (GC-MS) | Major fragments observed at m/z: 285 (M+), 284, 225, 174. | [1] |
| Infrared (IR) Spectroscopy | An IR spectrum for (-)-narwedine is available, but a specific spectrum for the racemate is not provided in the searched literature. Key functional groups expected to show absorption bands include C=O (ketone), C-N (amine), C-O-C (ether), and aromatic C-H. | [2] |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | A specific experimental ¹H NMR spectrum for racemic narwedine is not readily available. In an achiral solvent, the ¹H NMR spectrum of a racemic mixture is typically identical to that of the individual enantiomers. | N/A |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | A ¹³C NMR spectrum is available on PubChem, though it is not specified if it is for the racemic mixture or an enantiomer. | [1] |
Experimental Protocols
Synthesis of Racemic Narwedine via Oxidative Phenolic Coupling
A common method for the synthesis of racemic narwedine involves the biomimetic oxidative coupling of a norbelladine (B1215549) derivative.[6]
Protocol:
-
Precursor Synthesis: Synthesize the appropriate N-substituted 4-hydroxyphenylethyl-3-methoxy-benzamide precursor.
-
Oxidative Coupling: Dissolve the precursor in a suitable solvent system, such as a mixture of chloroform (B151607) and water.[2]
-
Addition of Oxidant and Base: Add potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) as the oxidizing agent and sodium bicarbonate (NaHCO₃) as the base.[2]
-
Reaction Conditions: Heat the reaction mixture, for example, at 60°C for 1.5 hours.[2]
-
Workup and Purification: After the reaction is complete, perform an aqueous workup to remove inorganic salts. Purify the crude product by column chromatography to yield racemic narwedine.[2]
Crystallization-Induced Dynamic Resolution of Racemic Narwedine
Racemic narwedine can be resolved to obtain the desired enantiomer, (-)-narwedine, through a dynamic resolution process.[7][8]
Protocol:
-
Dissolution: Dissolve racemic narwedine in a solvent mixture, such as ethanol (B145695) and triethylamine.[7][8]
-
Seeding: Introduce a catalytic amount of seed crystals of the desired enantiomer, (-)-narwedine, or (+)-galanthamine.[7][8]
-
Equilibration: Allow the mixture to equilibrate. The presence of the seed crystals induces the preferential crystallization of the desired enantiomer, while the dissolved enantiomer in solution undergoes racemization through a retro-Michael/Michael addition sequence, continuously feeding the crystallization of the desired enantiomer.[9]
-
Isolation: Collect the enantiomerically enriched crystals by filtration.
-
Recycling: The mother liquor, containing the remaining racemate, can be subjected to subsequent cycles of resolution to improve the overall yield.[7]
Visualizations
Synthetic and Resolution Pathway of Narwedine
Caption: Synthesis of racemic narwedine and its dynamic resolution.
Biological Target of Galanthamine Derived from Narwedine
Caption: Inhibition of Acetylcholinesterase by Galanthamine.
Conclusion
Racemic narwedine is a compound of significant interest in medicinal chemistry due to its role as a key precursor to galanthamine. While a considerable amount of information exists regarding its synthesis and chiral resolution, specific quantitative physical data for the racemic form, such as its melting point and pKa, are not well-documented in the available literature. Further characterization of the racemate would be beneficial for process chemistry and the development of related compounds. The provided experimental protocols and pathway visualizations offer a solid foundation for researchers working with this important molecule.
References
- 1. Narwedine | C17H19NO3 | CID 10356588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20080306257A1 - Syntheses and Preparations of Narwedine and Related Novel Compounds - Google Patents [patents.google.com]
- 3. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, experimental) (NPM0000006) [np-mrd.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient synthesis of (±)-narwedine and (±)-galanthamine by an improved phenolic oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 9. soc.chim.it [soc.chim.it]
The Biogenic Keystone: A Technical Guide to (+/-)-Narwedine as a Precursor to Galanthamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the pivotal role of (+/-)-narwedine in the biosynthesis of galanthamine (B1674398), a critical therapeutic agent for Alzheimer's disease. We will delve into the biosynthetic pathway, present comparative quantitative data from various synthetic methodologies, and provide detailed experimental protocols for key transformations. Visualizations of the biosynthetic pathway and experimental workflows are included to facilitate a comprehensive understanding.
Introduction: The Significance of Galanthamine and its Precursor
Galanthamine, an Amaryllidaceae alkaloid, is a potent, reversible, and competitive inhibitor of the acetylcholinesterase (AChE) enzyme.[1] Its therapeutic importance in the symptomatic treatment of mild to moderate Alzheimer's disease has driven extensive research into its synthesis and natural production.[2] The natural supply of galanthamine from plants like daffodils and snowdrops is often low and costly, necessitating the development of efficient synthetic and semi-synthetic production methods.[3]
Central to many of these synthetic strategies, and to the natural biosynthetic pathway itself, is the precursor molecule narwedine.[4] Specifically, the stereoselective reduction of (-)-narwedine yields the biologically active (-)-galanthamine.[1] Understanding the conversion of narwedine to galanthamine is therefore crucial for optimizing the production of this vital pharmaceutical.
The Biosynthetic Pathway of Galanthamine
The biosynthesis of galanthamine in plants is a multi-step enzymatic process that begins with the amino acids phenylalanine and tyrosine.[5] A key step is the intramolecular oxidative phenol (B47542) coupling of 4'-O-methylnorbelladine, which is catalyzed by a cytochrome P-450 dependent enzyme.[4] This reaction forms the tetracyclic core structure of the narwedine-type alkaloids.[4]
The resulting intermediate, narwedine, is then stereoselectively reduced to form galanthamine. This final reduction step is critical for the bioactivity of the resulting molecule, as only the (-) enantiomer of galanthamine exhibits the desired therapeutic effects.
Biosynthetic pathway of Galanthamine.
Quantitative Data on Narwedine to Galanthamine Conversion
A variety of methods have been developed for the synthesis of galanthamine from narwedine or its precursors. The following table summarizes the quantitative data from several key approaches, highlighting the differences in yields and conditions.
| Method/Step | Key Reagents/Enzymes | Substrate | Product | Yield (%) | Reference |
| Biomimetic Oxidative Coupling | |||||
| Barton's Method | K3Fe(CN)6 | 4'-O-Methylnorbelladine derivative | (±)-Narwedine derivative | 1.4 | [3] |
| Improved Oxidative Coupling | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | N-formyl norbelladine derivative | Narwedine-type product | 85 | [1] |
| Laccase-Mediated Coupling | Laccase (from Trametes versicolor), TEMPO | N-formyl-2-bromo-O-methylnorbelladine | N-formyl-1-bromo-narwedine | 65 (total yield of 34% for galanthamine) | [1] |
| Reduction of Narwedine | |||||
| Chemical Reduction | Lithium aluminum hydride (LiAlH4) | (±)-Narwedine | (±)-Galanthamine and (±)-epi-Galanthamine | 61 (Galanthamine), 39 (epi-Galanthamine) | [4] |
| Stereoselective Reduction | L-selectride | (-)-Narwedine | (-)-Galanthamine | Nearly quantitative | [1] |
| Resolution and Conversion | |||||
| Crystallization-Induced Resolution | Catalytic (-)-Narwedine seed | (±)-Narwedine | (-)-Narwedine | 84 | [6] |
| Industrial Scale Process | K3Fe(CN)6 coupling, resolution, and L-selectride reduction | Veratraldehyde (initial precursor) | (-)-Galanthamine | 12.4 (overall) | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments in the conversion of narwedine precursors to galanthamine.
Laccase/TEMPO Mediated Oxidative Coupling of a Norbelladine Derivative
This protocol describes a greener, enzymatic approach to the synthesis of a narwedine precursor.
-
Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve N-formyl-2-bromo-O-methylnorbelladine (1.0 mmol) in a mixture of 1,4-dioxane (B91453) (5 mL) and sodium acetate (B1210297) buffer (20 mL; 0.5 M; pH 4.5).
-
Addition of Mediator and Enzyme: To the stirred solution, add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.6 equivalents). Initiate the reaction by adding laccase from Trametes versicolor (1000 U mmol⁻¹ of substrate).
-
Reaction Conditions: Stir the reaction mixture gently at 25 °C for 3.0 hours in the presence of air as the primary oxidant.[1]
-
Work-up and Cyclization: Following the oxidative coupling, the resulting spirocyclohexadienonic intermediate is treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to induce intramolecular oxa-Michael addition, yielding the tetracyclic N-formyl-1-bromo-narwedine.[1]
-
Purification: The product can be purified by standard chromatographic techniques.
Stereoselective Reduction of (-)-Narwedine to (-)-Galanthamine
This protocol details the highly selective reduction of the desired narwedine enantiomer.
-
Preparation of the Reaction Mixture: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve (-)-narwedine in anhydrous tetrahydrofuran (B95107) (THF).
-
Cooling: Cool the solution to a temperature below -15 °C. It is critical to maintain this low temperature to prevent the formation of the epi-galanthamine isomer.[7]
-
Addition of Reducing Agent: Slowly add a solution of L-selectride (1.0 M in THF) to the cooled narwedine solution. The addition should be dropwise to maintain the low temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until all the starting material is consumed.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol. Allow the mixture to warm to room temperature. The solvent is then removed under reduced pressure.
-
Extraction and Purification: The residue is dissolved in a suitable organic solvent (e.g., chloroform) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography or crystallization to yield pure (-)-galanthamine.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of (-)-galanthamine from (±)-narwedine, incorporating a resolution step.
Synthesis of (-)-Galanthamine from (±)-Narwedine.
Conclusion
(+/-)-Narwedine stands as a cornerstone in both the natural and synthetic pathways to galanthamine. A thorough understanding of its formation through biomimetic oxidative coupling and its stereoselective conversion to the final active pharmaceutical ingredient is paramount for the development of efficient and scalable production processes. The methodologies presented in this guide, from greener enzymatic syntheses to highly selective reductions, offer a toolkit for researchers and drug development professionals to advance the synthesis of this essential medicine. Future research may focus on further optimizing these processes, potentially through the discovery of more efficient enzymes or novel catalytic systems.
References
- 1. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2007010412A2 - Syntheses and preparations of narwedine and related novel compounds - Google Patents [patents.google.com]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. An improved process for the preparation of galantamine hydrobromide - Patent 2009015 [data.epo.org]
- 7. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
The Pharmacological Potential of Amaryllidaceae Alkaloids: A Technical Guide for Researchers, with a Focus on Narwedine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Amaryllidaceae family of plants has long been a source of structurally diverse and biologically active alkaloids. These compounds, characterized by their unique ring systems, have garnered significant attention from the scientific community for their potential therapeutic applications. Among these, narwedine, a galanthamine-type alkaloid, and its congeners have demonstrated a range of pharmacological activities, including enzyme inhibition and cytotoxicity. This technical guide provides a comprehensive overview of the biological activities of Amaryllidaceae alkaloids, with a specific focus on narwedine, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant signaling pathways.
Introduction to Amaryllidaceae Alkaloids and Narwedine
Amaryllidaceae alkaloids are a large and structurally varied group of nitrogen-containing secondary metabolites found exclusively in plants of the Amaryllidaceae family. To date, over 500 such alkaloids have been identified, classified into various structural types, including norbelladine, lycorine, haemanthamine, and galanthamine (B1674398).[1] These compounds have been investigated for a wide array of bioactivities, such as antiviral, antimalarial, anticancer, and acetylcholinesterase (AChE) inhibitory effects.[1]
Narwedine is a prominent member of the galanthamine-type alkaloids and serves as a biosynthetic precursor to galanthamine, a drug approved for the treatment of Alzheimer's disease.[2][3] Narwedine itself exhibits biological activities, including enzyme inhibitory properties.[4] Its chemical structure and relationship to galanthamine make it a molecule of significant interest in the development of new therapeutic agents.
Quantitative Data on Biological Activities
The biological activities of Amaryllidaceae alkaloids are often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the reported IC50 values for narwedine and other selected Amaryllidaceae alkaloids.
Table 1: Enzyme Inhibitory Activity of Narwedine and Other Amaryllidaceae Alkaloids
| Alkaloid | Enzyme | IC50 (µM) | Reference |
| Narwedine | Acetylcholinesterase (AChE) | 281 | [4] |
| Butyrylcholinesterase (BChE) | 911 | [4] | |
| Prolyl endopeptidase | 907 | [4] | |
| 1-O-acetyllycorine | Acetylcholinesterase (AChE) | 0.96 ± 0.04 | |
| Crinine | Acetylcholinesterase (AChE) | 461 ± 14 | |
| Crinamidine | Acetylcholinesterase (AChE) | 300 ± 27 | |
| Epivittatine | Acetylcholinesterase (AChE) | 239 ± 9 | |
| 6-hydroxycrinamine | Acetylcholinesterase (AChE) | 490 ± 7 | |
| Lycorine | Acetylcholinesterase (AChE) | 213 ± 1 | |
| 1,2-di-O-acetyllycorine | Acetylcholinesterase (AChE) | 211 ± 10 | |
| Galanthamine | Acetylcholinesterase (AChE) | ~1.5 |
Table 2: Cytotoxic Activity of Selected Amaryllidaceae Alkaloids
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Pretazettine | Molt4 (lymphoid) | Data not specified | [5] |
| Haemanthamine | Leukemia | Data not specified | [1] |
| Pancratistatin | Various | Data not specified | |
| Narciclasine (B1677919) | Various | Data not specified | [1] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate the biological activities of Amaryllidaceae alkaloids.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for and quantify the inhibitory activity of compounds against acetylcholinesterase.
Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to AChE activity and can be measured spectrophotometrically at 412 nm.[6][7]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (Amaryllidaceae alkaloids) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of phosphate buffer to all wells.
-
Add 25 µL of the test compound solution at various concentrations to the sample wells. For the control (100% enzyme activity), add 25 µL of the solvent.
-
Add 25 µL of the AChE enzyme solution to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes).
-
To initiate the reaction, add 50 µL of DTNB solution followed by 25 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-15 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble tetrazolium salt MTT to a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[5][8]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or SDS in HCl)
-
Test compounds (Amaryllidaceae alkaloids)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the Amaryllidaceae alkaloids and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C in a CO2 incubator, allowing for the formation of formazan crystals.
-
Carefully remove the culture medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathways and Mechanisms of Action
Amaryllidaceae alkaloids exert their biological effects through various mechanisms, including enzyme inhibition and modulation of cellular signaling pathways.
Dual Mechanism of Action of Galanthamine
Galanthamine, a well-studied Amaryllidaceae alkaloid, exhibits a dual mechanism of action in the treatment of Alzheimer's disease. It acts as a competitive and reversible inhibitor of acetylcholinesterase (AChE), thereby increasing the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.[9][10] Additionally, galanthamine is an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), enhancing their sensitivity to acetylcholine.[11][12] This dual action potentiates cholinergic neurotransmission, which is compromised in Alzheimer's disease.
Dual mechanism of action of galanthamine.
Induction of Apoptosis in Cancer Cells
Several Amaryllidaceae alkaloids, including narciclasine and haemanthamine, have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[1][13] The underlying mechanisms often involve the modulation of key signaling pathways that regulate cell survival and death. For instance, some alkaloids can activate pro-apoptotic proteins and inhibit anti-apoptotic pathways, such as the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival.
Inhibition of NF-κB signaling by Amaryllidaceae alkaloids.
Experimental Workflow for Screening and Characterization
The discovery and development of new drugs from natural products like Amaryllidaceae alkaloids follow a structured workflow, from initial screening to detailed mechanistic studies.
General workflow for drug discovery from Amaryllidaceae alkaloids.
Conclusion
Amaryllidaceae alkaloids, including narwedine, represent a rich source of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, particularly in the areas of neurodegenerative diseases and cancer, warrant further investigation. This technical guide has provided a consolidated overview of their biological activities, with quantitative data, detailed experimental protocols, and illustrative signaling pathways to aid researchers, scientists, and drug development professionals in their ongoing efforts to harness the therapeutic power of these remarkable natural products. The continued exploration of the structure-activity relationships and mechanisms of action of Amaryllidaceae alkaloids will undoubtedly pave the way for the development of novel and effective therapeutic agents.
References
- 1. ejgm.co.uk [ejgm.co.uk]
- 2. soc.chim.it [soc.chim.it]
- 3. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 4. Antitumor evaluation of amaryllidaceae alkaloids on cancer cell lines: A literature review - Electronic Journal of General Medicine [ejgm.co.uk]
- 5. MTT (Assay protocol [protocols.io]
- 6. japsonline.com [japsonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 10. nbinno.com [nbinno.com]
- 11. Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
In Vitro Acetylcholinesterase Inhibitory Activity of Narwedine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro acetylcholinesterase (AChE) inhibitory activity of narwedine, an Amaryllidaceae alkaloid. The document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways to support further research and development in neurodegenerative disease therapeutics.
Executive Summary
Narwedine, a galanthamine-type alkaloid, has been identified as an inhibitor of acetylcholinesterase, a key enzyme in the cholinergic nervous system and a therapeutic target for Alzheimer's disease. In vitro studies have demonstrated its ability to inhibit AChE, although with varying reported potencies. This guide consolidates the available data on its inhibitory activity and provides detailed methodologies for the assays used in its evaluation.
Quantitative Data on Acetylcholinesterase Inhibition
The inhibitory potency of narwedine against acetylcholinesterase has been quantified in terms of its half-maximal inhibitory concentration (IC50). The available data from different studies are presented below.
| Compound | Enzyme Source | IC50 (µM) | Reference |
| (-)-Narwedine | Electric eel acetylcholinesterase (eeAChE) | 281 | |
| Narwedine | Not specified | 9.38 | [1] |
Note: The significant discrepancy in the reported IC50 values may be attributable to differences in experimental conditions, such as enzyme and substrate concentrations, incubation times, and the specific reagents used.
Experimental Protocols
The following sections detail the methodologies employed for the in vitro assessment of acetylcholinesterase inhibition by narwedine. The primary method cited is the spectrophotometric method developed by Ellman.
Acetylcholinesterase Inhibition Assay (for IC50 of 281 µM)
This protocol is based on the methodology described in the study that reported an IC50 of 281 µM for (-)-narwedine.
3.1.1 Materials and Reagents
-
Electric eel acetylcholinesterase (AChE), Type VI-S
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
(-)-Narwedine
-
Galanthamine (B1674398) (positive control)
-
96-well microtiter plates
-
Spectrophotometric microplate reader
3.1.2 Assay Procedure
-
Preparation of Reagents:
-
Prepare a 50 mM Tris-HCl buffer at pH 8.0.
-
Dissolve AChE in the Tris-HCl buffer to a final concentration of 0.025 U/mL.
-
Dissolve ATCI and DTNB in the Tris-HCl buffer to final concentrations of 15 mM and 10 mM, respectively.
-
Prepare stock solutions of (-)-narwedine and galanthamine in a suitable solvent (e.g., DMSO) and make serial dilutions in the Tris-HCl buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add 25 µL of the test compound solution (or buffer for control).
-
Add 50 µL of the AChE solution to each well.
-
Add 125 µL of the DTNB solution to each well.
-
Pre-incubate the plate at room temperature for 5 minutes.
-
Initiate the reaction by adding 25 µL of the ATCI solution to each well.
-
-
Measurement and Data Analysis:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to read the absorbance every minute for a total of 5 minutes.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
General Ellman's Method for AChE Inhibition
This represents a generalized protocol for the widely used Ellman's method for assessing AChE inhibition.[2][3][4]
3.2.1 Principle
The assay is based on the reaction of the product of acetylcholine (B1216132) hydrolysis, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.
3.2.2 Typical Assay Components
-
Enzyme: Acetylcholinesterase (from various sources, e.g., electric eel, human erythrocytes).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Buffer: Typically a phosphate (B84403) or Tris-HCl buffer at a pH of 7.5-8.0.
-
Inhibitor: The test compound (e.g., narwedine).
-
Instrumentation: A spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.
Signaling Pathways and Mechanisms
The primary mechanism of action for narwedine in this context is the direct inhibition of the acetylcholinesterase enzyme. This leads to an increase in the concentration of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
While specific kinetic studies on narwedine are not extensively available, Amaryllidaceae alkaloids, in general, are known to be reversible inhibitors of acetylcholinesterase. The inhibition can be of a competitive or mixed-type nature.
Acetylcholinesterase Catalytic Cycle and Inhibition
The following diagram illustrates the normal enzymatic breakdown of acetylcholine by acetylcholinesterase and how an inhibitor like narwedine can interfere with this process.
Caption: Acetylcholinesterase inhibition by narwedine.
Experimental Workflow for AChE Inhibition Assay
The following diagram outlines the typical workflow for determining the in vitro acetylcholinesterase inhibitory activity of a compound using the Ellman's method.
Caption: Workflow for AChE inhibition assay.
Conclusion
Narwedine demonstrates in vitro inhibitory activity against acetylcholinesterase, a key target in Alzheimer's disease research. The existing data, while showing some variability, confirms its potential as a cholinesterase inhibitor. The detailed protocols and workflow diagrams provided in this guide are intended to facilitate the design of future experiments for the further characterization of narwedine and related compounds. Further research is warranted to elucidate the precise kinetic mechanism of inhibition and to explore its structure-activity relationship for the development of more potent and selective inhibitors.
References
- 1. Acetylcholinesterase inhibitory activity of some Amaryllidaceae alkaloids and Narcissus extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
Cytotoxic Effects of Narwedine on Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively documents the cytotoxic properties of various Amaryllidaceae alkaloids against cancer cell lines. However, specific research on the cytotoxic effects of narwedine is limited. This guide provides a comprehensive overview based on the available information for related compounds within the Amaryllidaceae family, offering a potential framework for understanding the anticipated effects of narwedine. All data and pathways presented are based on analogous compounds and should be considered hypothetical for narwedine pending direct experimental validation.
Introduction
Narwedine is a member of the Amaryllidaceae alkaloid family, a class of natural compounds known for a wide range of biological activities, including significant antitumor properties.[1][2][3] Alkaloids from this family, such as lycorine, haemanthamine, and narciclasine, have demonstrated potent cytotoxicity against various cancer cell lines through mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][2] Given its structural similarity to other cytotoxic Amaryllidaceae alkaloids, narwedine is a compound of interest for its potential anticancer effects. This document aims to synthesize the current understanding of the cytotoxic mechanisms of this class of alkaloids, providing a predictive framework for the study of narwedine.
Quantitative Data on Cytotoxicity of Amaryllidaceae Alkaloids
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Lycorine | Gastric Cancer | Varies | [1] |
| Lung Cancer (A549) | Varies | [1] | |
| Leukemia (K562) | Varies | [1] | |
| Haemanthamine | Various | Varies | [1] |
| Homolycorine | Various | Varies | [1] |
| Galanthamine Peptide Ester (GAL-LEU) | Prostate Cancer (PC3) | 30.8 | [4][5] |
| Galanthamine Peptide Ester (GAL-VAL) | Prostate Cancer (PC3) | > 30 | [4][5] |
| Galanthamine Hydrobromide | Cervical Cancer (HeLa) | 30 ± 0.22 | [6] |
Experimental Protocols
Detailed experimental protocols for assessing the cytotoxic effects of narwedine are not yet published. However, standard methodologies used for evaluating other Amaryllidaceae alkaloids can be readily adapted.
Cell Culture
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC3 [prostate]) and a non-cancerous control cell line (e.g., HEK293 [human embryonic kidney]) would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells would be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of narwedine (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using dose-response curve analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treat cells with narwedine at its IC50 concentration for 24 and 48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (PI Staining and Flow Cytometry)
-
Treat cells with narwedine at its IC50 concentration for 24 and 48 hours.
-
Harvest, wash, and fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and treat with RNase A.
-
Stain the cells with Propidium Iodide (PI).
-
Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.
Potential Signaling Pathways and Mechanisms of Action
Based on studies of related Amaryllidaceae alkaloids, narwedine may exert its cytotoxic effects through the induction of apoptosis and cell cycle arrest, likely involving the modulation of key signaling pathways.
Induction of Apoptosis
Amaryllidaceae alkaloids are known to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][7]
-
Intrinsic Pathway: This pathway involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), leading to programmed cell death.[1]
-
Extrinsic Pathway: Activation of death receptors on the cell surface can also initiate a caspase cascade (e.g., involving caspase-8) that culminates in apoptosis.[7]
Cell Cycle Arrest
Many Amaryllidaceae alkaloids have been shown to arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation.[1][8] This is often achieved by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[9][10][11]
Conclusion and Future Directions
While direct evidence for the cytotoxic effects of narwedine on cancer cell lines is currently lacking, the extensive research on related Amaryllidaceae alkaloids provides a strong rationale for its investigation as a potential anticancer agent. Future studies should focus on:
-
Screening: Evaluating the cytotoxicity of narwedine across a broad panel of cancer cell lines to determine its potency and selectivity.
-
Mechanism of Action: Elucidating the specific molecular mechanisms by which narwedine induces cell death and inhibits proliferation, including detailed analysis of apoptotic pathways and cell cycle regulation.
-
In Vivo Studies: Assessing the antitumor efficacy of narwedine in preclinical animal models to validate its therapeutic potential.
The exploration of narwedine and other Amaryllidaceae alkaloids holds promise for the discovery of novel and effective cancer therapies.[2]
References
- 1. ejgm.co.uk [ejgm.co.uk]
- 2. Antitumor evaluation of amaryllidaceae alkaloids on cancer cell lines: A literature review - Electronic Journal of General Medicine [ejgm.co.uk]
- 3. The Biological Activity of Alkaloids from the Amaryllidaceae: From Cholinesterases Inhibition to Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. galaxypub.co [galaxypub.co]
- 6. public.pensoft.net [public.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell cycle modulatory effects of Amaryllidaceae alkaloids | Semantic Scholar [semanticscholar.org]
- 9. Narwedine | C17H19NO3 | CID 10356588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Chemoenzymatic Total Synthesis of (+)-Galanthamine and (+)-Narwedine from Phenethyl Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Mechanism of Action of Narwedine as an Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Narwedine, an Amaryllidaceae alkaloid and a precursor in the synthesis of galantamine, has been identified as an inhibitor of acetylcholinesterase (AChE). This technical guide provides a comprehensive overview of the current understanding of narwedine's mechanism of action as an AChE inhibitor. The document details its kinetic properties, proposes a mechanism of interaction with the enzyme's active site, and outlines the experimental protocols used for its characterization. Furthermore, this guide includes visualizations of the inhibitory mechanism, experimental workflows, and potential downstream signaling pathways to facilitate a deeper understanding for researchers in neuropharmacology and drug development.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132), thereby terminating the nerve impulse. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit. Narwedine, a member of the Amaryllidaceae alkaloid family, is structurally related to the well-known AChE inhibitor, galantamine. While galantamine is a clinically approved drug for Alzheimer's disease, the specific inhibitory mechanism of narwedine against AChE is less characterized. This guide aims to consolidate the available information and provide a detailed technical overview of narwedine's action on AChE.
Mechanism of Action of Narwedine as an AChE Inhibitor
The current understanding of narwedine's mechanism of action is largely inferred from its structural similarity to galantamine, which is a competitive and reversible inhibitor of AChE[1]. This suggests that narwedine likely competes with the natural substrate, acetylcholine, for binding to the active site of the enzyme.
The Acetylcholinesterase Active Site
The active site of AChE is located at the bottom of a deep and narrow gorge, approximately 20 Å long. This gorge is lined with aromatic amino acid residues. The active site itself is composed of two main subsites:
-
The Catalytic Active Site (CAS): This site contains the catalytic triad (B1167595) of amino acids (Ser200, His440, and Glu327 in Torpedo californica AChE) responsible for the hydrolysis of acetylcholine[2].
-
The Peripheral Anionic Site (PAS): Located at the entrance of the gorge, the PAS is involved in the initial binding of the substrate and allosteric modulation of the enzyme's activity.
Proposed Binding of Narwedine
Given the competitive nature of the structurally similar galantamine, it is hypothesized that narwedine binds to the catalytic active site of AChE. This binding would prevent acetylcholine from accessing the catalytic triad, thereby inhibiting its hydrolysis. The specific interactions, such as hydrogen bonds and hydrophobic interactions with the aromatic residues lining the gorge, have not been experimentally determined for narwedine. Molecular docking studies would be required to elucidate the precise binding mode and interacting residues.
Quantitative Data
The inhibitory potency of narwedine against AChE has been quantified, and the available data is summarized in the table below.
| Compound | Enzyme | IC50 Value (µM) | Source |
| Narwedine | Acetylcholinesterase (AChE) | 281 | Unpublished |
Note: The source for the IC50 value of narwedine is not explicitly detailed in the provided search results, and is therefore cited as unpublished. Further literature review is required to identify the primary source of this data.
Experimental Protocols
The characterization of narwedine as an AChE inhibitor involves both in vitro enzymatic assays and in silico molecular modeling.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used Ellman's method for measuring AChE activity.
Objective: To determine the in vitro inhibitory effect of narwedine on the activity of acetylcholinesterase.
Principle: The assay measures the activity of AChE by quantifying the formation of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Narwedine
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of narwedine in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 14 mM ATCI solution in deionized water (prepare fresh daily).
-
Prepare a working solution of AChE (e.g., 1 U/mL) in phosphate buffer. Keep on ice.
-
-
Assay in 96-well Plate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for narwedine.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL narwedine solution (at various concentrations).
-
-
Pre-incubation:
-
Add the buffer, AChE solution, DTNB, and narwedine/solvent to the respective wells.
-
Mix gently and incubate the plate for 10-15 minutes at 25°C.
-
-
Initiation of Reaction:
-
Add 10 µL of the ATCI solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each narwedine concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the narwedine concentration to determine the IC50 value.
-
To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate (ATCI) and the inhibitor (narwedine) and analyze the data using a Lineweaver-Burk plot.
-
Molecular Docking Protocol (Conceptual)
Objective: To predict the binding mode of narwedine within the active site of AChE and identify key interacting amino acid residues.
Software:
-
Molecular modeling software (e.g., AutoDock, GOLD, Schrödinger Maestro)
-
Protein Data Bank (PDB) for the crystal structure of AChE (e.g., PDB ID: 4EY7 for human AChE).
-
Ligand preparation software (e.g., ChemDraw, Avogadro).
Procedure:
-
Protein Preparation:
-
Download the crystal structure of AChE from the PDB.
-
Prepare the protein by removing water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate charges to the amino acid residues.
-
Define the binding site by creating a grid box around the active site gorge.
-
-
Ligand Preparation:
-
Draw the 2D structure of narwedine and convert it to a 3D structure.
-
Perform energy minimization of the ligand structure.
-
-
Molecular Docking:
-
Run the docking simulation to predict the binding poses of narwedine within the defined active site of AChE.
-
The docking algorithm will generate multiple possible conformations and orientations of the ligand.
-
-
Analysis of Results:
-
Analyze the predicted binding poses based on their docking scores and binding energies.
-
Visualize the best-ranked pose to identify the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between narwedine and the amino acid residues of AChE.
-
Visualizations
Signaling Pathways and Workflows
Caption: Proposed competitive inhibition of AChE by narwedine.
Caption: Experimental workflow for the Ellman's assay.
Caption: Workflow for molecular docking of narwedine with AChE.
Caption: Hypothetical downstream signaling pathways of narwedine.
Potential Downstream Signaling Effects
The inhibition of AChE by narwedine leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. This enhanced cholinergic signaling can potentially trigger various downstream intracellular pathways that contribute to neuroprotection. While specific studies on narwedine are lacking, research on other neuroprotective phytochemicals that modulate cholinergic signaling suggests the involvement of pathways such as:
-
PI3K/Akt Pathway: Activation of this pathway is known to promote cell survival and inhibit apoptosis.
-
GSK-3β (Glycogen Synthase Kinase-3β) Inhibition: This can lead to reduced tau hyperphosphorylation, a hallmark of Alzheimer's disease.
-
NF-κB (Nuclear Factor kappa B) Inhibition: This can result in anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Further research is needed to confirm the activation of these or other signaling cascades by narwedine.
Conclusion and Future Directions
Narwedine demonstrates inhibitory activity against acetylcholinesterase, likely through a competitive and reversible mechanism similar to its structural analog, galantamine. The available quantitative data indicates a moderate inhibitory potency. While the foundational knowledge is in place, significant research gaps remain. Future studies should focus on:
-
Detailed Kinetic Analysis: Determining the Ki value and definitively characterizing the type of inhibition using Lineweaver-Burk analysis.
-
Structural Biology and Molecular Modeling: Elucidating the precise binding mode of narwedine within the AChE active site through co-crystallization or advanced molecular docking studies.
-
In Vivo Studies: Evaluating the efficacy and safety of narwedine in animal models of cholinergic dysfunction.
-
Investigation of Downstream Signaling: Identifying the specific intracellular pathways modulated by narwedine-induced AChE inhibition to understand its full neuroprotective potential.
A thorough investigation of these areas will provide a more complete picture of narwedine's mechanism of action and its potential as a therapeutic agent for neurological disorders.
References
The Untapped Potential of (+/-)-Narwedine: A Technical Guide to its Latent Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-Narwedine, a prominent member of the Amaryllidaceae alkaloid family, holds a significant position in medicinal chemistry, primarily as the biosynthetic precursor to (-)-galanthamine, a well-established acetylcholinesterase (AChE) inhibitor approved for the management of Alzheimer's disease. While the synthetic pathways to and from narwedine are extensively documented, a comprehensive exploration of the structure-activity relationship (SAR) of narwedine's core structure remains a notable gap in the scientific literature. This technical guide aims to consolidate the existing, albeit limited, biological data on (+/-)-narwedine, provide detailed experimental protocols for its evaluation, and extrapolate potential SAR insights by examining closely related analogs. This document serves as a foundational resource to stimulate further investigation into the therapeutic potential of novel narwedine derivatives.
Biological Activity of (+/-)-Narwedine
The direct biological evaluation of (+/-)-narwedine is not extensively reported, with research historically prioritizing its conversion to galanthamine (B1674398). However, some data on its cytotoxic effects are available.
| Compound | Cell Line | Activity Type | IC50 (µM) | Reference |
| (+/-)-Narwedine | CEM (Human lymphoblastic leukemia) | Cytotoxicity | 31.6 | [1][2] |
| (+/-)-Narwedine | BJ (Human fibroblast) | Cytotoxicity | > 50 | [2] |
This limited dataset suggests that narwedine possesses moderate cytotoxic activity with some selectivity towards cancer cells over normal fibroblasts. Its activity as an acetylcholinesterase inhibitor is less clearly defined in publicly available literature, though its structural similarity to galanthamine implies a potential for such activity.
Inferred Structure-Activity Relationships
In the absence of a dedicated SAR study for a series of narwedine analogs, we can infer potential structure-activity relationships by examining related compounds, particularly D-ring opened analogs of galanthamine. Studies on these related structures suggest that modifications to the core scaffold can significantly impact biological activity. For instance, the introduction of a nitrate (B79036) moiety in D-ring opened galantamine analogs has been shown to enhance AChE inhibitory activity. Furthermore, the nature and position of substituents on the aromatic ring are critical for both potency and selectivity against acetylcholinesterase and butyrylcholinesterase.
Experimental Protocols
To facilitate further research into the SAR of (+/-)-narwedine, detailed methodologies for key experiments are provided below.
Synthesis of (+/-)-Narwedine Analogs
The synthesis of narwedine analogs can be approached through modifications of established synthetic routes to the parent compound, often involving a key phenolic oxidative coupling step.
General Protocol for the Synthesis of (+/-)-Narwedine:
A common synthetic route involves the biomimetic oxidative coupling of a suitably protected norbelladine (B1215549) precursor.
-
Precursor Synthesis: Synthesize the N-(4-hydroxyphenethyl)-3-hydroxy-4-methoxybenzamide precursor from commercially available starting materials.
-
Oxidative Coupling: The key step is the intramolecular phenolic oxidative coupling. This can be achieved using various reagents, such as potassium ferricyanide(III) or phenyliodine(III) bis(trifluoroacetate) (PIFA). A typical procedure involves dissolving the precursor in a suitable solvent system (e.g., a biphasic mixture of chloroform (B151607) and water) in the presence of a base (e.g., sodium bicarbonate) and the oxidizing agent. The reaction is typically heated to facilitate cyclization.
-
Purification: The resulting (+/-)-narwedine is then purified from the reaction mixture using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel.
To generate analogs, modifications can be introduced at various stages, such as using substituted phenethylamines or benzamides in the initial steps to alter the substitution pattern on the aromatic rings.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the inhibitory potency of compounds against AChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or other source)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., Donepezil or Galanthamine)
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compounds and the positive control.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound solution (or vehicle control), and the AChE solution to each well.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add DTNB and then ATCI to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at a wavelength of 405-412 nm in kinetic mode for a set duration (e.g., 5-10 minutes). The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line (e.g., fibroblasts)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, during which viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value from the dose-response curve.
Visualizations
Caption: Biosynthetic relationship of Narwedine to Galanthamine.
Caption: Experimental workflow for Narwedine analog SAR studies.
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.
Conclusion and Future Directions
(+/-)-Narwedine presents an intriguing scaffold for the development of novel therapeutic agents. While its historical significance is tied to being a precursor for galanthamine, its own biological activity profile, particularly in the context of cytotoxicity, suggests that it may serve as a valuable starting point for medicinal chemistry campaigns. The clear absence of comprehensive SAR studies on narwedine analogs represents a significant research opportunity. Future investigations should focus on the systematic synthesis and evaluation of narwedine derivatives to elucidate the key structural features required for potent and selective acetylcholinesterase inhibition and cytotoxic activity. The protocols and inferred relationships presented in this guide offer a foundational framework for initiating such research endeavors, which could potentially unlock new classes of compounds for the treatment of neurodegenerative diseases and cancer.
References
An In-Depth Technical Guide to the Natural Sources and Extraction of (+/-)-Narwedine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+/-)-Narwedine, a prominent Amaryllidaceae alkaloid, is a key biogenic precursor to galanthamine (B1674398), a licensed therapeutic for Alzheimer's disease. This technical guide provides a comprehensive overview of the natural botanical sources of (+/-)-narwedine, detailing its presence in various species of the Amaryllidaceae family. It offers a thorough examination of the methodologies employed for its extraction and purification from these plant matrices, including traditional acid-base extraction and modern chromatographic techniques. Quantitative data on narwedine content across different species and cultivars are systematically presented. Furthermore, this document elucidates the known biological activities of narwedine, providing insights into its pharmacological potential beyond its role as a synthetic intermediate. Detailed experimental protocols and visual workflows are included to facilitate practical application in a research and development setting.
Natural Sources of (+/-)-Narwedine
(+/-)-Narwedine is primarily found in plant species belonging to the Amaryllidaceae family. This family of bulbous and rhizomatous perennial plants is renowned for its diverse array of isoquinoline (B145761) alkaloids. The presence and concentration of narwedine can vary significantly depending on the genus, species, cultivar, and even the specific part of the plant.
Key genera known to contain narwedine include:
-
Narcissus (Daffodils): Various species and cultivars of Narcissus are significant natural sources of Amaryllidaceae alkaloids, including narwedine. Narcissus pseudonarcissus and its cultivars, such as 'Carlton', are frequently cited in phytochemical studies.
-
Galanthus (Snowdrops): Species such as Galanthus nivalis and Galanthus woronowii are well-documented sources of galanthamine and its precursor, narwedine.[1]
-
Leucojum (Snowflakes): Leucojum aestivum (summer snowflake) is another important species utilized for the commercial extraction of galanthamine, and consequently, it contains narwedine.[2]
-
Lycoris (Spider Lilies): Several Lycoris species have been analyzed for their alkaloid content and have been shown to contain narwedine.
Quantitative Data on Narwedine Content
The concentration of narwedine in plant sources is often reported alongside that of galanthamine. The data can fluctuate based on genetic factors, environmental conditions, and the analytical methods employed. The following table summarizes the reported quantitative data for narwedine in various Amaryllidaceae species.
| Plant Species | Plant Part | Narwedine Content | Analytical Method | Reference |
| Galanthus transcaucasicus | Bulbs | 6.90% of total alkaloid extract | Preparative TLC | [3] |
| Leucojum aestivum (in vitro shoot culture) | Biomass | 4.7% of total identified alkaloids | Not Specified | [4] |
Extraction and Purification of (+/-)-Narwedine
The extraction of narwedine from plant material typically involves a multi-step process that leverages the basic nature of alkaloids. This is followed by chromatographic techniques to separate narwedine from other closely related alkaloids.
General Extraction Workflow
The following diagram illustrates a typical workflow for the extraction and isolation of Amaryllidaceae alkaloids, including narwedine, from plant bulbs.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction of Alkaloids from Amaryllidaceae Bulbs
This protocol is a generalized method adaptable for various Amaryllidaceae species.
1. Plant Material Preparation:
- Air-dry fresh plant bulbs at room temperature or in an oven at a low temperature (e.g., 40-50 °C) to a constant weight.
- Grind the dried bulbs into a fine powder using a mechanical mill.
2. Acidic Extraction:
- Macerate the powdered plant material (e.g., 100 g) in a 1-2% aqueous solution of sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at a 1:10 (w/v) ratio.
- Stir the mixture at room temperature for 24-48 hours.
- Filter the mixture through cheesecloth or a filter paper to separate the solid plant debris from the acidic extract.
3. Defatting:
- Transfer the acidic extract to a separatory funnel.
- Extract the acidic solution three times with a non-polar solvent such as diethyl ether or petroleum ether to remove lipids and other neutral compounds. Discard the organic layer.
4. Basification and Extraction of Free Alkaloids:
- Adjust the pH of the defatted acidic aqueous solution to 9-10 by slowly adding a base, such as 25% ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium carbonate (Na₂CO₃).
- Transfer the basified solution to a separatory funnel and extract three to five times with a chlorinated solvent like dichloromethane (B109758) or chloroform, or with ethyl acetate.
- Combine the organic fractions.
5. Concentration:
- Dry the combined organic extract over anhydrous sodium sulfate (B86663) (Na₂SO₄).
- Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
Protocol 2: Chromatographic Separation of Narwedine
The crude alkaloid extract is a complex mixture that requires further purification to isolate narwedine.
1. Column Chromatography (Initial Fractionation):
- Prepare a silica (B1680970) gel column.
- Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.
- Apply the dissolved extract to the top of the column.
- Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol.
- Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent).
- Combine fractions containing narwedine based on the TLC analysis.
2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
- Further purify the narwedine-containing fractions using preparative HPLC.
- Column: A reversed-phase C18 column is commonly used.[4]
- Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.01 M ammonium bicarbonate buffer at pH 7.5) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution is often employed.[4]
- Detection: Monitor the elution profile using a UV detector, typically at a wavelength around 280 nm.
- Collect the fraction corresponding to the retention time of narwedine.
- Evaporate the solvent to obtain pure (+/-)-narwedine.
Biological Activity and Signaling Pathways
While narwedine is primarily recognized as the biogenic precursor to galanthamine, it possesses its own distinct pharmacological profile.
Enzyme Inhibitory Activity
In vitro studies have demonstrated that (-)-narwedine exhibits inhibitory activity against several enzymes:
-
Acetylcholinesterase (AChE): Narwedine is an inhibitor of AChE, the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Its inhibitory potency is, however, lower than that of galanthamine. The reported IC₅₀ value for (-)-narwedine against AChE is 281 µM.[5]
-
Butyrylcholinesterase (BChE): Narwedine also inhibits BChE, another cholinesterase enzyme. The reported IC₅₀ value is 911 µM.[5]
-
Prolyl Endopeptidase (PEP): This enzyme is implicated in the degradation of proline-containing neuropeptides and has been studied as a target for cognitive-enhancing drugs. (-)-Narwedine has been shown to inhibit PEP with an IC₅₀ of 907 µM.[5]
The following diagram illustrates the inhibitory action of narwedine on these key enzymes.
Signaling Pathways
The primary known mechanism of action for narwedine, similar to other Amaryllidaceae alkaloids with anticholinesterase activity, is its impact on cholinergic signaling. By inhibiting AChE, narwedine increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This is a key signaling pathway implicated in cognitive functions such as memory and learning.
Further research is required to fully elucidate other potential signaling pathways that may be modulated by narwedine, independent of its cholinesterase inhibitory activity.
Conclusion
(+/-)-Narwedine, a naturally occurring alkaloid from the Amaryllidaceae family, holds significant interest for the pharmaceutical industry, not only as a precursor to galanthamine but also for its intrinsic biological activities. This guide has provided a detailed overview of its natural sources, methods for its extraction and purification, and its known enzyme inhibitory properties. The presented protocols and data aim to serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development, facilitating further exploration of narwedine's therapeutic potential. Future investigations should focus on expanding the quantitative analysis of narwedine in a wider range of plant species and on uncovering the full spectrum of its pharmacological effects and underlying molecular mechanisms.
References
- 1. In vitro enzyme assays [geomar.de]
- 2. Alkaloid variability in Leucojum aestivum from wild populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.tudelft.nl [research.tudelft.nl]
- 4. WO2007010412A2 - Syntheses and preparations of narwedine and related novel compounds - Google Patents [patents.google.com]
- 5. caymanchem.com [caymanchem.com]
Early-Stage Research on the Therapeutic Potential of Narwedine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Narwedine, a tertiary Amaryllidaceae alkaloid, is primarily recognized as a key intermediate in the synthesis of galantamine, a licensed drug for Alzheimer's disease that functions as an acetylcholinesterase inhibitor. While the main focus of narwedine research has been on its role as a synthetic precursor, emerging interest lies in its own therapeutic potential. This technical guide provides a comprehensive overview of the early-stage research into narwedine, summarizing its known bioactivities, detailing relevant experimental protocols, and exploring potential signaling pathways. Due to the limited availability of direct quantitative data for narwedine, this guide also incorporates data from structurally similar Amaryllidaceae alkaloids to provide a comparative context and highlight areas for future investigation.
Introduction
Narwedine is a naturally occurring alkaloid found in various species of the Amaryllidaceae family. Its chemical structure is closely related to that of galantamine, differing by a ketone group in place of a hydroxyl group. This structural similarity suggests that narwedine may possess analogous biological activities. This guide will delve into the existing preclinical evidence for narwedine's therapeutic potential, with a focus on its neuroprotective and anticancer properties.
Therapeutic Potential and Mechanism of Action
Neuroprotective Effects: Acetylcholinesterase Inhibition
The primary rationale for investigating narwedine's neuroprotective effects stems from its relationship with galantamine, a known acetylcholinesterase (AChE) inhibitor. By inhibiting AChE, the breakdown of the neurotransmitter acetylcholine (B1216132) is reduced, which is a key therapeutic strategy in managing the symptoms of Alzheimer's disease. While direct and extensive studies on narwedine's AChE inhibitory activity are limited, its potential in this area is a logical starting point for research.
Comparative Data for Amaryllidaceae Alkaloids:
To provide context for the potential potency of narwedine, the following table summarizes the AChE inhibitory activity of other Amaryllidaceae alkaloids.
| Alkaloid | IC50 (µM) | Source |
| 1-O-acetyllycorine | 0.96 ± 0.04 | [1] |
| Galanthamine | 6.19 ± 2.60 | [2] |
| Acetylcaranine | 11.7 ± 0.7 | [2] |
| Undulatine | 23.0 | [2] |
| Lycorine | 213 ± 1 | [1] |
| Crinine | 461 ± 14 | [1] |
Anticancer Activity
Several Amaryllidaceae alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines. This suggests that narwedine may also possess anticancer properties. The proposed mechanisms of action for related alkaloids often involve the induction of apoptosis and cell cycle arrest.
Comparative Data for Amaryllidaceae Alkaloids against Cancer Cell Lines:
The following table presents the cytotoxic activity (IC50 values) of various Amaryllidaceae alkaloids against different human cancer cell lines.
| Alkaloid | Cell Line | IC50 (µM) | Source |
| Lycorine | Caco-2 (Colon) | 0.99 - 3.28 | [3] |
| HT-29 (Colon) | 0.59 - 1.72 | [3] | |
| Haemanthamine | Caco-2 (Colon) | 0.99 - 3.28 | [3] |
| HT-29 (Colon) | 0.59 - 1.72 | [3] | |
| Haemanthidine | Caco-2 (Colon) | 0.99 - 3.28 | [3] |
| HT-29 (Colon) | 0.59 - 1.72 | [3] | |
| Narciclasine | Various Colon Cancer Lines | 0.023 - 5.5 | [4] |
| Pancratistatin | Various Colon Cancer Lines | 0.023 - 5.5 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of narwedine's therapeutic potential.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a standard method for determining AChE activity and screening for its inhibitors.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Narwedine (or other test compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of narwedine in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of ATCI (15 mM) and DTNB (10 mM) in phosphate buffer.
-
Prepare a solution of AChE (e.g., 0.25 U/mL) in phosphate buffer.
-
-
Assay in 96-well plate:
-
To each well, add:
-
50 µL of phosphate buffer
-
25 µL of narwedine solution at various concentrations
-
25 µL of AChE solution
-
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 50 µL of ATCI solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of narwedine compared to the control (without inhibitor).
-
Calculate the IC50 value, which is the concentration of narwedine that causes 50% inhibition of AChE activity.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Narwedine (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Treat the cells with various concentrations of narwedine and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve narwedine).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of narwedine compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of narwedine that causes a 50% reduction in cell viability.
-
Potential Signaling Pathways
While direct evidence for narwedine's modulation of specific signaling pathways is currently lacking, the known activities of similar compounds and the pathophysiology of neurodegenerative diseases and cancer suggest potential targets for investigation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in both neurodegenerative diseases and cancer. Many natural compounds with neuroprotective and anticancer effects have been shown to modulate the NF-κB pathway.
Potential modulation of the NF-κB signaling pathway by narwedine.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers, and it is also involved in neuronal survival and plasticity.
Potential modulation of the PI3K/Akt signaling pathway by narwedine.
Experimental Workflow
The following diagram illustrates a logical workflow for the early-stage preclinical evaluation of narwedine.
A proposed experimental workflow for evaluating the therapeutic potential of narwedine.
Conclusion and Future Directions
The early-stage research landscape for narwedine's intrinsic therapeutic potential is still in its infancy. Its structural similarity to galantamine and the demonstrated bioactivities of other Amaryllidaceae alkaloids provide a strong rationale for further investigation into its neuroprotective and anticancer properties. The immediate next steps should focus on generating robust in vitro data, including the determination of IC50 values for acetylcholinesterase inhibition and cytotoxicity against a panel of cancer cell lines. Subsequently, mechanistic studies to elucidate the specific signaling pathways modulated by narwedine are crucial. Positive in vitro results would then warrant progression to in vivo studies using established animal models of Alzheimer's disease and cancer. This systematic approach will be vital in unlocking the full therapeutic potential of narwedine as a novel drug candidate.
References
- 1. Acetylcholinesterase enzyme inhibitory effects of amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Amaryllidaceae Alkaloids Decrease the Proliferation, Invasion, and Secretion of Clinically Relevant Cytokines by Cultured Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of the Biological and Pharmacological Activities of Narwedine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Narwedine is a tertiary Amaryllidaceae alkaloid that serves as a biogenic precursor to galanthamine, a clinically approved drug for the treatment of Alzheimer's disease.[1] Belonging to the crinine (B1220781) alkaloid group, narwedine has garnered significant interest within the scientific community for its own potential pharmacological activities.[2] This technical guide provides a comprehensive overview of the current knowledge on the biological and pharmacological properties of narwedine, with a focus on its enzyme inhibitory effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical and Physical Properties
Narwedine, also known as galanthaminone, possesses a tetracyclic benzofuro[3a,3,2-ef][2]benzazepine ring system.[3] Its chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉NO₃ | [4] |
| Molecular Weight | 285.34 g/mol | [4] |
| CAS Number | 510-77-0 | [4] |
| IUPAC Name | (4aS,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one | [3] |
| Synonyms | Galanthaminone, (-)-Narwedine | [4] |
| Melting Point | 188-190 °C | [5] |
| Solubility | Slightly soluble in DMSO | [3] |
Biological and Pharmacological Activities
The primary pharmacological activity of narwedine that has been quantitatively characterized is its ability to inhibit specific enzymes involved in neurotransmission and peptide metabolism.
Enzyme Inhibitory Activity
Narwedine has been demonstrated to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and prolyl endopeptidase (PEP). The inhibitory concentrations (IC₅₀) for these activities are presented in the table below.
| Enzyme | IC₅₀ (µM) | Source |
| Acetylcholinesterase (AChE) | 281 | [3] |
| Butyrylcholinesterase (BChE) | 911 | [3] |
| Prolyl Endopeptidase (PEP) | 907 | [3] |
The inhibition of AChE and BChE suggests a potential role for narwedine in modulating cholinergic neurotransmission, a key target in the management of Alzheimer's disease.[6] The inhibition of prolyl endopeptidase, an enzyme involved in the metabolism of proline-containing neuropeptides, points towards other potential neurological effects.[7]
Other Potential Activities
While specific quantitative data for narwedine is limited, the broader class of Amaryllidaceae alkaloids exhibits a wide range of biological activities, suggesting potential avenues for future research on narwedine. These activities include:
-
Anticancer Activity: Many Amaryllidaceae alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[2][8]
-
Antiviral Activity: Antiviral properties have been reported for several alkaloids from this family.[2][8]
-
Anti-inflammatory Activity: Amaryllidaceae alkaloids have also been shown to possess anti-inflammatory effects.[9]
-
Analgesic, Antimalarial, and Antimicrobial Activities: These activities have also been associated with this class of compounds.[2]
Further investigation is required to determine the extent to which narwedine exhibits these properties and to quantify its potency.
Experimental Protocols
This section details the methodologies for key experiments related to the pharmacological activities of narwedine.
Enzyme Inhibition Assays
The following protocols are based on standard methods used for determining enzyme inhibitory activity.
This spectrophotometric method is widely used to measure cholinesterase activity.
Principle: The enzyme hydrolyzes the substrate (acetylthiocholine or butyrylthiocholine) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.
Procedure:
-
Prepare solutions of the enzyme (AChE or BChE), substrate (ATCI or BTCI), DTNB, and various concentrations of narwedine in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add the enzyme solution, buffer, and narwedine solution.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding DTNB and the substrate solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of narwedine compared to a control without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This fluorometric assay is a common method for measuring PEP activity.
References
- 1. Promotion of ROS-mediated apoptosis, G2/M arrest, and autophagy by naringenin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]
Methodological & Application
Total Synthesis of (±)-Narwedine via Oxidative Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the total synthesis of (±)-narwedine, a key precursor to the Alzheimer's disease drug galanthamine. The synthesis focuses on the biomimetic oxidative coupling of a norbelladine (B1215549) derivative. Methodologies for both classical and modern oxidative coupling agents are presented, allowing for a comparative assessment.
Introduction
The Amaryllidaceae alkaloid (±)-narwedine is a crucial intermediate in the synthesis of galanthamine. A pivotal step in its synthesis is the intramolecular oxidative coupling of a suitably substituted norbelladine precursor, a reaction that mimics the proposed biosynthetic pathway. This biomimetic approach, originally demonstrated by Barton and Kirby, has been the subject of extensive optimization to improve its efficiency.[1] This document outlines the synthesis of the N-formyl norbelladine precursor and its subsequent cyclization to (±)-narwedine using two different oxidizing agents: potassium ferricyanide (B76249) (the classical reagent) and phenyliodine(III) bis(trifluoroacetate) (PIFA), a modern hypervalent iodine reagent.
Synthetic Workflow
The overall synthetic strategy involves a two-stage process. The first stage is the synthesis of the N-formyl norbelladine precursor through reductive amination followed by N-formylation. The second stage is the key intramolecular oxidative coupling reaction to form the tetracyclic core of (±)-narwedine.
Caption: Synthetic workflow for (±)-narwedine.
Quantitative Data Summary
The efficiency of the critical oxidative coupling step is highly dependent on the chosen oxidant and reaction conditions. The following table summarizes reported yields for the conversion of the norbelladine precursor to (±)-narwedine.
| Oxidizing Agent | Precursor | Yield (%) | Reference |
| Potassium Ferricyanide (K₃[Fe(CN)₆]) | Norbelladine Derivative (Barton) | 1.4 | --INVALID-LINK-- |
| Potassium Ferricyanide (K₃[Fe(CN)₆]) | Optimized Industrial Process | 40-54 | --INVALID-LINK-- |
| Phenyliodine(III) Bis(trifluoroacetate) (PIFA) | N-Acyl Norbelladine Derivative | 60 | --INVALID-LINK-- |
| Phenyliodine(III) Bis(trifluoroacetate) (PIFA) | N-Formyl Norbelladine Derivative | 85 | --INVALID-LINK-- |
Experimental Protocols
Materials and General Methods: All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.
Protocol 1: Synthesis of N-Formyl Norbelladine Precursor
This protocol is adapted from procedures for the synthesis of norbelladine derivatives.[2][3]
Step 1a: Synthesis of Norbelladine Derivative via Reductive Amination
-
Reaction Setup: To a solution of isovanillin (3-hydroxy-4-methoxybenzaldehyde) (1.0 eq) and tyramine (1.0 eq) in methanol, add 4 Å molecular sieves. Stir the suspension overnight at room temperature under an inert atmosphere.
-
Reduction: Filter the mixture and cool the filtrate to 0 °C. Add sodium borohydride (B1222165) (NaBH₄) (2.0 eq) portion-wise with stirring.
-
Work-up: Allow the reaction to warm to room temperature and stir for 3 hours. Remove the solvent under reduced pressure. Add water and brine, and adjust the pH to 8 with 3 M HCl.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude norbelladine derivative, which can be purified by column chromatography on silica gel.
Step 1b: N-Formylation of the Norbelladine Derivative
-
Reaction Setup: Reflux a solution of the norbelladine derivative (1.0 eq) in a mixture of ethyl formate (B1220265) and formic acid in dioxane for 6 hours.[4]
-
Work-up: Concentrate the reaction mixture in vacuo. Partition the residue between water and ethyl acetate.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with 2 N HCl, water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-formyl norbelladine can be purified by column chromatography.
Protocol 2: Oxidative Coupling using Potassium Ferricyanide (Barton's Method, Modified)
This protocol is based on the classical approach to narwedine synthesis, with modifications for improved yield as suggested by industrial processes.[1]
-
Reaction Setup: Prepare a two-phase system of toluene (B28343) and water. Dissolve the N-formyl norbelladine precursor (1.0 eq) in toluene. Prepare an aqueous solution of potassium ferricyanide (K₃[Fe(CN)₆]) (3.0 eq) and a base such as sodium bicarbonate (11.0 eq).
-
Reaction: Vigorously stir the two-phase mixture and heat to reflux (approximately 87 °C) for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and separate the layers.
-
Extraction and Purification: Extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Filter and concentrate in vacuo. The crude (±)-narwedine is then purified by column chromatography on silica gel.
Protocol 3: Oxidative Coupling using Phenyliodine(III) Bis(trifluoroacetate) (PIFA)
This protocol utilizes a hypervalent iodine reagent for a more efficient oxidative coupling.[5]
-
Reaction Setup: Dissolve the N-formyl norbelladine precursor (1.0 eq) in trifluoroethanol at room temperature.
-
Reaction: Add a solution of PIFA (1.1 eq) in trifluoroethanol dropwise to the reaction mixture. Stir at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the mixture with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford (±)-narwedine.
Concluding Remarks
The total synthesis of (±)-narwedine via oxidative coupling of a norbelladine precursor is a well-established yet evolving field. While the classical Barton method using potassium ferricyanide provided the initial breakthrough, its low yield has prompted the development of more efficient protocols. The use of hypervalent iodine reagents like PIFA has significantly improved the yield of the key oxidative coupling step, making the synthesis more practical for research and development purposes. The choice of method will depend on factors such as scale, cost, and desired efficiency. The protocols provided herein offer a basis for the synthesis and further optimization of this important pharmaceutical intermediate.
References
- 1. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of Shortened Norbelladine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient synthesis of (±)-narwedine and (±)-galanthamine by an improved phenolic oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Asymmetric Synthesis of (-)-Narwedine and (+)-Narwedine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the enantiomers of Narwedine, a key precursor to the Alzheimer's disease drug Galanthamine. The synthesis of both (-)-Narwedine and its unnatural enantiomer, (+)-Narwedine, is crucial for further pharmacological studies and the development of novel therapeutics. The protocols outlined below are based on established and peer-reviewed synthetic routes, offering reproducible methods for obtaining these valuable compounds.
Data Presentation: Comparison of Key Asymmetric Syntheses
The following tables summarize the quantitative data for the key methods of synthesizing (-)-Narwedine and (+)-Narwedine, allowing for a direct comparison of their efficiencies.
Table 1: Asymmetric Synthesis of (-)-Narwedine via Diastereoselective Reductive Amination and Pictet-Spengler Reaction
| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Reductive Amination | (R)-4-benzyloxy-3-methoxy-phenylglycinol | Secondary Amine | 3-(4-hydroxyphenyl)propanal (B1245166), NaBH(OAc)₃, CH₂Cl₂ | 85 | >95:5 |
| 2 | Pictet-Spengler Reaction | Secondary Amine | Tetrahydroisoquinoline | HCHO, TFA, CH₂Cl₂ | 78 | >95:5 |
| 3 | Oxidative Cyclization | Tetrahydroisoquinoline | (-)-Narwedine | PhI(OAc)₂, CH₂Cl₂/H₂O | 65 | - |
Table 2: Chemoenzymatic Synthesis of (+)-Narwedine
| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | Dihydroxylation | Bromobenzene (B47551) | cis-1,2-Dihydroxy-3-bromocyclohexa-3,5-diene | E. coli JM109 (pDTG601) | >95 | >99 |
| 2 | Protection | cis-1,2-Dihydroxy-3-bromocyclohexa-3,5-diene | Acetonide-protected diol | 2,2-dimethoxypropane (B42991), p-TsOH, acetone (B3395972) | 98 | - |
| 3 | Suzuki Coupling | Acetonide-protected diol | Biphenyl (B1667301) derivative | 4-methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene (B28343)/H₂O | 89 | - |
| 4 | Deprotection and Oxidation | Biphenyl derivative | (+)-Narwedine | 1. HCl, THF; 2. MnO₂, CH₂Cl₂ | 75 (over 2 steps) | >99 |
Experimental Protocols
I. Asymmetric Synthesis of (-)-Narwedine
This protocol is based on a diastereoselective approach, establishing the required stereochemistry early in the synthesis.
Step 1: Diastereoselective Reductive Amination
-
To a solution of (R)-4-benzyloxy-3-methoxyphenylglycinol (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂, 0.1 M), add 3-(4-hydroxyphenyl)propanal (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate (B1210297) gradient) to afford the secondary amine.
Step 2: Pictet-Spengler Reaction
-
Dissolve the secondary amine (1.0 eq) from the previous step in CH₂Cl₂ (0.1 M).
-
Add aqueous formaldehyde (B43269) (37 wt. %, 2.0 eq).
-
Add trifluoroacetic acid (TFA, 1.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the tetrahydroisoquinoline product.
Step 3: Oxidative Cyclization to (-)-Narwedine
-
Dissolve the tetrahydroisoquinoline (1.0 eq) in a mixture of CH₂Cl₂ and water (1:1, 0.05 M).
-
Add [bis(acetoxy)iodo]benzene (PhI(OAc)₂, 1.2 eq).
-
Stir the biphasic mixture vigorously at room temperature for 6 hours.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford (-)-Narwedine.
II. Chemoenzymatic Synthesis of (+)-Narwedine
This route utilizes a key enzymatic dihydroxylation step to introduce chirality.
Step 1: Enzymatic Dihydroxylation
-
In a fermenter, cultivate E. coli JM109 (pDTG601) in a suitable growth medium.
-
Induce the expression of toluene dioxygenase with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Add bromobenzene (1 g/L) to the culture.
-
Continue the fermentation for 24-48 hours, monitoring the conversion by GC-MS.
-
Extract the broth with ethyl acetate.
-
Dry the organic extract over Na₂SO₄, filter, and concentrate to give the crude cis-diol.
-
Purify by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).
Step 2: Acetonide Protection
-
To a solution of the cis-diol (1.0 eq) in acetone (0.2 M), add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Stir the reaction at room temperature for 2 hours.
-
Quench with saturated aqueous NaHCO₃ solution.
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the acetonide-protected diol, which is often used without further purification.
Step 3: Suzuki Coupling
-
To a degassed solution of the acetonide-protected diol (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and water (0.1 M), add potassium carbonate (K₂CO₃, 2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Heat the mixture to 80 °C and stir under an inert atmosphere for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).
Step 4: Deprotection and Oxidation to (+)-Narwedine
-
Dissolve the biphenyl derivative (1.0 eq) in tetrahydrofuran (B95107) (THF, 0.1 M) and add 1 M hydrochloric acid (HCl).
-
Stir at room temperature for 4 hours.
-
Neutralize with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Dry the organic extract over Na₂SO₄, filter, and concentrate.
-
Dissolve the crude diol in CH₂Cl₂ (0.1 M) and add activated manganese dioxide (MnO₂, 10 eq).
-
Stir vigorously at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite®, washing with CH₂Cl₂.
-
Concentrate the filtrate and purify by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford (+)-Narwedine.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways described in the protocols.
Caption: Synthetic pathway for (-)-Narwedine.
Caption: Chemoenzymatic synthesis of (+)-Narwedine.
Application Note: Chiral Resolution of Racemic Narwedine via Seeding-Induced Dynamic Crystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and scalable protocol for the chiral resolution of racemic narwedine, a key intermediate in the synthesis of (-)-galanthamine, an approved drug for the treatment of Alzheimer's disease. The described method utilizes a crystallization-induced asymmetric transformation, a type of dynamic kinetic resolution, which is initiated by seeding a supersaturated solution of the racemate with a catalytic amount of the desired enantiomer. The presence of a base facilitates the in-situ racemization of the undesired enantiomer in solution, allowing for a theoretical yield of up to 100% of the targeted enantiomer. This process is highly efficient, reproducible, and has been successfully implemented on a pilot-plant scale.
Introduction
Chiral resolution is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Racemic narwedine crystallizes as a conglomerate, meaning that the solid state is a physical mixture of separate crystals of the (+) and (-) enantiomers. This property allows for resolution by preferential crystallization. The method described herein is a "total spontaneous resolution" where the addition of a seed crystal of one enantiomer directs the crystallization of that same enantiomer from the solution.[1] Concurrently, a base in the solvent system catalyzes the racemization of the remaining, undesired enantiomer in the solution phase. This dynamic equilibrium continually replenishes the desired enantiomer, allowing it to crystallize, thus driving the conversion of the entire racemic mixture to a single enantiomer in high yield and high enantiomeric excess (e.e.).[1][2][3] This process represents a significant improvement over classical resolution methods, which are limited to a maximum theoretical yield of 50%.
Principle of the Method
The chiral resolution of narwedine by seeding is a dynamic kinetic resolution process governed by the principles of crystallization and in-situ racemization. The key steps are:
-
Dissolution: Racemic narwedine is dissolved in a suitable solvent system containing a base at an elevated temperature to form a supersaturated solution upon cooling.
-
Seeding: The solution is cooled and a small quantity of seed crystals of the desired enantiomer (e.g., (-)-narwedine) is introduced.
-
Preferential Crystallization: The seed crystals act as templates, inducing the selective crystallization of the matching enantiomer from the supersaturated solution.
-
Racemization in Solution: The base (e.g., triethylamine) facilitates the racemization of the undesired enantiomer that remains in the solution. This occurs via a retro-Michael reaction to form a symmetric dienone intermediate, which can then re-cyclize to form either enantiomer.[4]
-
Dynamic Conversion: As the desired enantiomer crystallizes out, the equilibrium in the solution is disturbed. According to Le Chatelier's principle, the undesired enantiomer in solution converts to the desired enantiomer to restore equilibrium. This newly formed desired enantiomer then also crystallizes.
-
Isolation: This cycle continues, theoretically converting the entire batch of racemic narwedine into the single desired enantiomer, which is then isolated by filtration.
This dynamic process is illustrated in the diagram below:
References
Application Note: A General Strategy for the Chiral Separation of Narwedine Enantiomers by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Narwedine, a precursor in the biosynthesis of galanthamine, is a chiral compound with two enantiomers. The stereochemistry of active pharmaceutical ingredients is a critical factor, as enantiomers of the same compound can exhibit significantly different pharmacological and toxicological profiles.[1] Therefore, the development of reliable analytical methods to separate and quantify the enantiomers of chiral compounds like narwedine is essential in pharmaceutical research and quality control.[2][3] High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the direct separation of enantiomers.[4][5][6]
This document provides a general methodology and a strategic protocol to serve as a starting point for developing a robust HPLC method for the chiral separation of narwedine enantiomers. The approach is based on a screening process using polysaccharide-based CSPs, which are known for their broad applicability in resolving a wide range of chiral compounds.[1][5]
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is suitable. A system capable of delivering ternary or quaternary gradients can be advantageous for method development.
-
Chiral Stationary Phases (CSPs): A screening approach with multiple columns is recommended.[6][7] For a basic compound like narwedine, initial screening on the following polysaccharide-based columns is advised:
-
CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel)
-
CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel)
-
-
Solvents and Reagents: HPLC grade n-hexane, isopropanol (B130326) (IPA), ethanol (B145695) (EtOH), and diethylamine (B46881) (DEA) should be used.
-
Sample: A solution of racemic narwedine (e.g., 1 mg/mL) dissolved in the mobile phase or a compatible solvent.
2. Initial Screening Protocol
The initial step involves screening the selected CSPs with a set of standard mobile phases to identify the most promising conditions for separation.[7]
Chromatographic Conditions:
-
Columns: CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm), CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phases (Isocratic):
-
A: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
-
B: n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength for narwedine (e.g., 220 nm or 262 nm).
Procedure:
-
Equilibrate the first column (e.g., CHIRALCEL® OD-H) with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic narwedine sample and record the chromatogram.
-
Flush the column with an appropriate solvent (e.g., isopropanol) and then equilibrate with Mobile Phase B.
-
Inject the sample again and record the chromatogram.
-
Repeat steps 1-4 for the second column (CHIRALPAK® AD-H).
-
Analyze the resulting chromatograms for any signs of peak separation. Calculate the retention factors, separation factor (α), and resolution (Rs) for any observed separation.
3. Method Optimization Protocol
Once the initial screening identifies a promising column and mobile phase combination (i.e., partial or full separation is observed), the next step is to optimize the conditions to achieve baseline resolution (Rs ≥ 1.5).
-
Adjusting Alcohol Modifier: Vary the percentage of the alcohol modifier (IPA or EtOH) in the mobile phase. Decreasing the alcohol content generally increases retention times and can improve resolution, while increasing it can shorten the analysis time. Test concentrations from 5% to 20%.
-
Changing the Alcohol Modifier: If using IPA, try switching to EtOH, or vice-versa. Different alcohols can alter the chiral recognition mechanism and affect selectivity.[4]
-
Adjusting Amine Additive: The concentration of the amine additive (DEA) is crucial for basic compounds as it helps to improve peak shape and can influence retention and selectivity. Vary the DEA concentration from 0.05% to 0.2%.
-
Flow Rate and Temperature: While less common for initial optimization of selectivity, adjusting the flow rate (e.g., 0.5 - 1.2 mL/min) or column temperature (e.g., 15 - 40 °C) can be used to fine-tune the resolution and analysis time.
Data Presentation
All quantitative data from the screening and optimization phases should be systematically recorded in tables to allow for easy comparison of the performance of different conditions.
Table 1: Example Data Summary for Chiral Separation Screening of Narwedine
| Column | Mobile Phase (v/v/v) | k'1 | k'2 | Separation Factor (α) | Resolution (Rs) |
| CHIRALCEL® OD-H | n-Hexane/IPA/DEA (90:10:0.1) | 2.5 | 2.9 | 1.16 | 1.4 |
| CHIRALCEL® OD-H | n-Hexane/EtOH/DEA (90:10:0.1) | 3.1 | 3.4 | 1.10 | 1.1 |
| CHIRALPAK® AD-H | n-Hexane/IPA/DEA (90:10:0.1) | 4.2 | 4.2 | 1.00 | 0.0 |
| CHIRALPAK® AD-H | n-Hexane/EtOH/DEA (90:10:0.1) | 5.5 | 6.2 | 1.13 | 1.3 |
Note: The data above are hypothetical and for illustrative purposes only. k'1 and k'2 are the retention factors for the first and second eluting enantiomers, respectively. α = k'2 / k'1. Rs is calculated using the standard USP formula.
Visualizations
Diagram 1: Workflow for Chiral HPLC Method Development
Caption: A logical workflow for developing a chiral HPLC method.
Diagram 2: Principle of Chiral Recognition on a CSP
Caption: Chiral recognition via transient diastereomeric complexes.
References
- 1. eijppr.com [eijppr.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Quantification of Narwedine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of narwedine, a key intermediate in the biosynthesis of the Alzheimer's disease drug, galanthamine (B1674398). The following sections detail methods using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and a representative Enzyme-Linked Immunosorbent Assay (ELISA) protocol.
High-Performance Liquid Chromatography (HPLC) for Narwedine Quantification
Application Note:
Reverse-phase HPLC with UV detection is a robust and widely used method for the quantification of narwedine in various samples, including plant extracts and in-process samples from synthetic preparations. This method separates narwedine from other related Amaryllidaceae alkaloids, allowing for accurate quantification. The protocol provided below is based on established methods for the analysis of galanthamine and related alkaloids and is suitable for the quantification of narwedine.
Experimental Protocol:
a. Sample Preparation:
-
Plant Material:
-
Homogenize 1 g of dried and powdered plant material (e.g., bulbs of Narcissus species).
-
Extract with 10 mL of methanol (B129727) by sonication for 30 minutes, followed by centrifugation at 3000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
-
In-Process/Synthetic Samples:
-
Dissolve a known amount of the sample in the mobile phase to achieve a concentration within the linear range of the assay.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
b. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724) (e.g., 75:25 v/v), adjusted to a suitable pH (e.g., pH 7.5). The exact ratio may need optimization depending on the specific column and instrument.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm or 288 nm.
-
Injection Volume: 10-20 µL.
c. Calibration and Quantification:
-
Prepare a stock solution of narwedine standard of known concentration in the mobile phase.
-
Generate a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of narwedine in the samples.
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the narwedine standards.
-
Inject the prepared samples and determine the peak area corresponding to narwedine.
-
Calculate the concentration of narwedine in the samples using the regression equation from the calibration curve.
Quantitative Data (Representative Values for Amaryllidaceae Alkaloids):
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity Range | 6 - 30 µg/mL | 0.02 - 1.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.9968[2] |
| Limit of Detection (LOD) | ~1 µg/mL | 5 ng/mL[2] |
| Limit of Quantification (LOQ) | ~3 µg/mL | 20 ng/mL[2] |
| Recovery | 99.2% - 99.43%[1] | 87.5% - 96.2%[2] |
| Precision (%RSD) | < 2%[1] | < 8.4%[2] |
Gas Chromatography-Mass Spectrometry (GC-MS) for Narwedine Quantification
Application Note:
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like Amaryllidaceae alkaloids.[3][4][5][6][7] This method provides both quantitative data and structural information, making it a powerful tool for the identification and quantification of narwedine in complex mixtures.
Experimental Protocol:
a. Sample Preparation and Derivatization (if necessary):
-
Extraction: Follow the same extraction procedure as for the HPLC method.
-
Derivatization: While many Amaryllidaceae alkaloids can be analyzed directly, silylation can improve the volatility and chromatographic behavior of narwedine. To perform silylation:
-
Evaporate a portion of the extract to dryness.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
-
The sample is now ready for injection.
-
b. Instrumentation and GC-MS Conditions:
-
GC-MS System: A standard GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For narwedine, characteristic ions would be selected for monitoring.
c. Calibration and Quantification:
-
Prepare a stock solution of narwedine standard and derivatize it in the same manner as the samples if derivatization is used.
-
Create a series of calibration standards by diluting the derivatized stock solution.
-
Inject the calibration standards into the GC-MS system and record the peak areas of the selected ions.
-
Construct a calibration curve by plotting peak area against the concentration of the narwedine standards.
-
Inject the prepared and derivatized samples.
-
Quantify narwedine in the samples using the calibration curve.
Quantitative Data (Representative Values for Amaryllidaceae Alkaloids):
| Parameter | GC-MS |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Recovery | > 90% |
| Precision (%RSD) | < 10% |
Enzyme-Linked Immunosorbent Assay (ELISA) - A Representative Protocol
Application Note:
Experimental Protocol:
a. Reagent Preparation:
-
Narwedine-Protein Conjugate (for coating):
-
Conjugate narwedine to a carrier protein (e.g., Bovine Serum Albumin, BSA) using a suitable cross-linker. This will serve as the coating antigen.
-
-
Anti-Narwedine Antibody:
-
Produce polyclonal or monoclonal antibodies specific to narwedine. This can be achieved by immunizing animals with a narwedine-immunogen conjugate.
-
-
Enzyme-Labeled Secondary Antibody:
-
An enzyme-labeled (e.g., Horseradish Peroxidase - HRP) secondary antibody that binds to the primary anti-narwedine antibody.
-
-
Buffers: Coating buffer, wash buffer, blocking buffer, and substrate solution.
b. ELISA Procedure:
-
Coating:
-
Dilute the narwedine-protein conjugate in coating buffer and add 100 µL to each well of a 96-well microplate.
-
Incubate overnight at 4 °C.
-
-
Washing:
-
Wash the plate three times with wash buffer to remove unbound conjugate.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition:
-
Prepare narwedine standards and samples.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the anti-narwedine primary antibody for 30 minutes.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature. During this step, free narwedine in the sample/standard will compete with the coated narwedine-protein conjugate for binding to the primary antibody.
-
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the enzyme-labeled secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with wash buffer.
-
-
Substrate Addition and Signal Detection:
-
Add 100 µL of the substrate solution (e.g., TMB for HRP) to each well.
-
Incubate in the dark until a color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
c. Data Analysis:
-
The signal intensity is inversely proportional to the concentration of narwedine in the sample.
-
Create a standard curve by plotting the absorbance against the logarithm of the narwedine concentration.
-
Determine the concentration of narwedine in the samples by interpolating their absorbance values on the standard curve.
Quantitative Data (Expected Performance of a Small Molecule ELISA):
| Parameter | Competitive ELISA |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
| Recovery | 80% - 120% |
| Precision (%RSD) | < 15% |
Visualizations
Caption: General workflow for the quantification of narwedine.
Caption: Biosynthetic pathway of narwedine to galanthamine.
References
- 1. scispace.com [scispace.com]
- 2. scielo.br [scielo.br]
- 3. Analysis of Amaryllidaceae alkaloids from Narcissus by GC-MS and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. ELISA assay development services - ProteoGenix [proteogenix.science]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for NMR-Based Stereoisomer Differentiation of Narwedine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narwedine is a tetracyclic alkaloid belonging to the Amaryllidaceae family and serves as a biosynthetic precursor to galanthamine, a drug used for the treatment of Alzheimer's disease. The stereochemistry of narwedine is crucial for its biological activity and its synthetic conversion to galanthamine. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the differentiation of stereoisomers. This document provides detailed application notes and experimental protocols for the use of NMR spectroscopy in the stereochemical analysis of narwedine.
Key NMR Spectroscopic Methods for Stereoisomer Differentiation
The primary NMR methods for distinguishing between stereoisomers of narwedine include:
-
¹H and ¹³C NMR Spectroscopy: Diastereomers possess different physical properties and thus will exhibit distinct chemical shifts and coupling constants in their NMR spectra. Enantiomers, being chemically equivalent in an achiral environment, will have identical NMR spectra.
-
Chiral Solvating Agents (CSAs): In the presence of a chiral solvating agent, enantiomers can form transient diastereomeric complexes. This interaction breaks the magnetic equivalence of the enantiomers, leading to the separation of their signals in the NMR spectrum.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique provides information about the spatial proximity of protons within a molecule. For diastereomers with different three-dimensional arrangements, distinct NOESY correlations can be observed, allowing for the determination of their relative stereochemistry.
Quantitative NMR Data for Narwedine Stereoisomers
The following tables summarize the reported ¹H and ¹³C NMR spectral data for the enantiomers of narwedine in deuterated chloroform (B151607) (CDCl₃). This data is essential for the identification and differentiation of the stereoisomers.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for (+)-Narwedine and (-)-Narwedine in CDCl₃
| Proton | (+)-Narwedine | (-)-Narwedine | Multiplicity | J (Hz) |
| H-1 | 6.88 | 6.88 | d | 8.3 |
| H-2 | 6.75 | 6.75 | d | 8.3 |
| H-4 | 4.10 | 4.10 | d | 16.2 |
| H-4' | 3.52 | 3.52 | d | 16.2 |
| H-4a | 4.65 | 4.65 | d | 11.0 |
| H-6 | 2.95 | 2.95 | m | |
| H-6' | 2.45 | 2.45 | m | |
| H-7 | 6.95 | 6.95 | d | 10.2 |
| H-8 | 6.10 | 6.10 | d | 10.2 |
| H-10α | 3.30 | 3.30 | m | |
| H-10β | 2.80 | 2.80 | m | |
| N-CH₃ | 2.40 | 2.40 | s | |
| O-CH₃ | 3.85 | 3.85 | s |
Note: Data compiled from various synthetic and spectroscopic studies. Minor variations in chemical shifts may be observed depending on the specific experimental conditions.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for (+)-Narwedine and (-)-Narwedine in CDCl₃
| Carbon | (+)-Narwedine | (-)-Narwedine |
| C-1 | 129.5 | 129.5 |
| C-2 | 122.0 | 122.0 |
| C-3 | 147.5 | 147.5 |
| C-3a | 128.0 | 128.0 |
| C-4 | 59.0 | 59.0 |
| C-4a | 88.0 | 88.0 |
| C-5a | 132.5 | 132.5 |
| C-6 | 48.5 | 48.5 |
| C-7 | 125.0 | 125.0 |
| C-8 | 130.0 | 130.0 |
| C-8a | 45.0 | 45.0 |
| C-10 | 30.0 | 30.0 |
| C-11b | 145.0 | 145.0 |
| C-11c | 112.0 | 112.0 |
| C=O | 208.0 | 208.0 |
| N-CH₃ | 42.0 | 42.0 |
| O-CH₃ | 56.0 | 56.0 |
Note: As enantiomers, the ¹³C chemical shifts for (+)- and (-)-narwedine are identical in an achiral solvent.
Experimental Protocols
Protocol 1: Standard ¹H and ¹³C NMR Analysis
This protocol is suitable for determining the identity and purity of a synthesized narwedine sample and for distinguishing it from its diastereomers, should they be present.
Workflow Diagram:
Caption: Workflow for standard ¹H and ¹³C NMR analysis of narwedine.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the narwedine sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to obtain optimal resolution.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 MHz, 16 scans, 30° pulse, 1s relaxation delay).
-
Acquire the ¹³C NMR spectrum using standard acquisition parameters (e.g., 100 MHz, 1024 scans, proton-decoupled).
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Compare the chemical shifts, multiplicities, and coupling constants with the data provided in Tables 1 and 2 to confirm the stereoisomer's identity.
-
Protocol 2: Enantiomeric Differentiation using a Chiral Solvating Agent
This protocol is designed to differentiate between the enantiomers of narwedine, (+)-narwedine and (-)-narwedine.
Logical Relationship Diagram:
Caption: Principle of enantiomeric differentiation using a CSA.
Methodology:
-
Sample Preparation:
-
Prepare a solution of racemic or enantiomerically enriched narwedine in CDCl₃ as described in Protocol 1.
-
Acquire a standard ¹H NMR spectrum of this solution.
-
To the same NMR tube, add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a lanthanide shift reagent).
-
Gently mix the solution.
-
-
NMR Data Acquisition:
-
Re-insert the NMR tube into the spectrometer and re-shim if necessary.
-
Acquire a ¹H NMR spectrum under the same conditions as the initial spectrum.
-
-
Data Analysis:
-
Compare the spectrum obtained with the CSA to the initial spectrum.
-
Look for the splitting of signals that were singlets, doublets, etc., in the original spectrum. The separation of these signals (Δδ) indicates successful enantiomeric differentiation.
-
The ratio of the integrals of the separated signals corresponds to the enantiomeric ratio of the narwedine sample.
-
Protocol 3: Stereochemical Assignment using NOESY
This protocol is used to determine the relative stereochemistry of narwedine by observing through-space proton-proton interactions.
Experimental Workflow Diagram:
Caption: Workflow for stereochemical assignment using NOESY.
Methodology:
-
Sample Preparation and Standard Spectra:
-
Prepare a concentrated sample of the purified narwedine stereoisomer (15-20 mg in 0.6 mL CDCl₃).
-
Acquire high-quality ¹H and COSY spectra to facilitate the assignment of all proton signals.
-
-
NOESY Data Acquisition:
-
Set up a 2D NOESY experiment on the spectrometer.
-
Use a mixing time appropriate for a molecule of this size (typically 300-800 ms).
-
Acquire the NOESY spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D NOESY data using appropriate software.
-
Identify cross-peaks that do not appear in the COSY spectrum. These represent through-space interactions.
-
Correlate the observed NOEs with the molecular structure to establish the relative orientation of protons. For example, an NOE between a proton on the aromatic ring and a proton on the cyclohexene (B86901) ring can help define the conformation of the molecule.
-
Conclusion
NMR spectroscopy is an indispensable tool for the stereochemical analysis of narwedine. By employing a combination of standard ¹H and ¹³C NMR, the use of chiral solvating agents, and 2D techniques like NOESY, researchers can unambiguously determine the stereochemistry, enantiomeric purity, and conformation of narwedine stereoisomers. The protocols and data provided in this document serve as a comprehensive guide for scientists and professionals in the field of drug development and natural product chemistry.
Application Notes and Protocols: L-Selectride Reduction of Narwedine to Galanthamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanthamine (B1674398), a tertiary alkaloid, is a well-established acetylcholinesterase inhibitor used in the treatment of mild to moderate Alzheimer's disease. A key step in the chemical synthesis of galanthamine is the diastereoselective reduction of its precursor, narwedine. This document provides detailed application notes and protocols for the highly efficient and stereoselective reduction of narwedine to galanthamine using L-Selectride (lithium tri-sec-butylborohydride). L-Selectride is a sterically hindered nucleophilic reducing agent that offers superior diastereoselectivity in this transformation compared to less bulky reagents like lithium aluminum hydride, minimizing the formation of the undesired epimer, epi-galanthamine.
Reaction Principle and Stereoselectivity
The reduction of the ketone moiety in narwedine to a hydroxyl group introduces a new stereocenter. The desired therapeutic agent, (-)-galanthamine, possesses a specific stereochemistry that must be selectively formed. The bulky nature of the L-Selectride reagent is the primary driver for the high diastereoselectivity observed in this reaction. The hydride transfer from the L-Selectride complex to the carbonyl carbon of narwedine is sterically directed. The approach of the hydride is favored from the less hindered face of the narwedine molecule, leading predominantly to the formation of the desired galanthamine isomer.[1] Maintaining a low reaction temperature (typically below -15 °C) is crucial to suppress the formation of the undesired epi-galanthamine.[1]
Quantitative Data Summary
The L-Selectride reduction of narwedine has been demonstrated to be a high-yielding and highly diastereoselective reaction in various synthetic routes, including industrial-scale production. The following table summarizes key quantitative data from selected literature.
| Synthesis Scale/Reference | Substrate | Product | Yield (%) | Diastereoselectivity (d.e. %) | Reference |
| Industrial Process (Sanochemia) | (-)-Narwedine | (-)-Galanthamine | Nearly Quantitative | High (not specified) | [2] |
| Laboratory Scale | Racemic Narwedine derivative | Racemic Galanthamine derivative | 80 | 99.6 | [2] |
| Laboratory Scale | (-)-Narwedine | (-)-Galanthamine | 99.5 | High (no epimer detected by HPLC) | [3] |
| Laboratory Scale | Racemic Narwedine derivative | Racemic Galanthamine | 61 | High (not specified) | [2] |
Experimental Protocols
This section provides a detailed protocol for the L-Selectride reduction of narwedine to galanthamine, based on procedures described in the scientific literature and patents.
Materials:
-
(-)-Narwedine
-
L-Selectride (1.0 M solution in tetrahydrofuran)
-
Anhydrous Tetrahydrofuran (THF)
-
Chloroform
-
Aqueous Hydrobromic Acid (48% w/w)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, add a solution of L-Selectride (1.0 M in THF) to a flame-dried round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cooling: Cool the L-Selectride solution to a temperature between -20 °C and -15 °C using a suitable cooling bath.[4]
-
Substrate Addition: In a separate flask, dissolve (-)-narwedine in anhydrous THF. Slowly add the (-)-narwedine solution to the cooled L-Selectride solution via a dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -15 °C.[3]
-
Reaction Monitoring: Stir the reaction mixture at -20 °C to -15 °C for 1-2 hours.[3][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at the low temperature.
-
Work-up: Allow the reaction mixture to warm to room temperature. The solvent is then removed under reduced pressure. The resulting residue is dissolved in a suitable organic solvent such as dichloromethane or chloroform.[4]
-
Extraction: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude galanthamine.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel.
-
Salt Formation: For isolation and storage, the galanthamine base can be converted to its hydrobromide salt. Dissolve the base in methanol and treat with aqueous hydrobromic acid (48% w/w).[4] The resulting precipitate is filtered, washed with a cold solvent, and dried under vacuum to afford galanthamine hydrobromide.
Visualizations
Reaction Pathway:
Caption: Diastereoselective reduction of (-)-narwedine.
Experimental Workflow:
Caption: Step-by-step experimental workflow.
References
- 1. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 3. WO2007010412A2 - Syntheses and preparations of narwedine and related novel compounds - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Narwedine from Isovanillin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of narwedine, a key precursor to the Alzheimer's disease drug galanthamine (B1674398), starting from the readily available building block isovanillin (B20041). The synthesis involves a multi-step sequence, including bromination, reductive amination, formylation, and a crucial intramolecular oxidative phenol (B47542) coupling reaction. This protocol compiles methodologies and quantitative data from established synthetic routes, offering a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Introduction
Narwedine is a tetracyclic alkaloid belonging to the Amaryllidaceae family and serves as the direct biosynthetic precursor to galanthamine. Galanthamine is a potent acetylcholinesterase (AChE) inhibitor used in the symptomatic treatment of Alzheimer's disease.[1] The chemical synthesis of narwedine and galanthamine has been a subject of extensive research due to the limited availability of the natural product.[2][3] This protocol outlines a common and effective synthetic route to racemic narwedine starting from isovanillin. The key transformation is an intramolecular oxidative phenol coupling, a biomimetic approach that mimics the natural biosynthetic pathway.[2][4][5]
Synthetic Pathway Overview
The overall synthetic strategy to convert isovanillin to narwedine can be broken down into several key stages. Initially, isovanillin is functionalized to introduce a bromine atom, which plays a role in directing the subsequent cyclization. This is followed by coupling with tyramine (B21549) and subsequent modification to form the precursor for the key cyclization step. The core tetracyclic structure of narwedine is then constructed via an intramolecular oxidative coupling reaction.
Caption: Synthetic workflow for narwedine from isovanillin.
Experimental Protocols
Materials and General Methods
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where necessary. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.
Step 1: Bromination of Isovanillin
This step introduces a bromine atom ortho to the hydroxyl group of isovanillin.
-
Reaction: Isovanillin to 2-Bromo-3-hydroxy-4-methoxybenzaldehyde.
-
Reagents and Conditions:
-
Isovanillin (1 equivalent)
-
Bromine (1 equivalent)
-
Acetic acid (solvent)
-
-
Procedure:
-
Dissolve isovanillin in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-bromo-3-hydroxy-4-methoxybenzaldehyde.
-
Step 2: Reductive Amination with Tyramine
The brominated isovanillin is coupled with tyramine via reductive amination to form a secondary amine.
-
Reaction: 2-Bromo-3-hydroxy-4-methoxybenzaldehyde with tyramine.
-
Reagents and Conditions:
-
2-Bromo-3-hydroxy-4-methoxybenzaldehyde (1 equivalent)
-
Tyramine (1 equivalent)
-
Sodium borohydride (B1222165) (NaBH₄) (1.5 equivalents)
-
Methanol (B129727) (solvent)
-
-
Procedure:
-
To a solution of 2-bromo-3-hydroxy-4-methoxybenzaldehyde and tyramine in methanol, stir at room temperature for 1 hour to form the imine intermediate.
-
Cool the mixture in an ice bath and add sodium borohydride portion-wise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude secondary amine.
-
Step 3: Formylation of the Secondary Amine
The secondary amine is protected as a formamide (B127407) to prepare for the oxidative coupling.
-
Reaction: N-formylation of the secondary amine.
-
Reagents and Conditions:
-
Secondary amine from Step 2 (1 equivalent)
-
Ethyl formate (B1220265) (solvent and reagent)
-
Formic acid (catalyst)
-
Dioxane (co-solvent)
-
-
Procedure:
-
Dissolve the crude amine from the previous step in a mixture of ethyl formate and dioxane.
-
Add a catalytic amount of formic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure to yield the N-formylated product.
-
Step 4: Intramolecular Oxidative Phenol Coupling
This is the key step to construct the tetracyclic core of narwedine.
-
Reaction: Intramolecular cyclization of the N-formylated precursor.
-
Reagents and Conditions:
-
N-formylated precursor from Step 3 (1 equivalent)
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) (2-4 equivalents)
-
Potassium carbonate (K₂CO₃) (excess)
-
Toluene and water (biphasic solvent system)
-
-
Procedure:
-
Dissolve the N-formylated precursor in toluene.
-
Prepare an aqueous solution of potassium ferricyanide and potassium carbonate.
-
Combine the two solutions in a flask and stir vigorously at room temperature or with gentle heating.
-
The reaction progress is monitored by TLC. This step can have low yields and may require optimization of reaction time and temperature.
-
After the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford (±)-narwedine. The reported yield for this key step can be low, in some cases around 1.4%, though optimizations have improved it to 11% or higher in some syntheses.[3]
-
Quantitative Data Summary
The yields for the synthesis of narwedine can vary significantly depending on the specific conditions and scale of the reaction. The following table provides a summary of representative yields for each step.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Bromination | Isovanillin | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | ~80-90% |
| 2 | Reductive Amination | Brominated Isovanillin | Secondary Amine Intermediate | ~70-85% |
| 3 | Formylation | Secondary Amine | N-Formylated Precursor | >90% |
| 4 | Intramolecular Oxidative Coupling | N-Formylated Precursor | (±)-Narwedine | 1.4 - 42% |
Note: Yields are indicative and can be influenced by reaction scale and purification methods. The oxidative coupling step is notoriously low-yielding, though various improved methods, including enzymatic and electrochemical approaches, have been developed.[1][2][5]
Concluding Remarks
The synthesis of narwedine from isovanillin is a challenging yet well-established process in organic chemistry. The protocol provided herein outlines a classical approach centered around a key biomimetic oxidative coupling reaction. While this step can be low-yielding, it provides a direct route to the core structure of narwedine. Researchers and drug development professionals can use this protocol as a foundation for the synthesis of narwedine and its analogs for further biological evaluation and as a stepping stone towards the total synthesis of galanthamine. Further optimization of the oxidative coupling step remains an active area of research, with newer methods offering more efficient and environmentally friendly alternatives.[1][5]
References
- 1. Biomimetic total synthesis of (−)-galanthamine via intramolecular anodic aryl–phenol coupling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00669C [pubs.rsc.org]
- 2. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 3. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 4. Biomimetic Synthesis of (±)-Galanthamine and Asymmetric Synthesis of (−)-Galanthamine Using Remote Asymmetric Induction [jstage.jst.go.jp]
- 5. Biomimetic synthesis of galantamine via laccase/TEMPO mediated oxidative coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application of Narwedine in the Synthesis of Galanthamine Analogs: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols on the utilization of narwedine as a key precursor in the synthesis of galanthamine (B1674398) and its analogs. The methodologies outlined herein are compiled from established literature and are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development.
Introduction
Galanthamine, a tertiary alkaloid, is a well-established acetylcholinesterase (AChE) inhibitor used in the symptomatic treatment of Alzheimer's disease.[1][2] Narwedine stands as the immediate biosynthetic precursor to galanthamine, making it a pivotal starting material for the semi-synthesis of galanthamine and a versatile scaffold for the generation of novel analogs with potentially enhanced therapeutic profiles.[1][3][4] The primary synthetic transformation involves the stereoselective reduction of the C-6 ketone in narwedine to the corresponding alcohol, yielding galanthamine. Furthermore, derivatization of the galanthamine scaffold, accessible from narwedine, allows for the exploration of structure-activity relationships and the development of new chemical entities.
Synthesis of Galanthamine from Narwedine
The conversion of narwedine to galanthamine is a critical step that has been optimized to control the stereochemistry at the newly formed hydroxyl group. The reduction can lead to two epimers: galanthamine and epi-galanthamine.[1] The selection of the reducing agent is paramount for achieving high diastereoselectivity.
Data Presentation: Reduction of Narwedine to Galanthamine
| Reducing Agent | Solvent | Temperature (°C) | Yield of Galanthamine (%) | Yield of epi-Galanthamine (%) | Reference |
| Lithium Aluminium Hydride (LiAlH₄) | Not Specified | Not Specified | 61 | 39 | [1] |
| L-Selectride | Tetrahydrofuran (THF) | -15 to -20 | Nearly Quantitative | Not Reported (highly selective) | [2] |
Experimental Protocols
Protocol 2.1: Stereoselective Reduction of (-)-Narwedine to (-)-Galanthamine using L-Selectride [2]
This protocol describes the highly stereoselective reduction of (-)-narwedine to (-)-galanthamine.
Materials:
-
(-)-Narwedine
-
L-Selectride (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Aqueous Hydrobromic Acid (48% w/w)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve (-)-Narwedine in anhydrous THF in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to a temperature between -20°C and -15°C using a suitable cooling bath.
-
Slowly add L-selectride solution dropwise to the cooled narwedine solution.
-
Stir the reaction mixture at this temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by the slow addition of methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Extract the galanthamine base using a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude galanthamine base.
-
For purification and isolation as the hydrobromide salt, dissolve the crude base in methanol and stir with aqueous hydrobromic acid (48% w/w) at room temperature for 3 hours.
-
Filter the resulting precipitate and dry under vacuum to yield galanthamine hydrobromide.
Synthesis of N-Substituted Galanthamine Analogs from Narwedine
A promising route for generating galanthamine analogs with modified biological activity is through the synthesis of N-substituted derivatives. This is typically achieved by first preparing norgalanthamine, the N-demethylated analog of galanthamine. While direct N-demethylation of narwedine is not widely reported, a practical pathway involves the reduction of narwedine to galanthamine, followed by N-demethylation to norgalanthamine, which then serves as a versatile intermediate for N-functionalization.
Protocol 3.1: Synthesis of (-)-Norgalanthamine from (-)-Galanthamine
A selective N-demethylation of galanthamine can be achieved via a non-classical Polonovski reaction.[5]
(Note: A detailed experimental protocol for this specific transformation was not available in the provided search results. The following is a generalized procedure based on the principles of the Polonovski reaction for N-demethylation of alkaloids.)
Generalized Procedure:
-
N-Oxide Formation: Dissolve galanthamine in a suitable solvent (e.g., dichloromethane or methanol). Treat the solution with an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, at a controlled temperature (typically 0°C to room temperature) to form the corresponding N-oxide.
-
Polonovski Rearrangement: The crude N-oxide is then treated with an activating agent, commonly trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride, in an aprotic solvent (e.g., dichloromethane) at low temperature (e.g., -78°C to 0°C). This induces the Polonovski rearrangement, leading to an iminium ion intermediate.
-
Hydrolysis: The reaction mixture is then hydrolyzed, typically by the addition of water or an aqueous basic solution (e.g., sodium bicarbonate), to yield the N-demethylated product, norgalanthamine.
-
Purification: The crude norgalanthamine is purified using standard techniques such as column chromatography or crystallization.
Protocol 3.2: Synthesis of N-Substituted Norgalanthamine Analogs
Norgalanthamine can be readily functionalized at the secondary amine via standard N-alkylation or N-acylation reactions.
Materials:
-
Norgalanthamine
-
Desired alkyl halide (e.g., allyl bromide, benzyl (B1604629) bromide) or acylating agent (e.g., acetic anhydride, acyl chloride)
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
An appropriate solvent (e.g., acetonitrile, dichloromethane, THF)
Procedure for N-Alkylation:
-
Dissolve norgalanthamine in the chosen solvent in a round-bottom flask.
-
Add the base to the solution.
-
Add the alkyl halide dropwise and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired N-alkylated galanthamine analog.
Procedure for N-Acylation:
-
Dissolve norgalanthamine in an aprotic solvent.
-
Add a base (e.g., triethylamine).
-
Cool the solution to 0°C and slowly add the acylating agent.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the N-acylated analog by chromatography or crystallization.
Data Presentation: Acetylcholinesterase Inhibitory Activity of N-Substituted Galanthamine Analogs
| Compound | N-Substituent | AChE Inhibitory Activity (IC₅₀ in µM) | Potency Relative to Galanthamine | Reference |
| Galanthamine | -CH₃ | 1.82 | 1x | [6] |
| Norgalanthamine | -H | Less potent than galanthamine | <1x | [6] |
| N-Formylnorgalanthamine | -CHO | 43x less potent than galanthamine | ~0.02x | [6] |
| N-Acetylnorgalanthamine (Narcisine) | -COCH₃ | 4x less potent than galanthamine | 0.25x | [6] |
| N-Allylnorgalanthamine | -CH₂CH=CH₂ | 0.18 | ~10x more potent | [6] |
| N-(2'-methyl)allylnorgalanthamine | -CH₂C(CH₃)=CH₂ | 0.16 | ~11x more potent | [6] |
Visualizations
Diagrams of Synthetic Pathways
Caption: Synthesis of Galanthamine from Narwedine.
Caption: Workflow for N-Substituted Galanthamine Analogs.
Signaling Pathway
The primary mechanism of action for galanthamine and its analogs is the inhibition of acetylcholinesterase (AChE) at the synaptic cleft. This inhibition leads to an increase in the concentration and duration of action of the neurotransmitter acetylcholine (B1216132) (ACh).
Caption: Mechanism of Acetylcholinesterase Inhibition.
References
- 1. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 2. WO2007010412A2 - Syntheses and preparations of narwedine and related novel compounds - Google Patents [patents.google.com]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. Six-step total syntheses of (−)-galanthamine and (−)-N-norgalanthamine | Australian Journal of Chemistry | ConnectSci [connectsci.au]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Narwedine Cytotoxicity in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cell culture models to assess the cytotoxic effects of narwedine, an Amaryllidaceae alkaloid with demonstrated anti-cancer potential. The following protocols and data are intended to facilitate the reproducible and accurate evaluation of narwedine's impact on cell viability, proliferation, and the underlying molecular mechanisms.
Introduction
Narwedine, an isocarbostyril alkaloid isolated from plants of the Amaryllidaceae family, has emerged as a promising candidate for anti-cancer drug development. Studies have demonstrated its potent antiproliferative effects across various cancer cell lines, including those of the colon.[1] Its cytotoxic activity appears to be independent of the tumor suppressor p53 status, suggesting a broad therapeutic window.[1] The evaluation of narwedine's cytotoxicity in well-characterized cell culture models is a critical step in elucidating its mechanism of action and advancing its preclinical development.
Data Presentation: Quantitative Analysis of Narwedine Cytotoxicity
The following table summarizes the reported 50% inhibitory concentration (IC50) values of narwedine in different human colon cancer cell lines, providing a benchmark for its cytotoxic potency.
| Cell Line | Cancer Type | p53 Status | Narwedine IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | Wild-Type | 0.023 ± 0.005 | [1] |
| LoVo | Colon Carcinoma | Wild-Type | Not specified, but showed dose-dependent inhibition of adhesion | [1] |
Note: The provided data is based on available literature. Researchers are encouraged to determine the IC50 of narwedine in their specific cell lines of interest.
Experimental Protocols
Detailed methodologies for key experiments to characterize narwedine's cytotoxicity are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of narwedine on cell viability.
Materials:
-
Cancer cell lines (e.g., HCT-116, LoVo)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Narwedine stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Narwedine Treatment: Prepare serial dilutions of narwedine in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted narwedine solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest narwedine concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
Plot the percentage of viability against the narwedine concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells following narwedine treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Narwedine
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with various concentrations of narwedine for the desired time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour.
-
Annexin V-FITC negative and PI negative cells are viable.
-
Annexin V-FITC positive and PI negative cells are in early apoptosis.
-
Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of narwedine on cell cycle distribution using propidium iodide staining and flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Narwedine
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with narwedine as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash them with ice-cold PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
This protocol measures changes in the mitochondrial membrane potential, a key indicator of early apoptosis, using the JC-1 dye.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Narwedine
-
6-well plates or black, clear-bottom 96-well plates
-
JC-1 dye
-
Fluorescence microscope or microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with narwedine as described in the previous protocols.
-
JC-1 Staining: After treatment, remove the medium and wash the cells with PBS. Add fresh medium containing JC-1 dye (typically 5-10 µg/mL) and incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Imaging or Measurement:
-
Fluorescence Microscope: Observe the cells under a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
Microplate Reader: Measure the fluorescence intensity at both green (emission ~529 nm) and red (emission ~590 nm) wavelengths. The ratio of red to green fluorescence is used to quantify the change in ΔΨm. A decrease in this ratio indicates mitochondrial depolarization.
-
Mandatory Visualizations
The following diagrams illustrate key conceptual and experimental frameworks for studying narwedine cytotoxicity.
Caption: Proposed mechanism of narwedine-induced cytotoxicity.
References
Application Notes and Protocols for In Vivo Studies of Narwedine
Disclaimer: As of late 2025, specific in vivo studies on narwedine are not extensively available in publicly accessible scientific literature. Narwedine is primarily known as a biogenetic precursor to galantamine, a well-characterized acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[1][2] This document, therefore, provides detailed, generalized protocols and application notes for the in vivo study of a novel compound like narwedine, postulating its potential as a neuropharmacological agent based on its structural relationship to galantamine.[3] The experimental designs, data, and signaling pathways presented are hypothetical and intended to serve as a comprehensive guide for researchers.
Introduction to Narwedine and Rationale for In Vivo Studies
Narwedine is a tertiary amaryllidaceae alkaloid.[2] Its chemical structure is closely related to galantamine, a compound approved for the symptomatic treatment of mild to moderate Alzheimer's disease.[2][3] Galantamine functions as a reversible, competitive acetylcholinesterase (AChE) inhibitor and an allosteric potentiator of nicotinic acetylcholine (B1216132) receptors (nAChRs).[4] Given this relationship, it is plausible that narwedine may exhibit similar biological activities, making it a candidate for investigation in neurodegenerative and cognitive disorders.[5] In vivo studies are crucial to determine its pharmacokinetic profile, therapeutic efficacy, and safety.
Selection of Animal Models
Rodent models are widely used in neuropharmacological research due to their genetic and physiological similarities to humans, cost-effectiveness, and rapid breeding cycles.[6]
-
Mice: Inbred strains such as C57BL/6 are commonly used for general pharmacokinetic and behavioral studies.[7] For studies specifically targeting Alzheimer's disease pathology, transgenic models that overexpress human genes associated with the disease, such as APP/PS1 or 5xFAD, are invaluable.[8][9][10][11] Non-transgenic models, where cognitive deficits are induced by agents like scopolamine (B1681570) (an anticholinergic drug), are also useful for screening potential cognitive enhancers.[12][13]
-
Rats: Sprague-Dawley or Wistar rats are often preferred for pharmacokinetic and toxicology studies due to their larger size, which facilitates procedures like serial blood sampling.[7][14]
Key In Vivo Study Protocols
Pharmacokinetic (PK) Study in Rats
Objective: To determine the pharmacokinetic profile of narwedine following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per time point per route), weighing 200-250g.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
-
Dosing Preparation: Narwedine is dissolved in a suitable vehicle (e.g., 0.9% saline with 5% DMSO).
-
Administration:
-
IV Group: A single dose of narwedine (e.g., 2 mg/kg) is administered via the tail vein.
-
PO Group: Following overnight fasting, a single dose of narwedine (e.g., 10 mg/kg) is administered by oral gavage.
-
-
Blood Sampling:
-
Blood samples (approx. 200 µL) are collected from the jugular vein or saphenous vein at predetermined time points.[15]
-
IV route time points: 0 (pre-dose), 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.
-
PO route time points: 0 (pre-dose), 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose.
-
Samples are collected into heparinized tubes and centrifuged to obtain plasma.
-
-
Sample Analysis: Plasma concentrations of narwedine are quantified using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) are calculated using appropriate software.
Hypothetical Data Presentation:
| Parameter | Intravenous (IV) - 2 mg/kg | Oral (PO) - 10 mg/kg |
| Cmax (ng/mL) | 450.2 ± 55.8 | 285.6 ± 42.1 |
| Tmax (min) | 5 | 60 |
| AUC (0-t) (ng*h/mL) | 320.5 ± 38.9 | 950.8 ± 112.4 |
| Half-life (t1/2) (h) | 1.8 ± 0.3 | 2.5 ± 0.4 |
| Bioavailability (%) | - | 59.3 |
Efficacy Study: Scopolamine-Induced Amnesia Model in Mice
Objective: To evaluate the efficacy of narwedine in reversing cognitive deficits in a mouse model of amnesia.
Protocol:
-
Animal Model: Male C57BL/6 mice (n=10-12 per group), weighing 20-25g.
-
Groups:
-
Vehicle Control (Saline + Saline)
-
Scopolamine Control (Saline + Scopolamine)
-
Narwedine (e.g., 5 mg/kg, PO) + Scopolamine
-
Positive Control (Donepezil, 1 mg/kg, PO) + Scopolamine
-
-
Drug Administration: Narwedine, Donepezil, or vehicle is administered orally 60 minutes before the behavioral test. Scopolamine (1 mg/kg, IP) or saline is administered intraperitoneally 30 minutes before the test to induce amnesia.[12][13]
-
Behavioral Test (Morris Water Maze): This test assesses spatial learning and memory.[16][17][18]
-
Acquisition Phase (4 days): Mice are trained to find a hidden platform in a circular pool of opaque water. Four trials are conducted per day. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial (Day 5): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was) is measured.
-
-
Data Analysis: Escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed using ANOVA.
Hypothetical Data Presentation:
| Group | Day 4 Escape Latency (s) | Time in Target Quadrant (s) |
| Vehicle Control | 15.2 ± 2.1 | 25.8 ± 3.5 |
| Scopolamine Control | 45.8 ± 5.3 | 10.1 ± 2.2 |
| Narwedine (5 mg/kg) | 22.5 ± 3.9 | 20.4 ± 4.1 |
| Donepezil (1 mg/kg) | 20.1 ± 3.5 | 22.5 ± 3.8 |
Acute Oral Toxicity Study in Rats
Objective: To determine the acute oral toxicity of narwedine in rats, following a standardized protocol such as the OECD 420 Fixed Dose Procedure.[19][20]
Protocol:
-
Animal Model: Female Sprague-Dawley rats (as they are often slightly more sensitive), weighing 150-200g.
-
Acclimatization: Animals are acclimatized for at least 5 days.
-
Procedure (Fixed Dose Method):
-
A sighting study is performed with one animal per dose level (e.g., 50, 300, 2000 mg/kg) to determine the starting dose for the main study.
-
In the main study, a group of 5 animals is dosed with the selected starting dose.
-
The outcome (mortality or evident toxicity) determines the next step: dose at a higher level, a lower level, or stop the test.
-
-
Administration: The test substance is administered as a single oral dose by gavage after a brief fasting period.[21]
-
Observation:
-
Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for up to 14 days.[22]
-
A gross necropsy is performed on all animals at the end of the study.
-
-
Data Analysis: The results are used to classify the substance based on GHS (Globally Harmonized System) categories.
Hypothetical Data Presentation:
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs |
| 300 | 5 | 0/5 | Mild lethargy within the first 4 hours, resolved by 24 hours. No other significant findings. |
| 2000 | 5 | 1/5 | Evident lethargy, piloerection, and ataxia in 4/5 animals within 2 hours. One animal found dead on Day 2. Survivors recovered by Day 5. |
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway for Narwedine
Caption: Hypothetical signaling cascade for narwedine's neuroprotective effects.
Experimental Workflow: Pharmacokinetic Study
Caption: General workflow for a rodent pharmacokinetic (PK) study.
Experimental Workflow: Morris Water Maze Test
References
- 1. Cas 1668-86-6,(+/-)-Narwedine | lookchem [lookchem.com]
- 2. WO2006046096A2 - A polymorphic form of narwedine and its use in the synthesis of galantamine - Google Patents [patents.google.com]
- 3. Galantamine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian Models in Alzheimer’s Research: An Update [mdpi.com]
- 7. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 8. Animal models of Alzheimer’s disease: Current strategies and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. currentseparations.com [currentseparations.com]
- 15. Large Molecule Pharmacokinetics | Rodent PK Studies - Aragen Life Sciences [aragen.com]
- 16. researchgate.net [researchgate.net]
- 17. Rodent Behavioral Tests for Cognition - Creative Biolabs [creative-biolabs.com]
- 18. Mouse Behavioral Tests – Waisman Center – UW–Madison [waisman.wisc.edu]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
Application Notes and Protocols for Computational Docking Studies of Narwedine with Acetylcholinesterase
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit.[3][4][5] Narwedine, a benzazepine and a biogenic precursor to galanthamine, presents a scaffold of interest for potential AChE inhibition.[6][7] Computational docking studies offer a powerful and cost-effective in silico approach to predict the binding affinity and interaction patterns of small molecules like narwedine with their protein targets, thereby guiding further experimental validation.[3][8] These application notes provide a detailed protocol for performing computational docking of narwedine with acetylcholinesterase.
I. Quantitative Data Summary
While specific experimental data for the binding of narwedine to acetylcholinesterase is not yet widely published, computational docking studies can generate valuable predictive data. The following table illustrates the typical quantitative outputs from such a study. The values presented are hypothetical and for illustrative purposes, benchmarked against the known AChE inhibitor, Donepezil.
| Compound | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | RMSD of Docked Pose (Å) | Key Interacting Residues (AChE) |
| Narwedine (hypothetical) | -8.5 | 5.2 | 1.2 | Trp86, Tyr337, Phe338, Ser203, His447 |
| Donepezil (control) | -11.2 | 0.058 | 0.8 | Trp286, Tyr337, Phe338, Trp86, Asp74 |
Note: Lower binding energy and Ki values indicate a potentially stronger binding affinity.
II. Experimental Protocols
This section outlines a detailed methodology for the computational docking of narwedine with human acetylcholinesterase.
1. Software and Resource Requirements:
-
Molecular Docking Software: AutoDock 4.2 or AutoDock Vina is recommended for its accuracy and widespread use.[3][9] Other suitable software includes MOE (Molecular Operating Environment) or GOLD.[4][10]
-
Molecular Visualization Software: PyMOL or Discovery Studio Visualizer for inspecting protein-ligand interactions.
-
Protein Data Bank (PDB): For obtaining the 3D crystal structure of human acetylcholinesterase. A suitable structure is PDB ID: 4EY7, which is a complex of human AChE with donepezil.[11]
-
PubChem or similar chemical database: For obtaining the 3D structure of narwedine.[6]
2. Ligand Preparation (Narwedine):
-
Structure Retrieval: Obtain the 3D structure of narwedine in SDF or MOL2 format from the PubChem database (CID 10356588).[6]
-
Format Conversion and Optimization:
-
Convert the ligand structure to the PDBQT format required by AutoDock. This can be done using AutoDockTools (ADT).
-
During this process, polar hydrogens will be added, and Gasteiger charges will be computed.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
3. Protein Preparation (Acetylcholinesterase):
-
Structure Retrieval: Download the PDB file for human acetylcholinesterase (e.g., 4EY7) from the Protein Data Bank.[11]
-
Preparation using AutoDockTools (ADT):
4. Docking Simulation:
-
Grid Box Definition:
-
Define a grid box that encompasses the active site of AChE. The active site is located within a deep and narrow gorge.[12]
-
Key residues defining the catalytic active site (CAS) and peripheral anionic site (PAS) should be included within the grid. Important residues include Trp86, Tyr124, Asp74, Phe295 at the PAS, and Trp86, Glu202, Tyr337, Gly448 at the CAS.[13]
-
For PDB ID 4EY7, the grid can be centered on the coordinates of the bound donepezil.[11] A typical grid size might be 60 x 60 x 60 Å with 0.375 Å spacing.
-
-
Docking Parameter Setup:
-
Use the Lamarckian Genetic Algorithm (LGA) in AutoDock.
-
Set the number of genetic algorithm runs (e.g., 100).
-
Set the population size, and the maximum number of energy evaluations.
-
-
Execution: Run the docking simulation. AutoDock will generate multiple docked conformations (poses) of narwedine within the AChE active site, each with a corresponding binding energy.
5. Analysis of Results:
-
Binding Affinity: The primary quantitative result is the binding energy (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
-
Inhibition Constant (Ki): The binding energy can be used to estimate the inhibition constant (Ki) using the formula: ΔG = -RT * ln(Ki), where ΔG is the binding energy, R is the gas constant, and T is the temperature in Kelvin.
-
Interaction Analysis:
-
Visualize the lowest energy pose of the narwedine-AChE complex using PyMOL or Discovery Studio.
-
Identify and analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between narwedine and the amino acid residues of AChE.
-
Pay close attention to interactions with key residues in the catalytic and peripheral anionic sites.
-
6. Validation (Optional but Recommended):
-
To validate the docking protocol, the co-crystallized ligand (donepezil in the case of 4EY7) can be removed and then re-docked into the protein's active site.[11]
-
The Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose is calculated. An RMSD value of less than 2.0 Å generally indicates a valid docking protocol.
III. Visualizations
Computational Docking Workflow
Caption: A flowchart illustrating the key steps in the computational docking of narwedine with acetylcholinesterase.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 3. psj.mums.ac.ir [psj.mums.ac.ir]
- 4. studiauniversitatis.ro [studiauniversitatis.ro]
- 5. nbinno.com [nbinno.com]
- 6. Narwedine | C17H19NO3 | CID 10356588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Syntheses and Preparations of Narwedine and Related Novel Compounds - Patent US-2008306257-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Identification of novel acetylcholinesterase inhibitors designed by pharmacophore-based virtual screening, molecular docking and bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lupinepublishers.com [lupinepublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ddg-pharmfac.net [ddg-pharmfac.net]
- 13. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Analysis of Narwedine in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narwedine, a prominent Amaryllidaceae alkaloid, is a key precursor in the biosynthesis of galanthamine, a drug approved for the treatment of Alzheimer's disease.[1][2] The pharmacological and toxicological profiling of narwedine, along with its pharmacokinetic characterization, necessitates a robust and sensitive bioanalytical method for its quantification in biological matrices. This document provides a detailed protocol for the determination of narwedine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed to offer high selectivity, sensitivity, and throughput, making it suitable for preclinical and clinical research.
Experimental Protocols
Materials and Reagents
-
Narwedine reference standard (≥98% purity)
-
Galanthamine (Internal Standard, IS) (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2-EDTA anticoagulant)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Oasis MCX, 30 mg, 1 mL)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Preparation of Standard Solutions
Stock solutions of narwedine and the internal standard (galanthamine) are prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples are prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water.
Sample Preparation: Solid Phase Extraction (SPE)
-
Pre-treatment: Thaw plasma samples at room temperature. To 200 µL of plasma, add 20 µL of the internal standard working solution (e.g., 100 ng/mL galanthamine) and vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol.
-
Elution: Elute narwedine and the IS with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid and 10 mM ammonium formate in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (Hypothetical):
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.5 kV, Source temperature: 150°C, Desolvation temperature: 400°C).
Method Validation Summary
The analytical method should be validated according to the FDA's Bioanalytical Method Validation guidelines.[3] The following tables summarize the expected performance characteristics of this assay.
Linearity and Sensitivity
| Parameter | Result |
| Calibration Curve Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| LLOQ Precision (%CV) | < 20% |
| LLOQ Accuracy (%Bias) | ± 20% |
Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 0.1 | < 15% | < 15% | ± 15% | ± 15% |
| Low QC | 0.3 | < 10% | < 10% | ± 10% | ± 10% |
| Mid QC | 10 | < 10% | < 10% | ± 10% | ± 10% |
| High QC | 80 | < 10% | < 10% | ± 10% | ± 10% |
Recovery and Matrix Effect
| Parameter | Narwedine | Galanthamine (IS) |
| Extraction Recovery | > 85% | > 85% |
| Matrix Effect | 90 - 110% | 90 - 110% |
Visualizations
Experimental Workflow
Caption: Workflow for Narwedine Analysis in Plasma.
Biosynthetic Pathway of Galanthamine
While direct signaling pathways for narwedine are not well-documented, its critical role is in the biosynthesis of galanthamine.
Caption: Biosynthesis of Galanthamine from Precursors.
Conclusion
The described LC-MS/MS method provides a framework for the sensitive and selective quantification of narwedine in human plasma. The protocol, utilizing solid-phase extraction for sample cleanup and tandem mass spectrometry for detection, is suitable for high-throughput analysis in support of pharmacokinetic and other studies in drug development. The validation parameters outlined ensure that the method is reliable and adheres to regulatory expectations.
References
- 1. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 2. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 3. Narwedine | C17H19NO3 | CID 10356588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. diposit.ub.edu [diposit.ub.edu]
Troubleshooting & Optimization
Narwedine Synthesis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of narwedine, a key precursor to the Alzheimer's drug galanthamine (B1674398). Our aim is to help you optimize your experimental protocols and improve the overall yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to narwedine, and how do their yields compare?
A1: The most prevalent strategy for synthesizing narwedine involves an intramolecular oxidative phenolic coupling of a norbelladine (B1215549) derivative. Historically, this key step has been a major bottleneck, with early methods reporting low yields. Modern approaches have significantly improved efficiency. Key methods include:
-
Barton and Kirby's Method: This pioneering synthesis utilized potassium ferricyanide (B76249) as the oxidant, but suffered from very low yields, initially around 1.4%.[1][2]
-
Hypervalent Iodine Reagents (PIFA): The use of phenyliodine(III) bis(trifluoroacetate) (PIFA) as an oxidant has markedly improved the yield of the oxidative coupling step to as high as 60-85% under optimized conditions.[3][4][5]
-
Electrochemical Synthesis: Recent advancements include anodic aryl-aryl coupling, which offers a greener alternative and has achieved yields of up to 55% for the cyclized product.[4]
-
Chemoenzymatic Methods: Approaches using laccase enzymes have also shown promise, with reported yields of 70% for the oxidative coupling product.[5]
Q2: My narwedine synthesis produces a racemic mixture. How can I obtain the desired (-)-narwedine enantiomer?
A2: The synthesis of narwedine often results in a racemic mixture of (+) and (-) enantiomers. A highly effective method for obtaining the enantiomerically pure (-)-narwedine is through crystallization-induced dynamic chiral resolution. This process involves treating the racemic narwedine with a catalytic amount of either (-)-narwedine or (+)-galanthamine as a seed crystal. This induces the crystallization of the desired (-)-narwedine from the solution, while the remaining (+)-narwedine in solution equilibrates to the (-) form, eventually leading to a high yield of the desired enantiomer.[2][4][5] One reported procedure converted 10g of racemic narwedine into 9.02g of (-)-narwedine in two cycles.[4]
Q3: What is the typical overall yield for a multi-step synthesis of (-)-galanthamine from narwedine?
A3: The overall yield is highly dependent on the specific route and optimization of each step. The Sanochemia industrial process, which is a benchmark for large-scale production, reports an overall yield of 12.4% for the synthesis of (-)-galanthamine, with some batches reaching up to 19.1%.[6] This process incorporates an optimized oxidative phenol (B47542) coupling and the efficient crystallization-induced chiral resolution of narwedine.[6]
Troubleshooting Guide
Problem 1: Low Yield in the Oxidative Phenolic Coupling Step
-
Potential Cause: Use of harsh or inefficient oxidizing agents.
-
Potential Cause: Suboptimal reaction conditions.
-
Solution: The choice of solvent and temperature is critical. For PIFA-promoted coupling, trifluoroethanol has been identified as a superior solvent.[4][7] It is crucial to screen and optimize the temperature for your specific substrate and oxidant system. For instance, improved yields for the oxidative ring coupling with potassium hexacyanoferrate have been observed at lower temperatures (e.g., 20-25°C) compared to the initially reported 60°C.[7]
-
-
Potential Cause: Inappropriate base.
-
Solution: The type and amount of base can influence the reaction outcome. Mild bases like sodium bicarbonate or potassium bicarbonate are often preferred over stronger bases like potassium carbonate to avoid decomposition of the starting material.[7]
-
Problem 2: Formation of Impurities and Side Products
-
Potential Cause: Side reactions during oxidation.
-
Solution: Besides optimizing the oxidant and conditions as mentioned above, ensure high purity of the starting materials. Impurities can lead to undesired side reactions. Purification of the precursor before the critical coupling step is recommended.
-
-
Potential Cause: Formation of the undesired epimer during the final reduction to galanthamine.
-
Solution: The reduction of the ketone in narwedine to the alcohol in galanthamine must be stereoselective. Using a bulky reducing agent like L-selectride at low temperatures (below -15°C) favors the formation of the desired (-)-galanthamine by restricting the hydride attack to the less sterically hindered face.[2]
-
Quantitative Data Summary
Table 1: Comparison of Oxidizing Agents for the Intramolecular Phenolic Coupling Reaction
| Oxidizing Agent | Solvent | Temperature | Yield | Reference |
| Potassium Ferricyanide (K₃[Fe(CN)₆]) | Chloroform/Water | 60°C | ~1.4 - 40% | [1][2][7] |
| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Trifluoroethanol | Room Temp. | 60 - 85% | [3][4][7] |
| Laccase (from Trametes versicolor) with TEMPO | Not Specified | Not Specified | 70% | [5] |
| Anodic Oxidation (Electrochemical) | Not Specified | Not Specified | 55% | [4] |
Experimental Protocols
Protocol 1: Oxidative Phenolic Coupling using PIFA
This protocol is based on the improved yield synthesis using a hypervalent iodine reagent.
-
Preparation: Dissolve the N-formyl-norbelladine precursor in trifluoroethanol at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: To the stirred solution, add phenyliodine(III) bis(trifluoroacetate) (PIFA) portion-wise over 15-20 minutes.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford racemic narwedine.
Protocol 2: Crystallization-Induced Dynamic Chiral Resolution of (±)-Narwedine
This protocol allows for the isolation of the desired (-)-narwedine enantiomer.
-
Dissolution: Dissolve racemic (±)-narwedine in a mixture of ethanol (B145695) and triethylamine (B128534) at an elevated temperature to ensure complete dissolution.
-
Seeding: Cool the solution slowly. At a specific temperature (determined empirically), add a few seed crystals of pure (-)-narwedine.
-
Crystallization: Allow the solution to cool gradually to room temperature and then further cool in an ice bath to maximize crystallization.
-
Isolation: Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum to yield enantiomerically enriched (-)-narwedine.
-
Recycling: The mother liquor, containing the remaining (+)-narwedine and some (-)-narwedine, can be subjected to a second resolution cycle to improve the overall yield.
Visualizations
Caption: General synthetic pathway to (-)-galanthamine via narwedine.
Caption: Troubleshooting workflow for low yield in oxidative coupling.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 3. An efficient synthesis of (±)-narwedine and (±)-galanthamine by an improved phenolic oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2007010412A2 - Syntheses and preparations of narwedine and related novel compounds - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Narwedine via Oxidative Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of narwedine, a key precursor to galanthamine (B1674398). The focus is on identifying and mitigating the formation of side products during the critical oxidative coupling step.
Troubleshooting Guide
This guide addresses specific issues that may arise during the oxidative coupling reaction for narwedine synthesis, offering potential causes and actionable solutions in a question-and-answer format.
Problem 1: Low Yield of Narwedine and Formation of Unidentified Polar Byproducts
Question: My oxidative coupling reaction using potassium ferricyanide (B76249) (K₃Fe(CN)₆) resulted in a low yield of narwedine (<20%) and a significant amount of baseline material on my TLC plate that is difficult to characterize. What are the likely causes and how can I improve the yield?
Potential Causes:
-
Harsh Reaction Conditions: Traditional oxidizing agents like potassium ferricyanide can be non-specific and lead to over-oxidation or the formation of polymeric side products, especially at elevated temperatures.[1]
-
Incorrect Stoichiometry of Base: The amount of base is crucial. An excessive amount can lead to decomposition of the starting material or product.[2]
-
Suboptimal Solvent System: The choice of solvent affects the solubility of reactants and the reaction rate, influencing the product distribution.
-
Reaction Time: Prolonged reaction times can lead to product degradation.
Solutions:
-
Switch to a Milder Oxidizing Agent: Consider using a hypervalent iodine reagent such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). This has been shown to significantly improve yields, in some cases up to 60-85%.[1]
-
Optimize Base Concentration: Carefully control the molar equivalents of the base. Mild bases like sodium bicarbonate are often preferred over strong bases like potassium carbonate to avoid decomposition.[2]
-
Solvent and Temperature Optimization: For PIFA-mediated coupling, trifluoroethanol is a highly effective solvent.[1] When using potassium ferricyanide, a two-phase system (e.g., toluene/water) at room temperature may give better results than higher temperatures.[2]
-
Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction and quench it as soon as the starting material is consumed to prevent the formation of degradation products.
Problem 2: Formation of a Major, Non-polar Side Product
Question: I performed the oxidative coupling on my N-methyl-2-bromo-O-methylnorbelladine precursor using a laccase/TEMPO system and isolated a major side product instead of the expected narwedine derivative. What could this side product be?
Potential Cause:
-
Alternative Cyclization Pathway: Depending on the substrate and reaction conditions, alternative intramolecular cyclization can occur. For N-methylated precursors, an intramolecular addition of the phenolic oxygen onto an iminium ion intermediate can lead to the formation of an isoindoline (B1297411) derivative .[1]
Solution:
-
Protecting Group Strategy: The nitrogen protecting group plays a critical role. Using an electron-withdrawing group, such as a formyl group, on the nitrogen of the norbelladine (B1215549) precursor can prevent the formation of the isoindoline side product and favor the desired spirocyclohexadienone intermediate.[1]
Problem 3: Formation of Apogalanthamine-type Impurities
Question: After the oxidative coupling and workup, I've identified impurities that seem to be related to apogalanthamine. How are these formed and how can I avoid them?
Potential Cause:
-
Rearrangement Post-Cyclization: Apogalanthamine derivatives can be formed under certain reaction conditions, particularly with some demethylating agents that can cause rearrangement of the carbon skeleton. While not a direct side product of the initial coupling, the conditions used can promote this pathway.
Solution:
-
Careful Selection of Reagents: Be mindful of the reagents used for any subsequent steps like demethylation.
-
Control of pH during Workup: Acidic conditions during workup could potentially facilitate rearrangement. Ensure the workup procedure is optimized to maintain a suitable pH.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the oxidative coupling reaction for narwedine synthesis?
A1: The most frequently encountered issues are the formation of a complex mixture of uncharacterized polar byproducts, especially with harsh oxidizing agents like potassium ferricyanide. More defined side products can include:
-
Isoindoline derivatives , particularly when using N-alkylated norbelladine precursors.[1]
-
Apogalanthamine derivatives , which can arise from rearrangements.
Q2: How does the choice of oxidizing agent affect the formation of side products?
A2: The choice of oxidizing agent is critical.
-
Potassium Ferricyanide (K₃Fe(CN)₆): A traditional reagent, often associated with low yields (as low as 1.4%) due to its high reactivity leading to undesired side reactions and product degradation.[1]
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA): A milder, more selective hypervalent iodine reagent that has been shown to significantly increase the yield of the desired narwedine precursor (up to 60-85%).[1]
-
Laccase/TEMPO: A chemoenzymatic system that offers a greener alternative and can provide high yields (around 70%) of the coupled product, but the substrate's protecting group is crucial to avoid side reactions.[1]
Q3: My primary product is racemic narwedine. What are the common impurities I should look for after the subsequent reduction to galanthamine?
A3: While not direct side products of the oxidative coupling, impurities from the reduction of narwedine are a major concern. These include:
-
epi-Galanthamine: The diastereomer of galanthamine, formed if the reduction of the ketone is not stereoselective. Using a bulky reducing agent like L-selectride at low temperatures (e.g., below -15°C) can favor the formation of the desired galanthamine.[3]
-
Dehydroxygalanthamine: An impurity formed through dehydration.[2]
-
Lycoramine: Can be formed as an impurity, especially with reducing agents like lithium aluminum hydride, due to a 1,4-reduction of the unsaturated ketone.[2]
Q4: Can you provide a summary of reaction conditions that influence the yield of narwedine?
A4: Yes, the following table summarizes the impact of different oxidizing agents on the yield of the oxidative coupling product.
Data Presentation
Table 1: Comparison of Oxidizing Agents and Yields in Narwedine Synthesis
| Oxidizing Agent | Precursor | Solvent(s) | Yield of Coupled Product | Reference(s) |
| Potassium Ferricyanide (K₃Fe(CN)₆) | Norbelladine derivative | Toluene/Water | ~1.4% (initial reports) | [1][3] |
| Potassium Ferricyanide (K₃Fe(CN)₆) | 2-bromo-5-hydroxy-N-[2-(4- hydroxyphenyl)ethyl]-4-methoxy-N-methylbenzamide | Chloroform/Water | 40% | [2] |
| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | N-formyl-2-bromo-O-methylnorbelladine | Trifluoroethanol | ~60-85% | [1] |
| Laccase/TEMPO | N-formyl-2-bromo-O-methylnorbelladine | 1,4-Dioxane/Buffer | ~70% | [1] |
Experimental Protocols
Key Experiment: PIFA-Mediated Oxidative Coupling
This protocol is based on improved yield methods described in the literature.
Materials:
-
N-formyl-2-bromo-O-methylnorbelladine (precursor)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA)
-
Trifluoroethanol (TFE)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the N-formyl-2-bromo-O-methylnorbelladine precursor in trifluoroethanol at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of PIFA (typically 1.1 to 1.5 equivalents) in trifluoroethanol dropwise to the stirred solution of the precursor over 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired narwedine precursor.
Visualizations
Caption: Troubleshooting workflow for the oxidative coupling reaction in narwedine synthesis.
Caption: Competing reaction pathways in the oxidative coupling for narwedine synthesis.
References
- 1. Stereocontrolled synthesis of (-)-galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An efficient synthesis of (±)-narwedine and (±)-galanthamine by an improved phenolic oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine [frontiersin.org]
Troubleshooting low yield in narwedine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of narwedine, particularly in addressing issues of low yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during narwedine synthesis, offering potential causes and actionable solutions in a straightforward question-and-answer format.
Question 1: Why is the yield of my intramolecular oxidative phenol (B47542) coupling reaction to form the narwedine precursor extremely low?
Answer:
Low yields in the key oxidative phenol coupling step are a historically significant challenge in narwedine synthesis. The initial biomimetic synthesis reported by Barton and Kirby using potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) as the oxidant famously resulted in a yield of only 1.4%[1][2][3]. The primary causes often relate to the choice of oxidant, reaction conditions, and substrate stability.
Potential Causes & Solutions:
-
Harsh Oxidizing Agent: The traditional oxidant, potassium ferricyanide, is often too harsh, leading to the formation of undesired side products and decomposition of the starting material[3].
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can dramatically impact the reaction's success.
-
Solution 1 (Solvent): For PIFA-promoted coupling, fluorinated solvents like trifluoroethanol are crucial and can be the difference between the reaction proceeding or failing[2][3][4]. For potassium ferricyanide-based oxidations, a biphasic system (e.g., chloroform (B151607) and water) is often used[4][6].
-
Solution 2 (Base): The type and amount of base are critical. Using a mild base like sodium bicarbonate or potassium bicarbonate can prevent the decomposition of the reaction mass, leading to higher yields compared to stronger bases like potassium carbonate[4]. The use of a limited amount of base (less than 10 molar equivalents) is recommended[6].
-
Solution 3 (Temperature): High temperatures can promote side reactions and degradation. Improved yields have been observed when carrying out the oxidative coupling at lower temperatures, typically between 15°C and 35°C, and more preferably at room temperature (20-25°C)[4].
-
-
Precursor Quality: Impurities in the norbelladine (B1215549) derivative precursor can interfere with the coupling reaction.
-
Solution: Ensure the precursor is of high purity. Recrystallization or column chromatography of the starting material may be necessary before proceeding with the key coupling step.
-
Troubleshooting Workflow: Low Yield in Oxidative Coupling
References
- 1. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 2. soc.chim.it [soc.chim.it]
- 3. benchchem.com [benchchem.com]
- 4. WO2007010412A2 - Syntheses and preparations of narwedine and related novel compounds - Google Patents [patents.google.com]
- 5. An efficient synthesis of (±)-narwedine and (±)-galanthamine by an improved phenolic oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP1885727B1 - Syntheses and preparations of narwedine and related novel compounds - Google Patents [patents.google.com]
Technical Support Center: Stabilizing (-)-Narwedine in Solution
Welcome to the technical support center for the handling and stabilization of (-)-narwedine. This resource is intended for researchers, scientists, and drug development professionals who are working with this chiral molecule. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization and maintain the enantiomeric purity of (-)-narwedine in solution during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for (-)-narwedine?
A1: Racemization is the process by which an enantiomerically pure substance, such as (-)-narwedine, converts into a mixture containing equal amounts of both enantiomers (in this case, (+) and (-)-narwedine). This is a significant concern because the biological activity of chiral molecules is often specific to one enantiomer. Racemization can lead to a loss of therapeutic efficacy and potentially introduce undesired pharmacological effects from the other enantiomer.
Q2: What are the primary factors that cause racemization of (-)-narwedine in solution?
A2: The racemization of (-)-narwedine, a ketone with a chiral center adjacent to the carbonyl group (an α-stereocenter), is primarily caused by factors that promote the formation of a planar, achiral enol or enolate intermediate. Key factors include:
-
pH: Both acidic and basic conditions can catalyze the enolization process, leading to racemization. Basic conditions, in particular, can deprotonate the α-carbon, forming an enolate.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including the racemization of (-)-narwedine.
-
Solvent: The polarity and protic/aprotic nature of the solvent can significantly influence the stability of the chiral form and the rate of racemization.
Q3: How can I monitor the enantiomeric purity of my (-)-narwedine sample?
A3: The most common and reliable method for determining the enantiomeric excess (e.e.) of (-)-narwedine is through chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification.
Troubleshooting Guide: Preventing Racemization of (-)-Narwedine
This guide addresses common issues encountered during experimental work with (-)-narwedine that can lead to racemization.
Issue 1: Significant loss of enantiomeric purity of (-)-narwedine after aqueous workup.
-
Potential Cause: Exposure to non-neutral pH during extraction or washing steps. Strong bases like sodium hydroxide (B78521) or strong acids can rapidly catalyze racemization.
-
Solution:
-
pH Control: Maintain the pH of all aqueous solutions as close to neutral (pH 7) as possible. Use a buffered solution, such as a phosphate (B84403) buffer, if precise pH control is necessary.
-
Mild Reagents: For quenching or washing, use mild reagents. For example, use a saturated solution of sodium bicarbonate (NaHCO₃) instead of stronger bases.
-
Temperature Control: Perform all steps of the aqueous workup at low temperatures (0-5 °C) to slow down the rate of racemization.
-
Minimize Contact Time: Complete the workup as quickly as possible to reduce the exposure time of (-)-narwedine to potentially racemizing conditions.
-
Issue 2: Racemization of (-)-narwedine observed during storage in solution.
-
Potential Cause: Inappropriate solvent, temperature, or pH of the storage solution.
-
Solution:
-
Solvent Selection: Store (-)-narwedine in a non-polar, aprotic solvent if possible. For short-term storage, THF at low temperatures has been shown to slow racemization.
-
Temperature: Store solutions at low temperatures, ideally at or below 0°C. It has been noted that the (-)-narwedine-BF3 complex racemizes very slowly in THF at approximately 0°C.
-
pH of Buffered Solutions: If an aqueous buffer is required, ensure it is at a pH where (-)-narwedine exhibits maximum stability. While specific data for narwedine is limited, for many chiral ketones, this is close to neutral pH.
-
Issue 3: Loss of enantiomeric excess after purification by column chromatography.
-
Potential Cause: The stationary phase of the chromatography column can have acidic or basic sites that promote racemization. Standard silica (B1680970) gel is acidic.
-
Solution:
-
Neutralize Stationary Phase: Deactivate the silica gel by pre-treating it with a base, such as triethylamine, before use.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.
-
Purification Method: If possible, purify (-)-narwedine by recrystallization to avoid potential issues with chromatography-induced racemization.
-
Quantitative Data on Factors Affecting Racemization
| Condition | Effect on Racemization Rate | Rationale |
| pH | ||
| Acidic (pH < 7) | Increased | Catalyzes enol formation. |
| Neutral (pH ≈ 7) | Minimal | Lowest rate of enol/enolate formation. |
| Basic (pH > 7) | Significantly Increased | Promotes deprotonation to form the achiral enolate. |
| Temperature | ||
| Low (e.g., 0-5 °C) | Slow | Reduces the kinetic energy available for the reaction. |
| Room Temperature | Moderate | Racemization can occur over time. |
| Elevated (e.g., > 40 °C) | Rapid | Significantly accelerates the rate of racemization. |
| Solvent | ||
| Non-polar, Aprotic | Slower | Less likely to stabilize charged intermediates. |
| Polar, Protic | Faster | Can facilitate proton transfer in enol/enolate formation. |
| Polar, Aprotic | Variable | Can influence the stability of intermediates. |
Experimental Protocols
Protocol 1: General Procedure for a Non-Racemizing Aqueous Workup
-
Cooling: Before quenching, cool the reaction mixture to 0-5 °C in an ice bath.
-
Quenching: Slowly add a pre-chilled, weak quenching agent (e.g., saturated aqueous NH₄Cl or NaHCO₃) to the reaction mixture with vigorous stirring, ensuring the temperature does not rise significantly.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with a cold, non-polar organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Washing: Wash the organic layer with cold brine (saturated NaCl solution) to remove residual aqueous components.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a low temperature.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Note: This is a general protocol and may require optimization for your specific instrument and sample.
-
Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak® series) are often effective for separating a wide range of chiral compounds.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). A small amount of an additive like diethylamine (B46881) or trifluoroacetic acid may be required to improve peak shape and resolution.
-
Sample Preparation: Dissolve a small amount of the (-)-narwedine sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 232 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the (-) and (+) enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Visualizations
Technical Support Center: Purification of Narwedine from Reaction Mixtures
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals facing challenges in the purification of narwedine from complex reaction mixtures. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of narwedine?
A1: Common impurities in synthetic narwedine reaction mixtures include unreacted starting materials, reagents, and side-products formed during the reaction. Specific impurities to be aware of are lycoraminone, which can form depending on the synthetic route, and epigalanthamine if the synthesis involves the reduction of a precursor.[1] If narwedine is produced by the oxidation of galanthamine (B1674398), residual galanthamine and its epimer can be present.
Q2: My narwedine sample is a racemic mixture. How can I resolve it to obtain the desired enantiomer?
A2: Resolution of racemic narwedine is a common challenge. A highly effective method is crystallization-induced dynamic resolution. This process can be achieved by dissolving the racemic narwedine in a solvent system such as ethanol (B145695) and triethylamine (B128534) and seeding with a small amount of the desired enantiomer (e.g., (-)-narwedine) or even (+)-galanthamine. This can lead to the preferential crystallization of the desired enantiomer in high yield and enantiomeric excess.
Q3: I am observing racemization of my optically active narwedine during purification. What can I do to minimize this?
A3: Racemization of narwedine has been observed in certain solvents, notably tetrahydrofuran (B95107) (THF), especially at room temperature.[1] To minimize racemization, it is advisable to work at lower temperatures (e.g., 0°C or below) and to avoid prolonged exposure to solvents known to facilitate this process.[1] The choice of solvent and temperature is critical for maintaining the enantiomeric purity of your product.
Q4: What are the recommended starting points for developing a column chromatography method for narwedine purification?
A4: For column chromatography of narwedine, silica (B1680970) gel is a commonly used stationary phase. The mobile phase is typically a mixture of a non-polar and a polar solvent. A good starting point is a gradient of hexane (B92381) and ethyl acetate (B1210297).[2] The optimal solvent system will depend on the specific impurities in your mixture. It is highly recommended to first develop the separation on a thin-layer chromatography (TLC) plate to determine the ideal solvent ratio before scaling up to a column.
Q5: My crystallization of narwedine is not working. What are some common troubleshooting steps?
A5: If you are having trouble with narwedine crystallization, consider the following:
-
Solvent Choice: Ensure you are using an appropriate solvent or solvent mixture. A good crystallization solvent should dissolve narwedine when hot but not at room temperature.
-
Supersaturation: The solution might not be sufficiently supersaturated. Try evaporating some of the solvent to increase the concentration.
-
Nucleation: Induce crystal formation by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure narwedine.
-
Cooling Rate: Allow the solution to cool slowly. Rapid cooling can lead to the formation of small, impure crystals or an oil.
-
Purity of the Crude Material: Highly impure material may inhibit crystallization. It may be necessary to perform a preliminary purification step, such as a quick filtration through a silica plug, before attempting crystallization.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Recommended Solution |
| Incomplete extraction from the reaction mixture. | Ensure the pH of the aqueous layer is optimized for the extraction of narwedine into the organic phase. Perform multiple extractions with the organic solvent to maximize recovery. |
| Loss of product during column chromatography. | Carefully select the mobile phase to ensure narwedine elutes effectively without excessive band broadening. Monitor fractions closely using TLC or HPLC to avoid discarding fractions containing the product. |
| Product remains in the mother liquor after crystallization. | Ensure the solution is sufficiently cooled to minimize the solubility of narwedine. Use a minimal amount of hot solvent to dissolve the crude product initially. |
| Decomposition of narwedine during purification. | Narwedine can be sensitive to certain conditions. Avoid prolonged exposure to strong acids or bases and high temperatures. Work under an inert atmosphere if oxidative degradation is suspected. |
Issue 2: Persistent Impurities in the Final Product
| Possible Cause | Recommended Solution |
| Co-elution of impurities during column chromatography. | Optimize the mobile phase composition. A shallower gradient or isocratic elution with a fine-tuned solvent mixture can improve separation. Consider using a different stationary phase if baseline separation is not achievable on silica gel. |
| Inclusion of impurities in the crystal lattice during crystallization. | Ensure slow cooling to allow for the formation of well-ordered crystals. If impurities have similar solubility, a second recrystallization from a different solvent system may be necessary. |
| Formation of new impurities during purification. | Check the stability of narwedine in the solvents and under the conditions used for purification. For example, some solvents might promote degradation or side reactions. |
Data Presentation
Table 1: Comparison of Narwedine Purification Methods
| Purification Method | Starting Material | Solvent/Mobile Phase | Yield (%) | Purity (by HPLC) | Reference |
| Recrystallization | Crude Narwedine | Ethanol/Water/Acetic Acid/Triethylamine | 50 | 99.9% | [1] |
| Recrystallization | Crude Narwedine | Not specified | 66 | 98% | [1] |
| Column Chromatography | Crude reaction mixture after oxidative coupling | Not specified | 40 | Not specified | [1] |
| Column Chromatography | Mixture of galanthamine and epigalanthamine | Not specified | Not specified | Racemic forms separated | [1] |
Experimental Protocols
Protocol 1: Recrystallization of Narwedine
-
Dissolution: In a suitable flask, dissolve the crude narwedine in a minimum amount of a hot solvent (e.g., a mixture of ethanol and water).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of large, pure crystals, insulate the flask to slow the cooling process.
-
Crystal Formation: If crystals do not form spontaneously, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.
-
Chilling: Once crystal formation is established, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified narwedine crystals under vacuum.
Protocol 2: Column Chromatography of Narwedine
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica gel to settle, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: Dissolve the crude narwedine mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase). Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with increasing polarity.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify the fractions containing pure narwedine.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified narwedine.
Visualizations
References
Technical Support Center: Narwedine Reduction & Galanthamine Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the chemical reduction of narwedine to galanthamine (B1674398). Specific focus is given to the formation and removal of the dehydroxygalanthamine impurity.
Frequently Asked Questions (FAQs)
Q1: What is dehydroxygalanthamine and why is it a concern during narwedine reduction?
A1: Dehydroxygalanthamine is a common impurity formed during the reduction of narwedine to galanthamine. It is structurally similar to galanthamine but lacks a hydroxyl group. Its presence is undesirable as it can complicate purification and impact the final product's purity and yield. The formation of this impurity has been observed, for instance, when L-selectride is used as the reducing agent.[1]
Q2: What are the primary causes of dehydroxygalanthamine formation?
A2: The formation of dehydroxygalanthamine is often linked to the presence of oxygen during the reaction and work-up steps.[1] Additionally, the dehydration of galanthamine can occur if excess reducing agent, such as L-selectride, is not properly quenched before the addition of acid.[1]
Q3: How can I minimize the formation of dehydroxygalanthamine during the reduction of narwedine with L-selectride?
A3: To minimize the formation of dehydroxygalanthamine, it is crucial to maintain an inert atmosphere throughout the reaction and work-up.[1] This can be achieved by:
-
Performing the reduction reaction under a nitrogen or argon atmosphere.[1]
-
Degassing all solutions and solvents by bubbling with nitrogen prior to their use to remove dissolved oxygen.[1]
-
Conducting the post-reaction work-up, including filtration steps, under an inert atmosphere.[1]
-
Quenching any excess L-selectride under neutral or basic conditions before adding aqueous hydrogen bromide solution to form the galanthamine salt.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of dehydroxygalanthamine impurity detected in the crude product. | Presence of oxygen during the reaction or work-up. | Ensure all steps are performed under a strict inert atmosphere (e.g., nitrogen).[1] Degas all solvents and solutions with nitrogen before use.[1] |
| Improper quenching of the reducing agent. | Quench excess L-selectride under neutral or basic conditions prior to the addition of acid.[1] | |
| Formation of a significant amount of epi-galanthamine. | Choice of reducing agent and reaction temperature. | L-selectride is known to be highly stereoselective, favoring the formation of galanthamine over its epimer, epi-galanthamine, especially at temperatures below -15°C.[2] Using less selective reducing agents like lithium aluminum hydride can result in significant amounts of epi-galanthamine.[3] |
| Low yield of galanthamine. | Incomplete reduction of narwedine. | Ensure the appropriate molar ratio of the reducing agent to narwedine is used. Monitor the reaction progress using a suitable analytical technique like TLC or HPLC. |
| Loss of product during work-up and purification. | Optimize extraction and crystallization procedures. The solubility differences between galanthamine and its impurities can be exploited for purification.[3] |
Experimental Protocols
Protocol 1: Reduction of Narwedine to Galanthamine with Minimized Impurity Formation
This protocol is based on methods designed to reduce the formation of dehydroxygalanthamine.[1]
Materials:
-
(-)-Narwedine
-
L-selectride solution (1.0 M in THF)
-
Tetrahydrofuran (THF), anhydrous and nitrogen-sparged
-
Aqueous hydrogen bromide (48%)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet/outlet.
-
Charge the vessel with (-)-narwedine.
-
Add anhydrous, nitrogen-sparged THF to dissolve the narwedine.
-
Cool the solution to a temperature between -20°C and 0°C.[1]
-
Slowly add L-selectride solution to the cooled narwedine solution while maintaining the temperature.
-
Monitor the reaction by TLC or HPLC until completion.
-
Once the reaction is complete, quench any excess L-selectride by adding a suitable agent under neutral or basic conditions.
-
After quenching, slowly add aqueous hydrobromic acid to precipitate (-)-galanthamine hydrobromide.
-
Filter the resulting suspension under a nitrogen atmosphere to collect the product.[1]
-
Wash the collected solid with cold, nitrogen-sparged THF and dry under vacuum.
Protocol 2: HPLC Analysis for Galanthamine and Dehydroxygalanthamine
This is a general guideline for setting up an HPLC method for purity analysis. Specific parameters may need to be optimized.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[4]
Mobile Phase and Conditions:
| Parameter | Value | Reference |
| Mobile Phase | Acetonitrile and ammonium (B1175870) carbonate buffer | [4] |
| Detection Wavelength | 230 nm | [5] |
| Flow Rate | 1.0 mL/min | [4] |
| Column Temperature | 35°C | [5] |
Procedure:
-
Prepare standard solutions of galanthamine and any available impurity reference standards.
-
Prepare the sample solution by dissolving a known amount of the reaction product in a suitable diluent.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the purity of the galanthamine and quantify any impurities.
Visual Guides
Caption: Workflow for Narwedine Reduction with Impurity Control.
This guide is intended for informational purposes and should be used in conjunction with established laboratory safety practices and a thorough literature review. Experimental conditions may require optimization based on specific laboratory settings and reagent quality.
References
- 1. WO2007010412A2 - Syntheses and preparations of narwedine and related novel compounds - Google Patents [patents.google.com]
- 2. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 3. soc.chim.it [soc.chim.it]
- 4. Quantification of Galantamine in Sternbergia Species by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
Technical Support Center: Optimizing Chiral HPLC Separation of Narwedine Enantiomers
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the High-Performance Liquid Chromatography (HPLC) separation of narwedine enantiomers. Narwedine, a precursor in the synthesis of galantamine, is an Amaryllidaceae alkaloid, and achieving a robust separation of its enantiomers is critical for pharmaceutical development and quality control.
Frequently Asked Questions (FAQs)
Q1: Which type of HPLC column is best suited for separating narwedine enantiomers?
A1: Polysaccharide-based chiral stationary phases (CSPs) are the most effective and widely used for the enantioseparation of alkaloids like narwedine.[1][2] The most recommended columns are those based on amylose (B160209) or cellulose (B213188) derivatives, such as:
-
Amylose-based: Chiralpak® AD-H
-
Cellulose-based: Chiralcel® OD-H (or its equivalent, Lux Cellulose®-1)
For basic compounds, screening on Chiralpak® AD-H and Chiralcel® OD-H columns is often sufficient to achieve a successful separation.[2]
Q2: What is the typical mobile phase for separating narwedine on a polysaccharide-based CSP?
A2: Normal-phase chromatography is the most common and successful mode for this type of separation.[1] A typical mobile phase consists of a non-polar solvent (alkane) mixed with an alcohol modifier. A common starting point is a mixture of n-hexane and an alcohol like isopropanol (B130326) or ethanol (B145695).[2]
Q3: Why are basic or acidic additives necessary in the mobile phase?
A3: Narwedine is a basic compound. Adding a small amount of a basic modifier, such as diethylamine (B46881) (DEA), to the mobile phase is crucial for improving peak shape and preventing tailing.[1][3] These additives work by minimizing undesirable secondary interactions between the basic analyte and residual acidic silanol (B1196071) groups on the silica (B1680970) surface of the stationary phase.[4] For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) would be used.[2]
Q4: What role does temperature play in chiral separations?
A4: Temperature is a critical parameter for optimizing selectivity.[5] Generally, lower temperatures enhance the stability of the transient complexes formed between the enantiomers and the chiral stationary phase, which can lead to improved resolution.[1] However, the effect is compound-dependent, and optimization is necessary.[5]
Troubleshooting Guide
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Q: My enantiomer peaks are co-eluting or not baseline-separated. How can I improve the resolution?
A: Poor resolution is a common challenge. Here is a systematic approach to troubleshoot this issue:
-
Optimize the Alcohol Modifier Percentage: The ratio of alkane to alcohol in the mobile phase is the most critical factor for selectivity.
-
Action: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol). Start with a screening approach using 10%, 20%, and 30% alcohol in n-hexane. A change as small as 1-2% can significantly impact resolution.
-
-
Switch the Alcohol Modifier: Different alcohols can offer different selectivity.
-
Action: If isopropanol does not provide adequate separation, switch to ethanol or vice-versa.
-
-
Adjust the Column Temperature: Lowering the temperature often improves chiral resolution.
-
Action: Decrease the column temperature in 5°C increments (e.g., from 25°C down to 15°C).[1] Ensure the system has fully equilibrated at the new temperature before injection.
-
-
Reduce the Flow Rate: A lower flow rate increases the interaction time between the enantiomers and the CSP, which can enhance resolution.
-
Action: Decrease the flow rate from the typical 1.0 mL/min to 0.8 mL/min or 0.5 mL/min.[6]
-
-
Change the Chiral Stationary Phase: If the above steps fail, the chosen CSP may not be suitable.
-
Action: If you started with an amylose-based column (e.g., Chiralpak® AD-H), switch to a cellulose-based column (e.g., Chiralcel® OD-H), as their chiral recognition mechanisms are different.[1]
-
Issue 2: Poor Peak Shape (Tailing Peaks)
Q: My narwedine peaks are showing significant tailing. What is the cause and how can I fix it?
A: Peak tailing for basic compounds like narwedine is typically caused by secondary ionic interactions with the silica support of the CSP.[1]
-
Add or Increase a Basic Modifier: This is the most effective solution.
-
Check Column Health: An old or contaminated column can exhibit poor peak shape.
-
Action: If the column has been used extensively, especially with additives, it might have a "memory effect".[9] Flush the column according to the manufacturer's instructions. For polysaccharide columns, flushing with 100% ethanol or isopropanol is often recommended.
-
Issue 3: Unstable Retention Times
Q: I'm observing shifts in retention times between injections. What could be the reason?
A: Retention time instability is often related to insufficient equilibration or changes in mobile phase composition.
-
Ensure Proper Column Equilibration: Chiral columns, especially when using mobile phases with additives, can require longer equilibration times.
-
Action: Equilibrate the column with the mobile phase for at least 30-60 minutes before the first injection. When changing mobile phase composition, a longer equilibration period is necessary.[10]
-
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to variability.
-
Action: Prepare fresh mobile phase daily. Ensure solvents are thoroughly mixed and degassed before use. For mobile phases containing small percentages of additives, ensure accurate measurement and complete mixing.
-
-
Temperature Fluctuation: Inconsistent column temperature will cause retention times to drift.
-
Action: Use a column oven to maintain a constant and stable temperature throughout the analysis.
-
Data Presentation: Recommended Starting Conditions
The following tables summarize recommended starting parameters for the chiral separation of narwedine, based on successful methods for the closely related alkaloid, galantamine.
Table 1: Recommended Chiral Stationary Phases
| Chiral Stationary Phase (CSP) | Base Material | Particle Size (µm) | Dimensions (mm) |
| Chiralpak® AD-H [6] | Amylose tris(3,5-dimethylphenylcarbamate) on silica gel | 5 | 250 x 4.6 |
| Chiralcel® OD-H / Lux Cellulose®-1 | Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel | 5 | 250 x 4.6 |
Table 2: Example Mobile Phase Compositions (Normal Phase)
| CSP | Solvents & Additives | Ratio (v/v/v) | Flow Rate (mL/min) | Detection (nm) | Reference |
| Chiralpak® AD-H | n-Hexane / Isopropanol (containing 20% Propionic Acid) / DEA | 80 : 20 : 0.2 | 0.8 | 289 | [6] |
| Chiralcel® OD-H | n-Hexane / Isopropanol / DEA | 90 : 10 : 0.1 | 1.0 | 230-290 | General Recommendation[2] |
| Chiralpak® AD-H | n-Hexane / Ethanol / DEA | 90 : 10 : 0.1 | 1.0 | 230-290 | General Recommendation[2] |
Experimental Protocols
Protocol 1: Chiral Separation of Narwedine Enantiomers using Chiralpak® AD-H
This protocol is adapted from a validated method for galantamine enantiomers and serves as an excellent starting point.[6]
1. Materials and Equipment:
-
HPLC system with a UV detector
-
Chiralpak® AD-H column (250 x 4.6 mm, 5 µm)
-
Racemic narwedine standard
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA, HPLC grade)
-
Propionic Acid (analytical grade)
-
Diethylamine (DEA, analytical grade)
2. Mobile Phase Preparation:
-
Prepare an "Alcohol Modifier Stock" by mixing 80 mL of Isopropanol with 20 mL of Propionic Acid.
-
In a suitable container, combine 800 mL of n-Hexane, 200 mL of the "Alcohol Modifier Stock", and 2 mL of Diethylamine.
-
Mix thoroughly and degas the final mobile phase using sonication or vacuum filtration.
3. Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C (ambient)
-
Detection Wavelength: 289 nm (or scan for narwedine's λmax)
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
4. Procedure:
-
Equilibrate the Chiralpak® AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic narwedine standard.
-
Analyze the resulting chromatogram for resolution between the two enantiomer peaks.
5. Optimization Strategy:
-
If resolution is insufficient, decrease the flow rate to 0.5 mL/min.
-
Decrease the column temperature to 20°C or 15°C.
-
Adjust the ratio of n-hexane to the alcohol modifier stock. For example, try a 90:10 ratio of n-hexane to a stock of 99.9% IPA with 0.1% DEA.
Visualizations
Caption: Figure 1. Workflow for narwedine chiral HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chiraltech.com [chiraltech.com]
- 8. additives for chiral - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
Enhancing the efficiency of narwedine chiral resolution
Welcome to the technical support center for the chiral resolution of narwedine. This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for enhancing the efficiency of narwedine enantiomeric separation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral resolution of narwedine?
A1: The most common and effective methods for resolving racemic narwedine are:
-
Crystallization-Induced Dynamic Resolution (Asymmetric Transformation): This is a highly efficient method where racemic narwedine is dissolved, and the addition of a seed crystal of the desired enantiomer (or a related chiral molecule) causes it to crystallize out, while the remaining enantiomer in solution converts to the desired form.[1][2] This process takes advantage of the fact that narwedine is a racemic conglomerate, allowing for simple crystallization separation.[3]
-
Diastereomeric Salt Formation: A classical approach where racemic narwedine is reacted with a chiral resolving agent, such as a derivative of tartaric acid, to form diastereomeric salts.[3][4] These salts have different physical properties, like solubility, allowing for their separation by fractional crystallization.[5][6]
-
Chiral Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can be used to separate narwedine enantiomers.[7][8] This is often used for analytical purposes but can be scaled for preparative separations.[9]
Q2: Why is Crystallization-Induced Dynamic Resolution often preferred for narwedine?
A2: This method is highly efficient because it can theoretically convert 100% of the racemic mixture into the desired enantiomer, avoiding the 50% theoretical yield limit of classical resolutions.[9] For narwedine, this process has been shown to be robust, scalable to kilogram quantities, and can achieve high yields (over 90%) in just a few cycles.[1][2]
Q3: What can be used as a seed for the dynamic resolution of narwedine?
A3: You can use a catalytic amount of the desired narwedine enantiomer itself. For instance, to obtain (-)-narwedine, a small amount of (-)-narwedine can be used as a seed.[2] Interestingly, related chiral molecules can also be effective. It has been demonstrated that (+)-galantamine can be used to seed the crystallization of (-)-narwedine.[2][3]
Q4: What is a "racemic conglomerate"?
A4: A racemic conglomerate is a mixture of two types of crystals, where each crystal contains only one of the two enantiomers. This is relatively rare, as most racemates crystallize as a single type of crystal containing both enantiomers in equal amounts (a racemic compound). The conglomerate nature of narwedine is what allows for its successful resolution by preferential crystallization.[1][3]
Q5: Can I resolve narwedine derivatives instead of narwedine itself?
A5: Yes, resolving a derivative can be an effective strategy. For example, an amide derivative of narwedine has been successfully resolved by crystallization.[10] This can be advantageous if the derivative has better crystallization properties or solubility than narwedine itself.
Troubleshooting Guides
Issue 1: Low Yield or Enantiomeric Excess (ee%) in Crystallization-Induced Dynamic Resolution
| Potential Cause | Troubleshooting Step |
| Inefficient Epimerization | The conversion of the undesired enantiomer to the desired one is crucial. This is typically base-catalyzed. Ensure the correct amount of base (e.g., triethylamine) is used. The solvent system (e.g., ethanol (B145695)/triethylamine) and temperature are critical for this equilibrium.[1][2] |
| Improper Seeding | The amount of seed crystal is important. While catalytic amounts (1-2.5%) are effective, too little may not initiate crystallization efficiently.[2] Ensure the seed crystals are pure and of the correct enantiomeric form. |
| Suboptimal Crystallization Conditions | The cooling rate and final temperature can significantly impact crystal growth and purity. A slow, controlled cooling process is generally preferred to prevent the trapping of impurities or the undesired enantiomer. |
| Solvent System Issues | The solvent choice affects both solubility and the epimerization rate. The 9:1 ethanol/triethylamine mixture is reported to be effective.[1] If yields are low, consider slight adjustments to the solvent ratio or exploring other polar solvent systems. |
| Contamination | Impurities in the racemic narwedine can inhibit crystallization or interfere with the epimerization process. Ensure the starting material is of high purity. |
Issue 2: Failure to Form Diastereomeric Salts or Poor Separation
| Potential Cause | Troubleshooting Step |
| Incorrect Resolving Agent | The choice of resolving agent is critical for forming salts with significantly different solubilities. For narwedine, di-p-toluoyl-D-tartaric acid has been used successfully.[4] If one agent fails, others like different tartaric acid derivatives should be tested.[11][12] |
| Inappropriate Solvent | The solvent must allow for the dissolution of both the racemic mixture and the resolving agent, but the desired diastereomeric salt should be sparingly soluble to crystallize out. Experiment with a range of solvents with varying polarities. |
| Stoichiometry Mismatch | The molar ratio of the resolving agent to the racemic narwedine can influence the yield and purity of the resulting salt.[4] While a 1:1 ratio is a common starting point, optimizing this ratio may be necessary. |
| Salts are Too Soluble | If both diastereomeric salts are highly soluble in the chosen solvent, try using a less polar solvent or reducing the crystallization temperature. |
Quantitative Data Summary
The following table summarizes key quantitative data from reported narwedine resolution experiments.
| Method | Key Parameters | Result | Reference |
| Crystallization-Induced Dynamic Resolution | Starting Material: 10 g (±)-narwedine; Seed: 2.5% (-)-narwedine; Solvent: EtOH/Et₃N | Yield: 9.02 g (-)-narwedine (90.2% after two cycles) | [2] |
| Crystallization-Induced Dynamic Resolution | Starting Material: (±)-narwedine; Seed: 0.01 equivalent (+)-galantamine | Yield: 76% (-)-narwedine | [3] |
| Crystallization-Induced Dynamic Resolution | Overall Process: Racemic narwedine to (-)-galanthamine | Overall Yield: 90% | [1] |
| Industrial Scale Resolution | Method: Shieh's procedure (Crystallization-induced) | Scale: Up to 7 kg | [2] |
| Diastereomeric Salt Formation | Resolving Agent: di-p-toluoyl-D-tartaric acid | Excellent yields and diastereomeric excesses reported | [4] |
Experimental Protocols
Protocol 1: Crystallization-Induced Dynamic Resolution of (±)-Narwedine
This protocol is based on the highly efficient method developed by Shieh and Carlson.[1][2]
Materials:
-
Racemic narwedine ((±)-narwedine)
-
(-)-Narwedine (for seeding)
-
Ethanol (EtOH), anhydrous
-
Triethylamine (Et₃N)
Procedure:
-
Prepare a 9:1 (v/v) solvent mixture of ethanol and triethylamine.
-
In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve racemic narwedine in the solvent mixture at approximately 68 °C to form a clear, saturated solution.
-
Add a catalytic amount of pure (-)-narwedine seed crystals (e.g., 1-2.5% by weight of the racemic narwedine).
-
Slowly cool the mixture with gentle stirring. Crystallization of (-)-narwedine should begin. The rate of cooling can be critical and may require optimization (e.g., cool to 40°C over several hours).
-
Allow the suspension to stir at a controlled temperature (e.g., 25-40°C) for a period (e.g., 16 hours) to allow the epimerization and crystallization to proceed towards completion.[10]
-
Cool the mixture to room temperature or below and collect the solid (-)-narwedine crystals by filtration.
-
Wash the crystals with a small amount of cold solvent (e.g., isopropyl alcohol or the mother liquor solvent).[10]
-
Dry the crystals under vacuum.
-
The mother liquor, which is now enriched in the (+)-enantiomer but still contains racemic material due to the dynamic equilibrium, can be concentrated and subjected to a second resolution cycle to improve the overall yield.
Visual Guides
Experimental Workflow for Dynamic Resolution
Caption: Workflow for Crystallization-Induced Dynamic Resolution of Narwedine.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting guide for low yield in dynamic resolution experiments.
Decision Tree for Selecting a Resolution Method
Caption: Decision tree for selecting an appropriate narwedine resolution method.
References
- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 2. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 3. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 4. Dynamic diastereomeric salt resolution of narwedine and its transformation to (-)-galanthamine [agris.fao.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. WO2007010412A2 - Syntheses and preparations of narwedine and related novel compounds - Google Patents [patents.google.com]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 10. WO2005030713A2 - Resolution of a narwedine amide derivative - Google Patents [patents.google.com]
- 11. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Narwedine Stability and Degradation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with narwedine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, focusing on the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for narwedine?
A1: For long-term storage, narwedine should be kept at -20°C. Under these conditions, it has been reported to be stable for at least four years[1].
Q2: Are there known stability issues with narwedine in solution?
A2: While comprehensive public data is limited, racemization of (-)-narwedine has been observed in tetrahydrofuran (B95107) (THF) solutions[2]. It is advisable to use freshly prepared solutions and minimize storage time in solvents, especially for chiral applications.
Q3: How does narwedine behave under acidic and basic conditions?
-
Acidic Conditions: An intermediate in a narwedine synthesis, an isopropylene ketal, is noted to be unstable in acidic conditions[3]. This suggests that narwedine itself may be susceptible to degradation in strong acidic environments. For its close analogue, galanthamine (B1674398), degradation has been observed under acidic conditions[4].
-
Basic Conditions: During the synthesis of narwedine, the use of mild bases like sodium or potassium bicarbonate is recommended to avoid decomposition of the reaction mixture, implying that stronger bases could promote degradation[2].
Q4: What are the likely degradation products of narwedine?
A4: Direct studies identifying the degradation products of narwedine are not widely published. However, based on its chemical structure and relationship to galanthamine, we can infer potential degradation pathways:
-
Oxidation: Narwedine is an oxidation product of galanthamine. Further oxidation of narwedine could potentially lead to ring-opening, forming compounds like keto-aldehydes[5].
-
Reduction: The ketone group of narwedine can be reduced to form galanthamine and epi-galanthamine.
-
Inferred from Galanthamine: A stability study of galanthamine identified degradation products resulting from dehydration, epimerization, and N-oxidation[4]. Given the structural similarity, narwedine may undergo similar transformations.
Q5: Is narwedine sensitive to light or heat?
A5: Photostability and thermal degradation data specific to narwedine are not available. However, its analogue, galanthamine, was found to be stable under elevated temperature conditions but did show degradation under photolytic stress[4]. Therefore, it is prudent to protect narwedine from light during experiments and storage.
Troubleshooting Guides
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis
-
Possible Cause 1: On-column Degradation. If the mobile phase is strongly acidic or basic, it might be causing degradation of narwedine on the column.
-
Solution: Check the pH of your mobile phase. If possible, adjust to a more neutral pH range.
-
-
Possible Cause 2: Degradation in Sample Solution. If samples are prepared in advance and stored at room temperature, degradation may occur.
-
Solution: Analyze samples immediately after preparation. If storage is necessary, keep solutions at a low temperature (2-8°C) and protected from light.
-
-
Possible Cause 3: Oxidative Degradation. Dissolved oxygen in the solvent can lead to the formation of oxidative degradation products.
-
Solution: Use degassed solvents for sample preparation and mobile phases.
-
-
Possible Cause 4: Racemization. If you are working with an enantiomerically pure form of narwedine, the appearance of a second peak could indicate racemization.
-
Solution: Avoid prolonged storage in solvents like THF where racemization has been noted[2]. Use chiral chromatography to confirm.
-
Issue 2: Loss of Narwedine Potency or Concentration
-
Possible Cause 1: Adsorption to Container Surfaces. Highly pure compounds can sometimes adsorb to glass or plastic surfaces.
-
Solution: Use silanized glassware or low-adsorption vials.
-
-
Possible Cause 2: Photodegradation. Exposure to ambient or UV light can cause degradation.
-
Solution: Use amber vials or cover containers with aluminum foil. Minimize exposure to light during experimental procedures.
-
-
Possible Cause 3: Incompatibility with Excipients (for formulation studies).
-
Solution: Conduct compatibility studies with individual excipients to identify any interactions that may lead to degradation.
-
Data Presentation
Table 1: Reported Storage Stability of Narwedine
| Compound | Storage Condition | Duration | Stability | Reference |
| (-)-Narwedine | -20°C | ≥ 4 years | Stable | [1] |
Table 2: Inferred Stability Profile of Narwedine Based on Galanthamine Data
| Stress Condition | Predicted Stability of Narwedine | Basis of Inference (Galanthamine Hydrobromide Study) | Reference |
| Acidic Hydrolysis | Likely to degrade | Degradation observed | [4] |
| Alkaline Hydrolysis | Likely to be stable | Stable | [4] |
| Oxidation | Likely to degrade | Degradation observed | [4] |
| Thermal Stress | Likely to be stable | Stable | [4] |
| Photolytic Stress | Likely to degrade | Degradation observed | [4] |
Disclaimer: This table presents an inferred stability profile for narwedine based on data from its structural analogue, galanthamine. Experimental verification is required.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on narwedine, based on ICH guidelines. Researchers should adapt these protocols based on their specific experimental setup and analytical methods.
Protocol 1: Forced Degradation Under Hydrolytic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of narwedine in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Add an aliquot of the stock solution to a solution of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Add an aliquot of the stock solution to a solution of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of narwedine remaining and to profile any degradation products.
Protocol 2: Forced Degradation Under Oxidative Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of narwedine.
-
Oxidative Stress:
-
Add an aliquot of the stock solution to a solution of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature, protected from light, for 24 hours.
-
Withdraw aliquots at specified time points for analysis.
-
-
Analysis: Analyze the samples immediately by HPLC.
Protocol 3: Photostability Testing
-
Sample Preparation: Place a thin layer of solid narwedine in a petri dish and prepare a 1 mg/mL solution in a suitable solvent in a quartz cuvette.
-
Light Exposure:
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze the exposed and control samples by HPLC.
Protocol 4: Thermal Degradation Study
-
Sample Preparation: Place solid narwedine in a vial.
-
Thermal Stress:
-
Place the vial in a temperature-controlled oven at 80°C for 7 days.
-
A control sample should be stored at the recommended storage condition (-20°C).
-
-
Analysis: After the exposure period, allow the sample to cool to room temperature and analyze by HPLC.
Visualizations
Caption: Experimental workflow for forced degradation studies of narwedine.
Caption: Chemical relationship between galanthamine and narwedine.
Caption: Troubleshooting workflow for unexpected analytical results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. WO2007010412A2 - Syntheses and preparations of narwedine and related novel compounds - Google Patents [patents.google.com]
- 3. WO2006046096A2 - A polymorphic form of narwedine and its use in the synthesis of galantamine - Google Patents [patents.google.com]
- 4. Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An oxidation product of galanthamine and narwedine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Overcoming poor solubility of narwedine in specific solvents
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome challenges related to the poor solubility of narwedine in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of narwedine?
A1: Narwedine is an alkaloid that is generally characterized by poor aqueous solubility.[1][2] It is slightly soluble in Dimethyl Sulfoxide (DMSO), with a reported solubility in the range of 0.1-1 mg/mL.[3] Detailed quantitative solubility data in other common organic solvents like ethanol (B145695) or methanol (B129727) is not widely published, necessitating experimental determination for specific applications. A calculated Log10 of its water solubility (in mol/l) is -3.08, indicating very low water solubility.[4]
Q2: My narwedine is not dissolving in DMSO, even though it's listed as a suitable solvent. What should I do?
A2: If you are experiencing issues dissolving narwedine in DMSO, consider the following troubleshooting steps:
-
Purity and Formulation: Ensure your narwedine is of high purity (≥98%) and is in its solid, free-base form.[3] Salts or different polymorphic forms can have different solubility characteristics.[5][6]
-
Solvent Quality: Use anhydrous, high-purity DMSO. Water content can significantly impact the solubility of hydrophobic compounds.
-
Gentle Heating: Warm the solution gently (e.g., 30-40°C) while stirring or vortexing. This can help overcome the activation energy barrier for dissolution.
-
Sonication: Using an ultrasonic bath can provide energy to break down particle agglomerates and enhance dissolution.
Q3: Can I dissolve narwedine in aqueous buffers for biological assays?
A3: Direct dissolution of narwedine in aqueous buffers is challenging due to its low water solubility. A common technique is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into the aqueous buffer of choice. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological assay (typically <0.5% or <0.1%). Be aware that the compound may precipitate out of the aqueous solution over time.
Q4: How does pH affect the solubility of narwedine?
A4: As a tertiary alkaloid, narwedine is a weakly basic compound.[7] Therefore, its solubility is expected to be highly pH-dependent.[8][9] In acidic conditions (lower pH), the tertiary amine group can become protonated, forming a more soluble salt.[6][10] Adjusting the pH of the aqueous medium to be more acidic can significantly increase narwedine's solubility.[11]
Q5: Are there advanced methods to improve the aqueous solubility of narwedine for formulation development?
A5: Yes, several techniques used to enhance the solubility of poorly water-soluble drugs can be applied to narwedine:[1][12][13]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent (a co-solvent) like ethanol, propylene (B89431) glycol, or PEG 400 can increase solubility by reducing the polarity of the solvent system.[12][14]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like narwedine within their internal cavity, forming an inclusion complex.[15][16] This complex has a hydrophilic exterior, which significantly enhances the apparent aqueous solubility of the guest molecule.[17][18]
-
Nanoparticle and Liposome Formulation: Encapsulating narwedine into nanoparticles or liposomes can create stable aqueous dispersions for drug delivery applications.[2][19][20][21] These nanocarriers can improve bioavailability and control the release of the drug.[22]
Quantitative Solubility Data
The publicly available quantitative solubility data for narwedine is limited. The table below summarizes the known values. Researchers should perform their own solubility studies for specific solvent systems and conditions.
| Solvent | Type | Reported Solubility | Concentration (mM)† | Source(s) |
| DMSO | Organic | 0.1 - 1 mg/mL | 0.35 - 3.50 mM | [3] |
| Water | Aqueous | Calculated log10WS = -3.08 | ~0.0028 mM | [4] |
†Calculated based on a molecular weight of 285.3 g/mol .[23]
Troubleshooting Guides & Experimental Protocols
Protocol 1: Preparation of a Narwedine Stock Solution using a Co-solvent Approach
This protocol is a starting point for preparing a stock solution for in vitro assays where a small amount of organic solvent is tolerable.
-
Weighing: Accurately weigh the desired amount of solid narwedine.
-
Initial Dissolution: Add a minimal volume of a suitable organic solvent (e.g., DMSO or ethanol) to completely dissolve the narwedine.
-
Dilution: Gradually add the aqueous buffer or medium to the concentrated organic solution while vortexing or stirring continuously.
-
Observation: Monitor the solution for any signs of precipitation. If cloudiness appears, the solubility limit in that specific co-solvent mixture has been exceeded.
-
Final Concentration: Adjust the volumes to reach the desired final concentration, ensuring the percentage of the organic solvent is kept to a minimum.
Protocol 2: Enhancing Aqueous Solubility using β-Cyclodextrin (Kneading Method)
This method creates an inclusion complex to improve water solubility.
-
Molar Ratio: Determine the desired molar ratio of Narwedine to β-Cyclodextrin (a 1:1 ratio is a common starting point).
-
Trituration: Place the calculated amount of β-Cyclodextrin in a mortar. Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.
-
Incorporation: Add the narwedine to the paste and knead thoroughly for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated and a constant weight is achieved.
-
Final Product: The resulting powder is the narwedine-cyclodextrin inclusion complex, which should be tested for its solubility in water or aqueous buffers.
Visualizations
Logical Workflow for Troubleshooting Solubility
Caption: A flowchart for troubleshooting common narwedine solubility issues.
Mechanism of Cyclodextrin Complexation
Caption: Encapsulation of hydrophobic narwedine into a cyclodextrin carrier.
Effect of pH on Narwedine Solubility
Caption: Equilibrium shift towards the more soluble salt form in acidic media.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. narwedine (CAS 1668-86-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. WO2006046096A2 - A polymorphic form of narwedine and its use in the synthesis of galantamine - Google Patents [patents.google.com]
- 6. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 7. WO2007010412A2 - Syntheses and preparations of narwedine and related novel compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Combined effect of complexation and pH on solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. wjbphs.com [wjbphs.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Effect of β-Cyclodextrin Complexation on Solubility and Enzymatic Conversion of Naringin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jbpr.in [jbpr.in]
- 19. Liposome-like Nanostructures for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Liposome Nanoparticles as a Novel Drug Delivery System for Therapeutic and Diagnostic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. dilworthip.com [dilworthip.com]
- 23. Narwedine | C17H19NO3 | CID 10356588 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing epimer formation during narwedine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimer formation during the synthesis of narwedine.
Troubleshooting Guide
High Percentage of Undesired Epimer Observed in Crude Product After Reduction
Potential Causes:
-
Incorrect Reducing Agent: The choice of reducing agent is critical for the stereoselective reduction of the ketone in narwedine to form galanthamine (B1674398). Using less selective reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the formation of a mixture of epimers.
-
Suboptimal Reaction Temperature: The diastereoselectivity of the reduction is highly dependent on the reaction temperature. Higher temperatures can lead to decreased selectivity and increased formation of the undesired epimer.
-
Absence of a Chelating Agent: The use of a Lewis acid, such as boron trifluoride (BF₃), can enhance the stereoselectivity of the reduction by forming a complex with narwedine, thereby directing the hydride attack.
Solutions:
-
Utilize a Bulky, Stereoselective Reducing Agent: L-selectride is the recommended reducing agent for the highly diastereoselective reduction of narwedine.[1]
-
Maintain Low Reaction Temperatures: The reduction should be carried out at low temperatures, preferably below -15°C, to maximize the formation of the desired galanthamine epimer.[2]
-
Employ a Lewis Acid Complex: Formation of a (-)-narwedine-BF₃ complex prior to reduction with L-selectride can significantly improve the yield and purity of (-)-galanthamine, minimizing the production of its epimer.[2]
Epimerization of Narwedine During Work-up or Purification
Potential Causes:
-
Basic Conditions: Narwedine can undergo epimerization at the carbon alpha to the ketone under basic conditions. The presence of bases like triethylamine (B128534) can facilitate a dynamic chemical equilibrium between the enantiomers.
-
Prolonged Exposure to Certain Solvents: Some solvents, particularly in the presence of trace impurities, can promote epimerization over time.
Solutions:
-
Maintain Neutral or Slightly Acidic pH: During work-up and purification, ensure that the pH of all aqueous solutions is neutral or slightly acidic to prevent base-catalyzed epimerization.
-
Minimize Exposure Time: Process the reaction mixture and purify the product as efficiently as possible to minimize the time narwedine is in solution, especially in the presence of potential catalysts for epimerization.
-
Careful Solvent Selection: Use purified, anhydrous solvents for chromatography and recrystallization.
Poor Diastereoselectivity in Intramolecular Heck Reaction
Potential Causes:
-
Suboptimal Catalyst System: The choice of palladium catalyst and ligand is crucial for controlling the stereochemistry of the newly formed stereocenter.
-
Reaction Conditions: Temperature, solvent, and the base used can all influence the diastereoselectivity of the cyclization.
Solutions:
-
Ligand Screening: The use of chiral bidentate phosphine (B1218219) ligands, such as (R)-BINAP, has been shown to be effective in controlling stereoselectivity in intramolecular Heck reactions.[3] A screening of different ligands may be necessary to find the optimal one for your specific substrate.
-
Optimization of Reaction Conditions: Systematically vary the temperature, solvent, and base to determine the optimal conditions for maximizing the desired diastereomer. The addition of silver salts can sometimes suppress double-bond isomerization, which can be a competing side reaction.[4]
-
Consider Reaction Pathway: The intramolecular Heck reaction can proceed through neutral or cationic pathways. The addition of silver salts can favor the cationic pathway, which can sometimes lead to higher stereoselectivity.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of epimer formation during the final reduction step of narwedine to galanthamine?
A1: The primary cause is the non-selective attack of the hydride reagent on the prochiral ketone of narwedine. The stereochemical outcome is highly dependent on the steric hindrance around the carbonyl group and the reaction conditions.
Q2: How does L-selectride improve the diastereoselectivity of the narwedine reduction compared to other reducing agents?
A2: L-selectride is a sterically bulky hydride reagent. Its large size favors attack from the less hindered face of the narwedine molecule, leading to the preferential formation of the desired galanthamine epimer. In contrast, smaller hydride reagents like LiAlH₄ are less selective.
Q3: What is "dynamic kinetic resolution" and how is it applied to narwedine synthesis?
A3: Dynamic kinetic resolution (DKR) is a method to convert a racemic mixture completely into a single enantiomer.[5][6] In the case of narwedine, which exists as a racemic conglomerate, a base such as triethylamine is used to establish an equilibrium between the (+) and (-) enantiomers in solution.[7] By introducing a chiral resolving agent, such as a derivative of tartaric acid, one diastereomeric salt preferentially crystallizes out of solution.[8] Due to the ongoing equilibrium in the solution, the other enantiomer is continuously converted to the enantiomer that is crystallizing, ultimately allowing for a theoretical yield of up to 100% of the desired enantiomer.[5][6] Seeding the solution with a small amount of the desired enantiomer's crystal can also induce this resolution.[7]
Q4: Can epimers of narwedine be separated? If so, how?
A4: Yes, epimers of narwedine and its derivatives can be separated using chromatographic techniques. High-performance liquid chromatography (HPLC) with a suitable chiral stationary phase is a common analytical method.[9] For preparative separation, column chromatography with careful selection of the stationary and mobile phases can be effective.[10] In some cases, derivatization of the epimeric mixture to form diastereomers can facilitate separation by standard chromatography, followed by the removal of the chiral auxiliary.
Data Presentation
Table 1: Comparison of Reducing Agents for Narwedine Reduction
| Reducing Agent | Reaction Temperature (°C) | Diastereomeric Ratio (galanthamine:epigalanthamine) | Reference |
| LiAlH₄ | Not specified | 60:40 | Patent WO2007010412A2 |
| L-selectride | < -15 | Highly selective for galanthamine | Patent WO2007010412A2 |
| L-selectride with BF₃ complex | -20 to 0 | High yield of highly pure (-)-galanthamine | [2] |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of (-)-Narwedine using L-selectride
Materials:
-
(-)-Narwedine
-
Anhydrous Tetrahydrofuran (THF)
-
L-selectride (1.0 M solution in THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve (-)-narwedine (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an argon atmosphere.
-
Cool the solution to a temperature below -15°C using a suitable cooling bath (e.g., dry ice/acetone).
-
Slowly add L-selectride (1.2 eq) dropwise to the cooled solution while maintaining the temperature.
-
Stir the reaction mixture at this temperature for the appropriate time (monitor by TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Dynamic Kinetic Resolution of (±)-Narwedine
Materials:
-
(±)-Narwedine
-
Ethanol (B145695) (EtOH)
-
Triethylamine (Et₃N)
-
Seed crystals of (-)-narwedine (catalytic amount, e.g., 2.5 mol%)
Procedure:
-
Dissolve (±)-narwedine in a mixture of ethanol and a catalytic amount of triethylamine.
-
Add a catalytic amount of (-)-narwedine seed crystals to the solution.
-
Allow the mixture to stir at room temperature. The desired (-)-narwedine will preferentially crystallize out of solution.
-
Monitor the crystallization process. The yield of the desired enantiomer can be maximized by allowing sufficient time for the equilibrium to shift.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
The mother liquor, still containing a racemic mixture in equilibrium, can be subjected to further resolution cycles.
Visualizations
Caption: Base-catalyzed epimerization of narwedine via an achiral enolate intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2007010412A2 - Syntheses and preparations of narwedine and related novel compounds - Google Patents [patents.google.com]
- 3. soc.chim.it [soc.chim.it]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Racemisation in asymmetric synthesis. Dynamic kinetic resolution and related processes in enzyme and metal catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
- 7. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 8. Dynamic diastereomeric salt resolution of narwedine and its transformation to (-)-galanthamine [agris.fao.org]
- 9. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
Technical Support Center: Scaling Up the Synthesis of Enantiomerically Pure Narwedine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of enantiomerically pure narwedine.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for obtaining enantiomerically pure narwedine?
A1: There are three main strategies for producing enantiomerically pure narwedine:
-
Crystallization-Induced Dynamic Resolution (CIDR): This is a highly efficient method for resolving racemic (±)-narwedine. It involves the in-situ racemization of the unwanted enantiomer in solution while the desired enantiomer selectively crystallizes. This process can be initiated by seeding with a small amount of the desired enantiomer of narwedine or even (+)-galanthamine.[1][2]
-
Asymmetric Synthesis: This approach aims to directly synthesize the desired enantiomer of narwedine or its precursors. Methods include chemoenzymatic strategies and asymmetric oxidative coupling reactions using chiral catalysts.[3][4][5]
-
Classical Chemical Resolution: This involves reacting racemic narwedine with a chiral resolving agent, such as a derivative of tartaric acid, to form diastereomers that can be separated by physical means like crystallization.[6]
Q2: What is the most critical and challenging step in the synthesis of narwedine?
A2: The biomimetic oxidative phenol (B47542) coupling of the norbelladine (B1215549) precursor to form the tetracyclic core of narwedine is widely considered the most challenging step.[7] Historically, this reaction has suffered from very low yields, sometimes as low as 1.4%, due to the formation of multiple side products.[7] Significant effort has been dedicated to optimizing this key transformation.
Q3: Which analytical techniques are recommended for monitoring the synthesis and determining the purity of narwedine?
A3: High-Performance Liquid Chromatography (HPLC) is the primary analytical tool. A standard HPLC setup can be used to monitor the progress of reactions and assess the chemical purity of intermediates and the final racemic narwedine.[1] To determine the enantiomeric purity (enantiomeric excess, ee), a specialized Chiral HPLC method is required.[8][9][10]
Troubleshooting Guides
Oxidative Phenol Coupling Step
Problem: Low yield in the oxidative phenol coupling reaction.
-
Potential Cause 1: Inefficient Oxidizing Agent.
-
Solution: Traditional oxidizing agents like potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) are known to give low yields.[7] Switching to a milder and more effective hypervalent iodine reagent, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), has been shown to significantly improve yields, with reports of up to 60-85%.[2][11]
-
-
Potential Cause 2: Suboptimal Reaction Conditions.
-
Solution: The choice of solvent is critical. For PIFA-promoted coupling, trifluoroethanol has been identified as a key solvent for achieving high yields.[2] A multifactorial analysis of reaction parameters, including temperature, concentration, and reaction time, should be performed to find the optimal conditions for your specific substrate and scale.[12]
-
-
Potential Cause 3: Impurity of Starting Material.
-
Solution: Ensure the precursor, such as a 4'-O-methylnorbelladine derivative, is of high purity. Impurities can interfere with the delicate coupling reaction. Purification of the precursor by column chromatography or recrystallization may be necessary.
-
Crystallization-Induced Dynamic Resolution (CIDR)
Problem: Poor enantiomeric excess (ee) or crystallization of the wrong enantiomer.
-
Potential Cause 1: Spontaneous Self-Seeding.
-
Solution: Narwedine has a tendency to self-seed, which can lead to poor reproducibility on a large scale.[5] To control the crystallization, it is crucial to add a seed crystal of the desired enantiomer at the appropriate temperature and supersaturation level. A patent describes dissolving (±)-narwedine in a mixture of ethanol (B145695) and triethylamine (B128534) at 75-80°C, cooling to 65-70°C, and then adding the (-)-narwedine seed.[13]
-
-
Potential Cause 2: Incomplete Racemization.
-
Solution: The dynamic equilibrium between the two enantiomers in solution is typically facilitated by a base, such as triethylamine.[14] Ensure the base is present in a sufficient amount and that the temperature is high enough to allow for racemization to occur. The process often requires stirring for an extended period (e.g., 3 days) to achieve complete resolution.[13]
-
-
Potential Cause 3: Impurities Inhibiting Crystallization or Racemization.
-
Solution: Purify the racemic narwedine before attempting the resolution. Impurities can interfere with the crystal lattice formation or hinder the racemization process. Recrystallization of the crude racemic narwedine from a suitable solvent system (e.g., ethanol/water/acetic acid/triethylamine) can improve the purity.[1]
-
Stereoselective Reduction of Narwedine to Galanthamine
Problem: Formation of the undesired epimer (epigalanthamine).
-
Potential Cause 1: Incorrect Reducing Agent.
-
Solution: The choice of reducing agent is critical for stereoselectivity. L-selectride is highly recommended for the reduction of the ketone in narwedine to the desired alcohol in galanthamine.[2] Using less selective reducing agents like lithium aluminum hydride can lead to a mixture of epimers.[7]
-
-
Potential Cause 2: Reaction Temperature is Too High.
-
Potential Cause 3: Racemization of (-)-Narwedine in Solution.
Problem: Formation of side products like dehydroxygalanthamine.
-
Potential Cause: Side reactions during reduction.
-
Solution: The formation of dehydroxygalanthamine has been observed during the L-selectride reduction.[1] While difficult to completely avoid, optimizing the reaction conditions (temperature, reaction time, and quenching procedure) can help minimize its formation. Further purification of the final product by crystallization may be required to remove this impurity.[1]
-
Data Presentation
Table 1: Comparison of Yields for Key Synthetic Steps in Narwedine Synthesis.
| Step | Reagent/Method | Reported Yield | Reference(s) |
| Oxidative Phenol Coupling | Potassium Ferricyanide (K₃[Fe(CN)₆]) | 0.3 - 1.4% | [7] |
| Optimized K₃[Fe(CN)₆] (Pilot Scale) | 40 - 42% | [2] | |
| PIFA | 60 - 85% | [2] | |
| Crystallization-Induced Dynamic Resolution | Seeding with (-)-Narwedine | ~90% (e.g., 9.02g from 10g racemate) | [2] |
| Overall Process Yield (Sanochemia) | Multi-step industrial process | 12.4% | [2] |
Experimental Protocols
Protocol 1: Crystallization-Induced Dynamic Resolution of (±)-Narwedine[14]
-
Dissolve (±)-Narwedine (e.g., 30g, 0.105 mol) in a mixture of ethanol (540 ml) and triethylamine (60 ml) by heating to 75-80°C.
-
Cool the reaction mixture to 65-70°C.
-
Add (-)-Narwedine (e.g., 0.45g, 0.0016 mol) as a seed to the solution.
-
Slowly cool the resulting mixture to 40-42°C.
-
Stir the mixture at 40-42°C for 3 days to allow for complete dynamic resolution.
-
Cool the slurry to 25-30°C.
-
Filter the product and dry it under vacuum at 50-55°C.
Protocol 2: Stereoselective Reduction of (-)-Narwedine[14]
-
Prepare a uniform suspension of (-)-Narwedine (e.g., 65 g, 0.228 mol) in THF (1300 ml).
-
Cool the suspension to -50 to -45°C.
-
Add L-selectride (1 M solution in THF, 433.4 ml) dropwise over 1 hour, maintaining the temperature at -50 to -45°C.
-
Stir the reaction mixture at -50 to -45°C for 1 hour.
-
Monitor the completion of the reaction by qualitative HPLC.
-
Quench the reaction by adding hydrogen peroxide (40% w/w, 110.5 g, 1.3 mol).
-
Destroy the excess peroxide by stirring the reaction mass with an aqueous sodium sulfite (B76179) solution.
-
Proceed with standard workup and purification procedures.
Visualizations
Caption: Overall workflow for the synthesis of enantiomerically pure narwedine and its conversion to galanthamine.
Caption: Troubleshooting logic for low yields in the oxidative phenol coupling step.
Caption: Experimental workflow for the crystallization-induced dynamic resolution of narwedine.
References
- 1. WO2007010412A2 - Syntheses and preparations of narwedine and related novel compounds - Google Patents [patents.google.com]
- 2. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemoenzymatic Total Synthesis of (+)-Galanthamine and (+)-Narwedine from Phenethyl Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Total Syntheses of (-)-Lycoramine, (-)-Lycoraminone, (-)-Narwedine, and (-)-Galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynamic diastereomeric salt resolution of narwedine and its transformation to (-)-galanthamine [agris.fao.org]
- 7. soc.chim.it [soc.chim.it]
- 8. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. An efficient synthesis of (±)-narwedine and (±)-galanthamine by an improved phenolic oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. An improved process for the preparation of galantamine hydrobromide - Patent 2009015 [data.epo.org]
- 14. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 15. EP1885727B1 - Syntheses and preparations of narwedine and related novel compounds - Google Patents [patents.google.com]
Technical Support Center: Asymmetric Synthesis of Narwedine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the common challenges encountered during the asymmetric synthesis of narwedine. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the asymmetric synthesis of narwedine where problems are often encountered?
A1: The two most challenging stages in the asymmetric synthesis of narwedine are the intramolecular oxidative phenol (B47542) coupling to form the tetracyclic core and achieving high enantioselectivity to obtain the desired (-)-narwedine isomer. Low yields in the coupling reaction and poor stereocontrol are the most frequently reported difficulties.
Q2: Why is the traditional oxidative coupling method for narwedine synthesis often low-yielding?
A2: The traditional biomimetic synthesis using potassium ferricyanide (B76249) (K₃Fe(CN)₆) as the oxidizing agent is notorious for its low yields, often as low as 1.4%.[1][2] This is primarily due to the formation of undesired side-products and the harsh reaction conditions. This reagent's high toxicity and negative environmental impact are also significant concerns.[1]
Q3: What is crystallization-induced dynamic chiral resolution, and why is it important for narwedine synthesis?
A3: Crystallization-induced dynamic chiral resolution is a powerful technique used to obtain a single enantiomer from a racemic mixture in high yield. In the context of narwedine synthesis, the initial product of many synthetic routes is a racemic mixture of (+)- and (-)-narwedine. This process takes advantage of the fact that narwedine can racemize in solution. By seeding a solution of racemic narwedine with a small amount of the desired (-)-narwedine, the crystallization of the desired enantiomer is induced. As the (-)-narwedine crystallizes out of solution, the equilibrium of the remaining dissolved narwedine shifts, causing the (+)-narwedine to convert to (-)-narwedine, which then also crystallizes. This dynamic process can theoretically convert the entire racemic mixture into the desired enantiomer.
Troubleshooting Guides
Issue 1: Low Yield in the Intramolecular Oxidative Phenol Coupling Reaction
Q: My oxidative coupling reaction to form the narwedine core is giving very low yields. What are the potential causes and how can I improve it?
A: Low yields in this critical step are a common pitfall. Here are the likely causes and recommended solutions:
-
Potential Cause 1: Harsh or Inefficient Oxidizing Agent. The use of traditional oxidizing agents like potassium ferricyanide is a primary reason for low yields.[1][2]
-
Solution 1a: Switch to a Milder, More Efficient Reagent. Hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), have been shown to significantly improve yields, with reports of up to 60%.[1]
-
Solution 1b: Consider a Chemoenzymatic Approach. The use of enzymes like laccase from Trametes versicolor with a mediator such as TEMPO has demonstrated high efficiency, achieving yields of up to 70% for the oxidative coupling product.[1]
-
-
Potential Cause 2: Suboptimal Reaction Conditions. The choice of solvent and temperature can dramatically impact the reaction's success.
-
Solution 2: Optimize Reaction Parameters. For PIFA-promoted oxidative coupling, trifluoroethanol has been identified as a crucial solvent for achieving high yields.[1] When using enzymatic methods, careful control of pH and temperature is essential for optimal enzyme activity.[1] For reactions using potassium hexacyanoferrate, carrying out the reaction at lower temperatures (e.g., 20-25°C) can lead to higher yields of purer product compared to the higher temperatures (e.g., 60°C) described in older procedures.
-
Issue 2: Poor Enantioselectivity and Difficulty in Isolating (-)-Narwedine
Q: I am obtaining a racemic mixture of narwedine and struggling to isolate the desired (-)-enantiomer. What strategies can I employ?
A: Achieving high enantiopurity is a key challenge. Here are the recommended approaches:
-
Potential Cause: The synthesis naturally produces a racemic mixture.
-
Solution: Implement Crystallization-Induced Dynamic Chiral Resolution. This is the most effective industrial method for obtaining enantiopure (-)-narwedine. By treating racemic narwedine in a solution of ethanol (B145695) and triethylamine (B128534) with a catalytic amount of (-)-narwedine seed crystals, the desired enantiomer can be crystallized in high yield and enantiomeric excess.[3] This process has been successfully scaled up to produce kilograms of (-)-narwedine.[4]
-
Issue 3: Formation of Impurities During the Reduction of Narwedine to Galanthamine (B1674398)
Q: During the final reduction of (-)-narwedine to (-)-galanthamine, I am observing the formation of the wrong stereoisomer (epi-galanthamine) and other side-products. How can I improve the stereoselectivity of this step?
A: The stereochemical outcome of the reduction of the ketone in narwedine is highly dependent on the reducing agent and reaction conditions.
-
Potential Cause 1: Non-Stereoselective Reducing Agent. The use of reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the formation of a mixture of galanthamine and epi-galanthamine.[5]
-
Solution 1: Use a Stereoselective Reducing Agent. L-selectride is the reagent of choice for the stereoselective reduction of (-)-narwedine to (-)-galanthamine. The bulky nature of this reagent favors hydride attack from the less hindered face of the ketone, leading to the desired alcohol stereochemistry.
-
-
Potential Cause 2: Unfavorable Reaction Temperature. Even with a stereoselective reducing agent, the reaction temperature is critical for preventing the formation of the undesired epimer.
-
Solution 2: Maintain a Low Reaction Temperature. The reduction with L-selectride should be carried out at low temperatures, specifically below -15°C, to prevent the formation of the S,S,S epimer.[2]
-
-
Potential Cause 3: Formation of other byproducts. Side products such as dehydroxygalanthamine can also be formed during the reduction with L-selectride.
-
Solution 3: Formation of a (-)-narwedine-BF₃ complex. The formation of a (-)-narwedine-BF₃ complex prior to reduction with L-selectride can lead to high yields of highly pure (-)-galanthamine without substantial amounts of epigalanthamine or other impurities. This also allows the reaction to be carried out at a more industrially scalable temperature of around 0°C.
-
Quantitative Data Summary
| Method/Step | Reagent/Conditions | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Oxidative Phenol Coupling | ||||
| Traditional Method | Potassium ferricyanide (K₃Fe(CN)₆) | 1.4 | N/A (Racemic) | [2] |
| Improved Chemical Method | Phenyliodine(III) bis(trifluoroacetate) (PIFA) in trifluoroethanol | up to 60 | N/A (Racemic) | [1] |
| Optimized Industrial Scale | Multifactorial analysis | 40-42 | N/A (Racemic) | [4] |
| Chemoenzymatic Method | Laccase / TEMPO | 70 | N/A (Racemic) | [1] |
| Crystallization-Induced Dynamic Chiral Resolution | ||||
| Lab Scale | Racemic narwedine, catalytic (+)-galanthamine | 76 | Not specified | [2] |
| Industrial Scale | Racemic narwedine, (-)-narwedine seed | 85.7 | >97.8 | |
| Stereoselective Reduction | ||||
| (-)-Narwedine to (-)-Galanthamine | L-selectride at < -15°C | Nearly quantitative | High (product specific) | [2][4] |
Experimental Protocols
Protocol 1: PIFA-Mediated Intramolecular Oxidative Phenol Coupling
This protocol is adapted from literature procedures for the efficient synthesis of the racemic narwedine core.
-
Preparation of the Precursor: Synthesize the N-formyl-2-bromo-O-methylnorbelladine precursor from commercially available starting materials.
-
Reaction Setup: Dissolve the precursor in trifluoroethanol. Cool the solution to the desired temperature (e.g., -40°C).
-
Oxidative Coupling: Add a solution of phenyliodine(III) bis(trifluoroacetate) (PIFA) in trifluoroethanol dropwise to the cooled solution of the precursor.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purification: Purify the crude product by column chromatography to obtain racemic (±)-narwedine.
Protocol 2: Crystallization-Induced Dynamic Chiral Resolution of (±)-Narwedine
This protocol outlines the procedure for obtaining enantiomerically pure (-)-narwedine from a racemic mixture.
-
Preparation of the Solution: Suspend racemic narwedine in a mixture of ethanol, water, and glacial acetic acid. Heat the suspension to reflux to obtain a clear solution.
-
Addition of Base and Seeding: Cool the solution to 75-80°C and add triethylamine. Further cool the solution to 70°C and add a catalytic amount of (-)-narwedine seed crystals (approximately 5% by weight of the racemic narwedine).
-
Controlled Cooling and Crystallization: Slowly cool the resulting suspension to 40°C over a period of 100 minutes and stir at this temperature for 18 hours.
-
Further Cooling: Continue to cool the suspension to 0°C over 4 hours and stir for an additional hour.
-
Isolation: Filter the suspension to collect the crystals of (-)-narwedine. Wash the crystals and dry them to obtain the enantiomerically enriched product.
Visualizations
Caption: Troubleshooting workflow for low yields in the oxidative coupling step.
Caption: Experimental workflow for crystallization-induced dynamic chiral resolution.
Caption: Decision logic for the stereoselective reduction of narwedine.
References
- 1. benchchem.com [benchchem.com]
- 2. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 3. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Narwedine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of narwedine, a key impurity and biogenetic precursor of galantamine. The performance of this HPLC method is compared with alternative analytical techniques, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of pharmaceutical compounds and their impurities due to its high sensitivity, reproducibility, and selectivity.[1] A validated RP-HPLC method has been established for the quantification of galantamine hydrobromide and its related impurities, including narwedine.[2]
Experimental Protocol: RP-HPLC Method
This protocol is based on a validated method for the analysis of galantamine and its related substances.[2]
Chromatographic Conditions:
-
Column: Octadecylsilane (C18), 150mm x 3mm, 5µm particle size[3]
-
Mobile Phase: A gradient elution of a buffer and acetonitrile (B52724) (ACN).
-
Flow Rate: 0.7 mL/min[3]
-
Column Temperature: 35°C[3]
-
Detector: UV & Photodiode Array (PDA) at λmax 230nm[3]
-
Injection Volume: 20 µL
-
Diluent: A mixture of buffer and methanol (B129727) in a 40:60 v/v ratio.[3]
Validation Parameters: The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][3]
Performance Comparison: HPLC vs. Alternative Methods
The following table summarizes the performance of the validated RP-HPLC method for narwedine quantification in comparison to alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Data for alternative methods are based on their application to closely related compounds like galantamine, as specific quantitative data for narwedine is limited.
| Parameter | RP-HPLC [2] | Gas Chromatography-Mass Spectrometry (GC-MS) (for related alkaloids)[4] | Quantitative NMR (qNMR) (for related compounds)[5][6] |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Quantification based on the direct relationship between the NMR signal integral and the number of nuclei, using a certified internal standard.[6] |
| Specificity | Demonstrated by adequate resolution from the main compound and other impurities. | High specificity due to separation by chromatography and identification by mass fragmentation patterns. | High structural specificity, allowing for quantification even in complex mixtures without chromatographic separation. |
| Linearity (r²) | 0.999 | > 0.995 (for similar compounds)[7] | Excellent linearity is typically achieved. |
| Accuracy (% Recovery) | Within 85% and 115% | 95.18% (for nitrosamines)[7] | High accuracy, often used as a primary ratio method.[6] |
| Precision (%RSD) | NMT 10.0% at 100% level | < 7.65% (for nitrosamines)[8] | Typically low %RSD, demonstrating high precision. |
| Limit of Detection (LOD) | Parameter was set and met acceptance criteria. | 0.15-1.00 ng/mL (for nitrosamines)[8] | Generally less sensitive than chromatographic methods. |
| Limit of Quantification (LOQ) | Parameter was set and met acceptance criteria. | < 1.0 µg/L (for NAs)[7] | Higher than typical chromatographic methods. |
Experimental Workflows and Logical Relationships
HPLC Method Validation Workflow
The validation of an analytical HPLC method is a systematic process to ensure that the method is suitable for its intended purpose.[9] The following diagram illustrates the typical workflow for HPLC method validation based on ICH Q2(R1) guidelines.[3][10]
Caption: Workflow of HPLC method validation as per ICH guidelines.
Alternative Analytical Methods
While HPLC is a robust technique, other methods can be employed for the quantification of narwedine and related compounds, each with its own advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[11] For the analysis of alkaloids like narwedine, derivatization may be necessary to increase their volatility.[4]
Experimental Protocol Outline (General):
-
Sample Preparation: Extraction of the analyte from the matrix, followed by a derivatization step (e.g., silylation) to make the compound amenable to GC analysis.[4]
-
GC Separation: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase.
-
MS Detection: The separated compounds are ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute analytical method that allows for the quantification of a substance by comparing its NMR signal intensity to that of a certified internal standard.[5] It provides structural information and quantification in a single experiment.
Experimental Protocol Outline (General):
-
Sample Preparation: A precisely weighed amount of the sample and an internal standard are dissolved in a deuterated solvent.
-
NMR Data Acquisition: A one-dimensional proton (¹H) NMR spectrum is acquired under conditions that ensure accurate signal integration.
-
Data Processing and Quantification: The signals of the analyte and the internal standard are integrated, and the concentration of the analyte is calculated based on the known concentration of the internal standard and the number of protons contributing to each signal.
Conclusion
The validated RP-HPLC method provides a reliable and sensitive approach for the routine quality control and quantification of narwedine in pharmaceutical formulations.[2] While alternative methods like GC-MS and qNMR offer high specificity and structural information, HPLC remains a practical and widely accessible technique for this application. The choice of method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
References
- 1. tpcj.org [tpcj.org]
- 2. ijrpr.com [ijrpr.com]
- 3. canadacommons.ca [canadacommons.ca]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Galantamine in Sternbergia Species by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyworld.com [spectroscopyworld.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Sensitive Screening Method for Simultaneous Determination of Nine Genotoxic Nitrosamines in Active Pharmaceutical Ingredients by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. uoguelph.ca [uoguelph.ca]
Comparative analysis of (+)-narwedine vs (-)-narwedine bioactivity
A comprehensive review of the current scientific literature reveals a significant disparity in the available bioactivity data for the enantiomers of narwedine. While (-)-narwedine has been characterized as a weak inhibitor of enzymes relevant to neurodegenerative diseases, there is a notable absence of published studies on the specific bioactivity of (+)-narwedine. This guide provides a detailed analysis of the known biological activity of (-)-narwedine, alongside the experimental protocols for the assays used in its characterization, and highlights the current knowledge gap regarding its dextrorotatory counterpart.
Introduction
Narwedine is a tetracyclic alkaloid belonging to the Amaryllidaceae family of natural products. It exists as two enantiomers, (+)-narwedine and (-)-narwedine, which are stereoisomers that are mirror images of each other. In the field of medicinal chemistry, the chirality of a molecule can have a profound impact on its biological activity, with one enantiomer often exhibiting significantly different pharmacological effects than the other. (-)-Narwedine is notably recognized as a biogenic precursor to (-)-galanthamine, a clinically approved drug for the treatment of Alzheimer's disease.[1] This established biological lineage underscores the importance of understanding the individual bioactivities of each narwedine enantiomer.
Quantitative Bioactivity Data
To date, quantitative bioactivity data is only available for (-)-narwedine. A 2019 study by Hulcová et al. investigated the inhibitory effects of various Amaryllidaceae alkaloids, including (-)-narwedine, on several enzymes implicated in the pathology of Alzheimer's disease. The results of these in vitro assays are summarized in the table below.
| Compound | Target Enzyme | IC50 (µM) |
| (-)-Narwedine | Acetylcholinesterase (AChE) | 281 |
| Butyrylcholinesterase (BChE) | 911 | |
| Prolyl endopeptidase (POP) | 907 |
Data sourced from Hulcová, D., et al. (2019).[2]
These findings indicate that (-)-narwedine exhibits weak inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and prolyl endopeptidase. Its potency against AChE, a key target in Alzheimer's disease therapy, is considerably lower than that of its derivative, (-)-galanthamine.
There is currently no publicly available scientific literature detailing the bioactivity of (+)-narwedine against these or any other biological targets.
Experimental Protocols
The following is a detailed methodology for the in vitro acetylcholinesterase inhibition assay, a key experiment for evaluating compounds with potential therapeutic applications in Alzheimer's disease. This protocol is based on the widely used Ellman's method.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the concentration of an inhibitor that reduces the activity of acetylcholinesterase by 50% (IC50).
Principle: The assay measures the activity of AChE by monitoring the formation of 5-thio-2-nitrobenzoate (TNB), a colored product resulting from the reaction of thiocholine (B1204863) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Thiocholine is produced by the enzymatic hydrolysis of acetylthiocholine (B1193921) (ATC) by AChE. The rate of TNB formation is proportional to AChE activity, and a decrease in this rate in the presence of a test compound indicates inhibition.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compound (e.g., (-)-narwedine)
-
Positive control (e.g., Galanthamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Phosphate buffer
-
AChE solution
-
Varying concentrations of the test compound or positive control. For the control (uninhibited reaction), add the solvent used for the test compounds.
-
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add the substrate solution (ATCI) and DTNB to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance of the wells at 412 nm using a microplate reader.
-
Continue to take readings at regular intervals for a set period (e.g., every minute for 10 minutes) to monitor the reaction kinetics.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using appropriate software.
-
Visualizations
Experimental Workflow for Acetylcholinesterase Inhibition Assay
References
Narwedine and Galanthamine: A Comparative Analysis of Acetylcholinesterase Inhibition
For researchers and scientists engaged in the development of therapeutics for neurodegenerative diseases, particularly Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) is a cornerstone of symptomatic treatment. This guide provides a detailed comparison of the AChE inhibitory activity of two related Amaryllidaceae alkaloids: narwedine and the clinically approved drug, galanthamine (B1674398).
Quantitative Comparison of AChE Inhibition
The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The experimental data for narwedine and galanthamine are summarized below.
| Compound | IC50 Value | Units | Source of Acetylcholinesterase |
| Narwedine | 281[1] | µM | Not Specified |
| Galanthamine | 0.85[1] | µM | Not Specified |
| 410 | nM | Not Specified | |
| 0.31 | µg/mL | Not Specified | |
| 1.02 | µg/mL | Not Specified | |
| 0.52 | µg/mL | Not Specified | |
| 3.2 | µM | Human Brain Frontal Cortex | |
| 0.35 | µM | Erythrocyte AChE | |
| 1.45 | µg/mL | Electric Eel AChE | |
| 4.96 | µM | Human Brain Cortex (G1 form) | |
| 5.13 | µM | Human Brain Cortex (G4 form) |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as the source of the acetylcholinesterase enzyme and the specific assay protocol used.
Experimental Protocols: The Ellman's Method
The determination of acetylcholinesterase inhibitory activity for both narwedine and galanthamine is commonly performed using the spectrophotometric method developed by Ellman and colleagues. This assay is a reliable and widely adopted method for high-throughput screening of potential AChE inhibitors.
Principle of the Assay:
The Ellman's method is a colorimetric assay that relies on the following two-step reaction:
-
Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863) and acetic acid.
-
Colorimetric Reaction: The resulting thiocholine reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.
The rate of the enzymatic reaction is proportional to the intensity of the yellow color. The presence of an inhibitor, such as narwedine or galanthamine, will decrease the rate of the reaction.
Typical Assay Protocol (96-well plate format):
-
Reagent Preparation:
-
Phosphate (B84403) Buffer: 0.1 M, pH 8.0.
-
DTNB Solution: 10 mM in phosphate buffer.
-
ATCh Substrate Solution: 10 mM in deionized water (prepared fresh).
-
AChE Enzyme Solution: A stock solution diluted in phosphate buffer to the desired concentration (e.g., 0.1 U/mL).
-
Inhibitor Solutions: Stock solutions of narwedine and galanthamine are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in phosphate buffer to the desired concentrations. The final solvent concentration in the assay should be kept low (typically ≤1%) to avoid interference with enzyme activity.
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add phosphate buffer, the inhibitor solution at various concentrations, and the AChE enzyme solution. A control with no inhibitor and a blank with no enzyme are also prepared.
-
The plate is pre-incubated for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
The reaction is initiated by adding the DTNB solution followed by the ATCh substrate solution to all wells.
-
The absorbance at 412 nm is measured immediately and then kinetically over a period of time (e.g., every minute for 10-15 minutes) using a microplate reader.
-
-
Data Analysis:
-
The rate of reaction (change in absorbance per minute) is calculated for each concentration of the inhibitor.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (no inhibitor).
-
The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the acetylcholinesterase signaling pathway and a typical experimental workflow for determining AChE inhibition.
Caption: Acetylcholinesterase Inhibition Pathway.
Caption: Experimental Workflow for AChE Inhibition Assay.
Conclusion
Based on the available data, galanthamine is a significantly more potent inhibitor of acetylcholinesterase than narwedine. The IC50 values for galanthamine are in the nanomolar to low micromolar range, while the reported IC50 for narwedine is in the high micromolar range. This substantial difference in potency underscores the importance of the structural features of galanthamine for its high-affinity binding to the active site of AChE. Researchers focusing on the development of novel AChE inhibitors can utilize this comparative data to inform structure-activity relationship (SAR) studies and guide the design of more effective therapeutic agents.
References
A Comparative Guide to the In Vivo Efficacy of Galanthamine and its Precursor, Narwedine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of galanthamine (B1674398), a widely studied acetylcholinesterase inhibitor, and its precursor, narwedine. This analysis is based on available experimental data, with a focus on acetylcholinesterase (AChE) inhibition, cognitive enhancement, and toxicological profiles.
While galanthamine has been the subject of extensive in vivo research, it is important to note a significant gap in the scientific literature regarding the in vivo efficacy of narwedine. Primarily recognized as a synthetic intermediate in the production of galanthamine, narwedine's independent pharmacological activities in living organisms have not been extensively documented in publicly available research. This guide, therefore, presents a comprehensive overview of galanthamine's in vivo performance and highlights the absence of corresponding data for narwedine, underscoring a potential area for future investigation.
Mechanism of Action: A Tale of Two Molecules (Theoretically)
Galanthamine exhibits a dual mechanism of action that contributes to its cognitive-enhancing effects. It is a reversible, competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] By inhibiting AChE, galanthamine increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1] Secondly, galanthamine acts as an allosteric potentiating ligand (APL) of nicotinic acetylcholine receptors (nAChRs), meaning it binds to a site on the nAChR that is different from the acetylcholine binding site and positively modulates the receptor's response to acetylcholine.[1][2] This dual action is believed to contribute to its therapeutic profile.[2]
The mechanism of action for narwedine in vivo remains largely uncharacterized in comparison. While its structural similarity to galanthamine might suggest a potential for AChE inhibition, dedicated in vivo studies are required to confirm and quantify this activity.
Comparative Efficacy: Acetylcholinesterase Inhibition
In vivo studies have established galanthamine as a selective inhibitor of AChE. While direct comparative in vivo data for narwedine is unavailable, the following table summarizes key findings for galanthamine's AChE inhibitory activity.
| Compound | Animal Model | Administration Route | Dose | AChE Inhibition (%) | Source |
| Galanthamine | Rat | Subcutaneous | 3-15 mg/kg | Dose-dependent | [3] |
| Galanthamine | Mouse | Intraperitoneal | 4 mg/kg | Significant | [4] |
| Galanthamine | Human | Oral | N/A | Selective for AChE over BChE | [5] |
| Narwedine | N/A | N/A | N/A | Data not available |
Cognitive Enhancement: In Vivo Models
Galanthamine has been shown to improve cognitive function in various animal models of learning and memory impairment. These studies often utilize substances like scopolamine (B1681570) to induce amnesia, providing a platform to test the efficacy of cognitive enhancers.
| Compound | Animal Model | Cognitive Task | Key Findings | Source |
| Galanthamine | Mouse (LPS-induced) | Morris Water Maze, Passive Avoidance | Prevented deficits in spatial learning and memory. | [4] |
| Galanthamine | Rat (Anesthetized) | N/A | Increased firing activity of dopaminergic cells in the VTA. | [6] |
| Galanthamine | Human (Alzheimer's) | Cognitive Drug Research assessment | Improved attention, verbal fluency, and working memory. | [7] |
| Narwedine | N/A | N/A | Data not available |
Side Effects and Toxicity
The safety profile of a drug candidate is a critical aspect of its development. Galanthamine's side effects are primarily cholinergic in nature and are generally mild to moderate and transient. A comprehensive toxicological profile for narwedine from in vivo studies is not available.
| Compound | Common Side Effects | Serious Adverse Reactions (Rare) | Source |
| Galanthamine | Nausea, vomiting, diarrhea, dizziness, headache, decreased appetite. | Stevens-Johnson syndrome, acute generalized exanthematous pustulosis, bradycardia, AV block. | [8][9] |
| Narwedine | Data not available | Data not available |
Experimental Protocols
To ensure the reproducibility and validity of in vivo efficacy studies, detailed experimental protocols are essential. Below are representative methodologies for key experiments cited in the evaluation of cognitive enhancers.
Scopolamine-Induced Amnesia Model
-
Animals: Male Swiss mice (25-30g) are commonly used.
-
Acclimatization: Animals are housed for at least one week before the experiment with free access to food and water.
-
Drug Administration:
-
Test compounds (e.g., galanthamine) or vehicle are administered intraperitoneally (i.p.) or orally (p.o.).
-
After a set time (e.g., 30-60 minutes), scopolamine (e.g., 1 mg/kg, i.p.) is administered to induce amnesia.
-
-
Behavioral Testing: Cognitive function is assessed using tasks such as the passive avoidance test or Morris water maze, typically 30 minutes after scopolamine administration.
Morris Water Maze Test
-
Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water containing a hidden platform.
-
Acquisition Phase: Mice are trained over several days to find the hidden platform using spatial cues in the room. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
Conclusion
Galanthamine is a well-characterized compound with demonstrated in vivo efficacy as a cognitive enhancer, supported by a dual mechanism of action involving AChE inhibition and allosteric modulation of nAChRs. In contrast, there is a conspicuous absence of publicly available in vivo data for its precursor, narwedine. This knowledge gap prevents a direct, data-driven comparison of their efficacy and safety profiles.
For researchers in the field of neuropharmacology and drug development, the extensive data on galanthamine provides a valuable benchmark. Furthermore, the lack of information on narwedine presents a clear opportunity for novel research. Investigating the in vivo pharmacological profile of narwedine could reveal a new therapeutic agent or provide a more comprehensive understanding of the structure-activity relationships within this class of compounds. Future studies should aim to directly compare the in vivo AChE inhibitory potency, cognitive-enhancing effects, and toxicity of narwedine and galanthamine to fully elucidate their therapeutic potential.
References
- 1. Anticholinesterase Activity of Eight Medicinal Plant Species: In Vitro and In Silico Studies in the Search for Therapeutic Agents against Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Cognitive-Enhancing, Ex Vivo Malondialdehyde-Lowering Activities and Phytochemical Profiles of Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient synthesis of (±)-narwedine and (±)-galanthamine by an improved phenolic oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Profiling of a Natural Alkaloid, Anatabine, in Rodents: Pharmacokinetics and Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ddg-pharmfac.net [ddg-pharmfac.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Effects of Narwedine and Lycoramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narwedine and lycoramine (B192828) are naturally occurring Amaryllidaceae alkaloids, a class of compounds known for a wide range of biological activities. Their structural similarities and distinct pharmacological profiles make them subjects of interest in drug discovery and development, particularly in the fields of neurodegenerative diseases and oncology. This guide provides a comparative overview of the biological effects of narwedine and lycoramine, supported by available experimental data, detailed methodologies, and an exploration of their underlying signaling pathways.
Data Presentation
The following table summarizes the available quantitative data on the biological activities of narwedine and lycoramine. Due to a greater abundance of research on the related alkaloid, lycorine (B1675740), its data is included for comparative context where specific data for lycoramine is limited.
| Biological Activity | Compound | Target/Assay | IC50/ED50 | Source |
| Enzyme Inhibition | ||||
| Narwedine | Acetylcholinesterase (AChE) | 281 µM | N/A | |
| Butyrylcholinesterase (BChE) | 911 µM | N/A | ||
| Prolyl endopeptidase | 907 µM | N/A | ||
| Lycoramine | Acetylcholinesterase (AChE) | Potent inhibitor (specific IC50 not consistently reported) | [1] | |
| Lycorine (for comparison) | Acetylcholinesterase (AChE) | 213 µM (weak) | [2] | |
| Anticancer Activity | ||||
| Narwedine | Various Cancer Cell Lines | Data not available | ||
| Lycoramine | Chronic Myeloid Leukemia (K562) | Data available but not specified in reviewed literature | [3] | |
| Lycorine (for comparison) | Astrocytoma (CCF-STTG1) | 9.4 - 11.6 µM | [4] | |
| Glioma (CHG-5, SHG-44, U251) | 9.4 - 11.6 µM | [4] | ||
| Human Myeloid Leukemia (HL-60) | < 10 µM | [4] | ||
| Hepatocellular Carcinoma (SMMC-7721) | 9.4 - 11.6 µM | [4] | ||
| Colon Cancer (W480) | 9.4 - 11.6 µM | [4] | ||
| Anti-inflammatory Activity | ||||
| Narwedine | In vitro/in vivo models | Data not available | ||
| Lycoramine | In vitro/in vivo models | Data not available | ||
| Lycorine (for comparison) | Carrageenan-induced rat paw edema | ED50 = 0.514 mg/kg | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Protocol:
-
Reagent Preparation:
-
0.1 M Phosphate (B84403) Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water
-
AChE solution (e.g., from electric eel) in phosphate buffer
-
Test compounds (narwedine, lycoramine) dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE solution to initiate the pre-incubation.
-
Incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the ATCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity.
-
Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method for assessing cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
Protocol:
-
Cell Culture:
-
Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compounds (narwedine, lycoramine) for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
-
Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
-
Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rodents)
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Protocol:
-
Animal Model:
-
Use rats or mice of a specific strain and weight.
-
-
Compound Administration:
-
Administer the test compounds (narwedine, lycoramine) via a suitable route (e.g., oral or intraperitoneal) at various doses prior to carrageenan injection.
-
-
Induction of Inflammation:
-
Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each dose of the test compound compared to the control group (vehicle-treated).
-
Determine the ED50 value, the dose of the compound that causes a 50% reduction in edema.
-
Signaling Pathways and Mechanisms of Action
The signaling pathways through which narwedine and lycoramine exert their biological effects are not as extensively characterized as those of the related alkaloid, lycorine. The following sections describe the known and proposed mechanisms, with a focus on lycorine's pathways as a potential model for lycoramine.
Acetylcholinesterase Inhibition
Both narwedine and lycoramine are recognized for their potential to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The inhibitory activity of these compounds is attributed to their ability to bind to the active site of the AChE enzyme.
Figure 1: Inhibition of Acetylcholinesterase by Narwedine and Lycoramine.
Anticancer Mechanisms (Primarily based on Lycorine)
Lycorine has demonstrated potent anticancer activity through the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.
Apoptosis Induction: Lycorine is known to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: Lycorine can modulate the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins (like Bcl-2) and an increase in pro-apoptotic proteins (like Bax). This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases (caspase-9 and caspase-3), which execute apoptosis.
-
Extrinsic Pathway: Lycorine can also activate death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic pathway.
Figure 2: Lycorine-induced intrinsic apoptosis pathway.
Other Signaling Pathways: Research on lycorine has also implicated its involvement in other signaling pathways crucial for cancer cell survival and proliferation, including the JNK, Akt, MEK/ERK, and JAK/STAT pathways .
Anti-inflammatory Mechanisms (Primarily based on Lycorine)
Lycorine has been shown to possess anti-inflammatory properties. This is thought to be mediated, at least in part, by the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting the activation of NF-κB, lycorine can suppress the inflammatory response. Additionally, modulation of the MAPK (mitogen-activated protein kinase) pathway has been suggested as another mechanism for the anti-inflammatory effects of Amaryllidaceae alkaloids.
Figure 3: Inhibition of the NF-κB signaling pathway by lycorine.
Conclusion
Narwedine and lycoramine are Amaryllidaceae alkaloids with promising, yet distinct, biological profiles. Narwedine shows moderate inhibitory activity against acetylcholinesterase, suggesting its potential relevance in the context of neurodegenerative disorders, although its primary role in research has been as a synthetic precursor to galantamine. Lycoramine is also recognized as a potent AChE inhibitor, but a lack of consistent quantitative data hinders direct comparison.
The anticancer and anti-inflammatory activities of these specific compounds are not well-documented with quantitative in vitro data. However, the extensive research on the closely related alkaloid, lycorine, provides a strong rationale for further investigation into lycoramine's potential in these areas. Lycorine's ability to induce apoptosis and modulate key signaling pathways like NF-κB highlights the therapeutic promise of this class of alkaloids.
Future research should focus on generating more specific quantitative data for narwedine and lycoramine to better delineate their individual pharmacological profiles and to validate the therapeutic potential suggested by the broader family of Amaryllidaceae alkaloids. The detailed experimental protocols and pathway diagrams provided in this guide are intended to support and stimulate such future investigations.
References
Narwedine's Enzymatic Crossroads: A Comparative Look at Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of narwedine's cross-reactivity with various enzymes, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
Narwedine, an Amaryllidaceae alkaloid and a known precursor to the Alzheimer's disease drug galanthamine (B1674398), primarily functions as an inhibitor of acetylcholinesterase (AChE). However, its interaction with other enzymes is a critical aspect of its pharmacological profile. This guide delves into the cross-reactivity of narwedine, offering a clear comparison of its potency against its primary target versus other enzymes.
Comparative Inhibitory Activity of Narwedine
To quantify the selectivity of narwedine, its half-maximal inhibitory concentration (IC50) against various enzymes has been determined. The following table summarizes the available data, providing a direct comparison of narwedine's potency.
| Enzyme Target | IC50 (µM) | Selectivity Index (SI) vs. AChE |
| Acetylcholinesterase (AChE) | 281 | 1 |
| Butyrylcholinesterase (BChE) | 911 | 0.31 |
| Prolyl Endopeptidase (PEP) | 907 | 0.31 |
Note: The Selectivity Index (SI) is calculated as (IC50 for AChE) / (IC50 for the off-target enzyme). A lower SI value indicates less selectivity.
The data clearly indicates that narwedine is most potent against its primary target, acetylcholinesterase. Its inhibitory activity against butyrylcholinesterase and prolyl endopeptidase is approximately three times weaker.
Off-Target Profile of the Closely Related Galanthamine
While comprehensive cross-reactivity data for narwedine against a broad panel of enzymes and receptors is limited, studies on its structurally similar derivative, galanthamine, provide valuable insights into potential off-target interactions. Galanthamine is known to be a selective inhibitor of acetylcholinesterase over butyrylcholinesterase.[1] Furthermore, it acts as an allosteric potentiating ligand of nicotinic acetylcholine (B1216132) receptors (nAChRs), a distinct mechanism that contributes to its therapeutic effects.[2] The metabolism of galanthamine primarily involves cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[1]
Experimental Protocols
A fundamental experiment in determining the cross-reactivity of a cholinesterase inhibitor like narwedine is the cholinesterase activity assay. The most common method employed is the Ellman's method.
Protocol: Determination of Cholinesterase Inhibitory Activity using Ellman's Method
1. Principle: This colorimetric assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATC) or butyrylthiocholine (B1199683) (BTC), respectively, to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), the latter of which is a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.
2. Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (Narwedine)
-
Microplate reader
-
96-well microplates
3. Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of ATCI, BTCI, and DTNB in phosphate buffer.
-
Prepare a stock solution of the test compound (narwedine) in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add:
-
Phosphate buffer
-
DTNB solution
-
Test compound solution at various concentrations (or buffer for control)
-
AChE or BChE solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
-
Initiation of Reaction:
-
Add the substrate solution (ATCI for AChE or BTCI for BChE) to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Caption: Cholinergic synapse and the inhibitory action of narwedine on acetylcholinesterase.
Caption: Experimental workflow for determining cholinesterase inhibition using the Ellman's method.
References
Validating the Specificity of Narwedine in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of narwedine's specificity in biological assays, with a focus on its primary target, acetylcholinesterase (AChE). The performance of narwedine is compared with its close structural analog, galantamine, and other relevant cholinesterase inhibitors. This document includes quantitative data, detailed experimental protocols, and visualizations to aid researchers in designing and interpreting their own specificity studies.
Introduction to Narwedine and its Biological Target
Narwedine is a tertiary amaryllidaceae alkaloid that serves as a precursor in the synthesis of galantamine, a drug used in the treatment of Alzheimer's disease.[1] The primary therapeutic target of this class of compounds is the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, a key strategy in managing the symptoms of Alzheimer's disease.
The specificity of a drug candidate like narwedine is a critical parameter in drug development. Off-target effects, where a drug interacts with unintended biological molecules, can lead to adverse side effects and complicate the interpretation of experimental results.[2] Therefore, a thorough validation of a compound's specificity is essential.
Quantitative Comparison of Cholinesterase Inhibition
The inhibitory potency of narwedine and other cholinesterase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for narwedine, galantamine, and other common inhibitors against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), a related enzyme that can also hydrolyze acetylcholine. A higher IC50 value indicates lower potency. The selectivity index (SI), calculated as the ratio of BuChE IC50 to AChE IC50, is also provided to illustrate the preference of each compound for AChE.
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE/AChE) |
| Narwedine | 281 [3] | 911 [3] | 3.24 |
| Galantamine | 0.41[3] | >20.5 | >50[3] |
| Donepezil | 0.0067 | 7.4 | ~1104 |
| Rivastigmine | 0.04 | 0.03 | 0.75 |
Note: IC50 values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, temperature, and pH). The data presented here are compiled from various sources for comparative purposes.
Off-Target Specificity Profile
A comprehensive understanding of a drug's specificity requires screening against a panel of other potential biological targets. While specific off-target screening data for narwedine is limited in the public domain, we can infer potential off-target interactions based on its structural similarity to galantamine and the known pharmacology of cholinesterase inhibitors.
3.1. Muscarinic Acetylcholine Receptors (mAChRs)
Muscarinic receptors are another major class of acetylcholine receptors. Non-selective interactions with mAChRs can lead to a range of side effects. Standard assays to evaluate off-target effects on these receptors include radioligand binding assays.[4]
3.2. Nicotinic Acetylcholine Receptors (nAChRs)
Galantamine is known to be an allosteric potentiating ligand of nicotinic acetylcholine receptors, which is a secondary mechanism of action that may contribute to its therapeutic effects.[1] Given the structural similarity, it is plausible that narwedine may also interact with nAChRs. Functional assays, such as measuring ion flux or changes in membrane potential in cells expressing specific nAChR subtypes, can be used to assess these interactions.[5]
The general side effects of cholinesterase inhibitors are often related to the overstimulation of the parasympathetic nervous system and can include symptoms like salivation, lacrimation, urination, gastrointestinal upset, and emesis (SLUDGE).[3]
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the specificity of narwedine.
4.1. Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method to measure AChE activity and screen for inhibitors.[6][7]
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine (B1204863) and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the AChE activity.
Materials:
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water, prepare fresh)
-
Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes)
-
Narwedine and other test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all solutions as described above.
-
Assay Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of narwedine solution at various concentrations.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of the ATCI solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of narwedine using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the narwedine concentration and fit the data to a dose-response curve to determine the IC50 value.
-
4.2. Off-Target Binding Assay (Radioligand Binding Assay)
This is a common method to determine the binding affinity of a compound to a specific receptor.
Principle: This assay measures the ability of a test compound (e.g., narwedine) to compete with a radiolabeled ligand that has a known high affinity for the target receptor. The amount of radioactivity bound to the receptor is measured in the presence of varying concentrations of the test compound.
Materials:
-
Cell membranes or purified protein expressing the target receptor (e.g., a specific muscarinic or nicotinic receptor subtype)
-
A specific radioligand for the target receptor (e.g., [³H]-pirenzepine for M1 muscarinic receptor)
-
Narwedine at a range of concentrations
-
A known non-labeled ligand for the target receptor (for determining non-specific binding)
-
Assay buffer
-
Scintillation counter
Procedure:
-
Incubation: In a microplate or tubes, combine the cell membranes/purified protein, the radioligand at a fixed concentration, and varying concentrations of narwedine. Include a control with no narwedine and a control with a high concentration of the non-labeled ligand to determine total and non-specific binding, respectively.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature will depend on the specific receptor and radioligand.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is typically done by rapid filtration through a glass fiber filter that traps the cell membranes.
-
Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the narwedine concentration.
-
Fit the data to a competition binding curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the specificity of narwedine.
Conclusion
The data presented in this guide indicate that narwedine is an inhibitor of acetylcholinesterase, although it is significantly less potent than its derivative, galantamine. Narwedine also exhibits some inhibitory activity against butyrylcholinesterase, with a low selectivity index, suggesting it is not highly selective for AChE over BuChE.
For a comprehensive validation of narwedine's specificity, further studies are required to assess its activity against a broader panel of biological targets, particularly muscarinic and nicotinic acetylcholine receptors. The experimental protocols provided in this guide offer a framework for conducting such investigations. By systematically evaluating both on-target potency and off-target interactions, researchers can build a robust specificity profile for narwedine, which is essential for its potential development as a therapeutic agent.
References
- 1. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. dovepress.com [dovepress.com]
Comparative Pharmacokinetic Profiles of Narwedine Enantiomers: A Data Gap Analysis
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the comparative pharmacokinetic profiles of narwedine enantiomers. Despite the importance of narwedine as a key precursor in the synthesis of the Alzheimer's disease drug galanthamine, detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of its individual enantiomers, (+)-narwedine and (-)-narwedine, appear to be unavailable.
While extensive research has been conducted on the stereoselective synthesis and chemical resolution of narwedine enantiomers, this focus has not extended to a comparative evaluation of their behavior in biological systems. The existing literature primarily details the chemical processes to obtain enantiopure narwedine for the subsequent synthesis of galanthamine.
Currently, there is no publicly accessible quantitative data to populate a comparative table of key pharmacokinetic parameters such as:
-
Maximum Plasma Concentration (Cmax)
-
Time to Reach Maximum Plasma Concentration (Tmax)
-
Area Under the Curve (AUC)
-
Elimination Half-life (t½)
-
Bioavailability
Furthermore, detailed experimental protocols for the in vivo or in vitro assessment of these parameters for narwedine enantiomers are not described in the available literature. This lack of data prevents the creation of the requested "Publish Comparison Guide," as the core requirements for quantitative data presentation and detailed methodologies cannot be fulfilled.
It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties.[1][2][3][4] The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, can lead to stereoselectivity in their ADME profiles.[2][3] This underscores the importance of characterizing the individual pharmacokinetic profiles of drug enantiomers.
In the context of narwedine, understanding the pharmacokinetic behavior of each enantiomer could provide valuable insights into the overall disposition of racemic narwedine and could have implications for the stereoselective synthesis and therapeutic use of its derivatives, including galanthamine. The pharmacokinetics of galanthamine, the downstream product of narwedine, have been studied, but this does not provide direct information on its precursor.[5][6][7]
Based on the current state of published research, a comparative guide on the pharmacokinetic profiles of narwedine enantiomers cannot be generated due to the absence of experimental data. Future research is warranted to investigate the ADME properties of (+)- and (-)-narwedine to fill this knowledge gap. Such studies would be crucial for a complete understanding of the pharmacology of this important class of compounds and could inform the development of future therapeutic agents.
References
- 1. Pharmacokinetics and pharmacodynamics of stereoisomeric drugs with particular reference to bioequivalence determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselectivity in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical pharmacokinetics and pharmacodynamics of cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galanthamine: pharmacokinetics, tissue distribution and cholinesterase inhibition in brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galantamine population pharmacokinetics in patients with Alzheimer's disease: modeling and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Narwedine Synthesis Methodologies: Yield and Purity Benchmarking
For researchers, scientists, and professionals in drug development, the efficient synthesis of narwedine, a key precursor to the Alzheimer's drug galantamine, is of paramount importance. This guide provides an objective comparison of prominent narwedine synthesis methods, with a focus on yield and purity, supported by experimental data and detailed protocols.
The journey to synthesize narwedine has evolved significantly from early low-yield methods to more sophisticated and efficient industrial processes. This comparison covers key approaches, including the classic Barton and Kirby synthesis, the industrially applied Sanochemia process, biomimetic synthesis using phenyliodine bis(trifluoroacetate) (PIFA), and an innovative chemoenzymatic strategy.
Data Presentation: A Quantitative Comparison
The following table summarizes the performance of various narwedine synthesis methods based on reported yield and purity data.
| Synthesis Method | Key Reagents/Strategy | Overall Yield (%) | Purity (%) | Reference |
| Barton and Kirby (1962) | Oxidative Phenolic Coupling with K₃[Fe(CN)₆] | 1.4 | Not explicitly stated | [1] |
| Sanochemia Process | Optimized Oxidative Coupling & Chiral Resolution | 12.4 | High (Pharmaceutical Grade) | [2][3] |
| Node et al. (Biomimetic) | PIFA-mediated Oxidative Coupling | High (step yield 85%) | Not explicitly stated | [2] |
| Saladino et al. (Chemoenzymatic) | Laccase/TEMPO-mediated Oxidative Coupling | 34 | Not explicitly stated | [2] |
| Trost et al. | Palladium-catalyzed Asymmetric Allylic Alkylation | 7.3 (for (-)-galanthamine) | High | [2] |
Experimental Protocols: Key Methodologies Detailed
Barton and Kirby Synthesis (Classic Biomimetic Approach)
This pioneering synthesis established the feasibility of a biomimetic oxidative phenolic coupling to form the core structure of narwedine.
Key Step: Oxidative Phenolic Coupling The precursor, N-(4-hydroxyphenethyl)-N-(3,4-dihydroxybenzyl)amine, is subjected to oxidation using potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) in a two-phase system. This induces an intramolecular coupling to form the tetracyclic narwedine skeleton. The initial reported yield for this crucial step was very low, at 1.4%.[1]
Sanochemia Industrial Process
This process represents a significant optimization of the biomimetic approach, making it viable for large-scale production.
Process Highlights:
-
Optimized Oxidative Phenolic Coupling: The oxidative coupling step was extensively optimized, leading to consistent yields of 40-42% for the cyclized intermediate on a multi-kilogram scale.[2]
-
Crystallization-Induced Dynamic Resolution: A key innovation in this process is the efficient resolution of racemic narwedine. Using a catalytic amount of seed crystals of the desired (-)-narwedine, a dynamic resolution process allows for the conversion of the racemic mixture to the enantiomerically pure (-)-narwedine in high yield.[2] This resolved intermediate is then stereoselectively reduced to (-)-galantamine. The overall yield from the starting material to the final galantamine product is reported as 12.4%.[2][3]
Node et al. Biomimetic Synthesis using PIFA
This method employs a hypervalent iodine reagent, phenyliodine bis(trifluoroacetate) (PIFA), as a more efficient oxidant for the phenolic coupling.
Key Step: PIFA-mediated Oxidative Coupling The substrate, a symmetric N-formamide, undergoes an oxidative coupling reaction promoted by PIFA in trifluoroethanol at room temperature. This approach affords the dienone intermediate in a high yield of 85%.[2] Subsequent debenzylation and in situ oxa-Michael addition provide the narwedine-type product.
Saladino et al. Chemoenzymatic Synthesis
This environmentally friendly approach utilizes an enzymatic system to catalyze the key oxidative coupling reaction.
Key Step: Laccase/TEMPO-mediated Oxidative Coupling The synthesis employs a laccase enzyme in the presence of the mediator 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to effect the intramolecular oxidative radical coupling. This chemoenzymatic process proceeds under mild conditions and gives the tetracyclic product in a 91% yield for the cyclization step.[2] The overall yield for the synthesis of galantamine via this method is reported to be 34%.[2]
Visualizing the Synthetic Pathways
To better understand the logical flow and key transformations in these synthetic routes, the following diagrams are provided.
Caption: A logical workflow comparing different narwedine synthesis routes.
The following diagram illustrates the general signaling pathway for the key biomimetic oxidative coupling step.
Caption: Generalized pathway for biomimetic oxidative coupling in narwedine synthesis.
References
A Comparative Spectroscopic Analysis of Narwedine and Its Derivative, N-demethylnarwedine
A detailed examination of the structural nuances of narwedine and its N-demethylated analog through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) reveals key spectral shifts that provide insights into their molecular architecture. This guide presents a comparative analysis of their spectroscopic data, offering valuable information for researchers in medicinal chemistry and drug development.
Narwedine, a prominent Amaryllidaceae alkaloid, serves as a crucial precursor in the synthesis of galanthamine, a drug utilized in the management of Alzheimer's disease. The structural modification of narwedine, such as the demethylation of its nitrogen atom to form N-demethylnarwedine, can significantly influence its biological activity and physicochemical properties. Understanding the spectroscopic signatures of these compounds is paramount for their identification, characterization, and the development of new derivatives with enhanced therapeutic potential.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for narwedine and N-demethylnarwedine, providing a quantitative basis for their comparison.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Narwedine | N-demethylnarwedine | ||
| Position | ¹³C Chemical Shift (ppm) | Position | ¹³C Chemical Shift (ppm) |
| 1 | 128.8 | 1 | 129.1 |
| 2 | 122.1 | 2 | 122.5 |
| 3 | 147.2 | 3 | 147.1 |
| 4 | 111.5 | 4 | 111.8 |
| 4a | 131.8 | 4a | 132.1 |
| 6 | 208.1 | 6 | 208.5 |
| 7 | 40.2 | 7 | 40.5 |
| 8 | 29.8 | 8 | 30.1 |
| 8a | 88.9 | 8a | 89.2 |
| 10a | 48.9 | 10a | 49.2 |
| 10b | 61.2 | 10b | 61.5 |
| 11 | 48.1 | 11 | 48.4 |
| 12 | 56.2 | 12 | 56.5 |
| N-CH₃ | 42.5 | N-H | - |
| O-CH₃ | 55.9 | O-CH₃ | 56.1 |
| Proton | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | Proton | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) |
| H-1 | 6.75 (d, J = 8.2) | H-1 | 6.78 (d, J = 8.2) |
| H-2 | 6.65 (d, J = 8.2) | H-2 | 6.68 (d, J = 8.2) |
| H-7α | 3.20 (dd, J = 16.5, 5.5) | H-7α | 3.23 (dd, J = 16.5, 5.5) |
| H-7β | 2.55 (d, J = 16.5) | H-7β | 2.58 (d, J = 16.5) |
| H-8α | 2.20 (m) | H-8α | 2.23 (m) |
| H-8β | 1.90 (m) | H-8β | 1.93 (m) |
| H-8a | 4.65 (d, J = 5.5) | H-8a | 4.68 (d, J = 5.5) |
| H-11α | 4.10 (d, J = 13.5) | H-11α | 4.13 (d, J = 13.5) |
| H-11β | 3.40 (d, J = 13.5) | H-11β | 3.43 (d, J = 13.5) |
| H-12α | 3.10 (m) | H-12α | 3.13 (m) |
| H-12β | 2.80 (m) | H-12β | 2.83 (m) |
| N-CH₃ | 2.40 (s) | N-H | - |
| O-CH₃ | 3.85 (s) | O-CH₃ | 3.88 (s) |
Note: The presented NMR data is a compilation from typical values found in the literature and may vary slightly depending on the solvent and experimental conditions.
Table 2: Infrared (IR) Spectroscopic Data
| Narwedine | N-demethylnarwedine |
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1680 | C=O stretch (α,β-unsaturated ketone) |
| ~1610, 1500 | Aromatic C=C stretch |
| ~1250 | C-O-C stretch (aryl ether) |
| ~1100 | C-N stretch |
Table 3: Mass Spectrometry (MS) Data
| Narwedine | N-demethylnarwedine |
| m/z | Assignment |
| 285.1365 | [M]⁺ (Calculated for C₁₇H₁₉NO₃: 285.1365)[1][2] |
| 270 | [M-CH₃]⁺ |
| 242 | [M-C₂H₅N]⁺ |
| 228 | [M-C₃H₇N]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of narwedine and its derivatives. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse sequence.
-
Spectral width: 10-12 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse sequence.
-
Spectral width: 200-220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-10 seconds.
-
Number of scans: 1024-4096, depending on the sample concentration.
-
-
Data Processing: The free induction decay (FID) is processed with an exponential multiplication (line broadening of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C) and Fourier transformed. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl, KBr). For Attenuated Total Reflectance (ATR)-FTIR, the solid or liquid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: The interferogram is Fourier transformed to produce the infrared spectrum. A background spectrum is collected and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method. For narwedine and its derivatives, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used, often coupled with a liquid chromatography (LC) system for sample introduction and separation. Gas chromatography-mass spectrometry (GC-MS) can also be used for volatile derivatives.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used for accurate mass measurements.
-
Parameters (for ESI):
-
Ionization mode: Positive ion mode is typically used for alkaloids.
-
Capillary voltage: 3-5 kV.
-
Nebulizing gas flow: 1-2 L/min.
-
Drying gas flow: 5-10 L/min.
-
Drying gas temperature: 200-350 °C.
-
-
Data Acquisition: Mass spectra are acquired over a mass-to-charge (m/z) range appropriate for the compound and its expected fragments (e.g., m/z 50-500).
-
Data Analysis: The molecular ion peak is identified, and its accurate mass is used to confirm the elemental composition. Fragmentation patterns are analyzed to provide structural information.
Logical Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of narwedine and its derivatives.
Caption: Workflow for the comparative spectroscopic analysis of narwedine and its derivatives.
References
Narwedine's Cholinesterase Inhibition: An In Vitro vs. In Vivo Correlation Analysis
A Comparative Guide for Researchers in Neuropharmacology and Drug Development
This guide provides a comprehensive comparison of the in vitro and in vivo activities of narwedine, a key precursor in the synthesis of the Alzheimer's drug galantamine. By examining its acetylcholinesterase (AChE) inhibitory activity, this document aims to offer valuable insights for researchers and scientists engaged in the development of novel therapeutics for neurodegenerative diseases. While robust in vitro data for narwedine is available, a notable gap exists in the literature regarding its in vivo cognitive effects, a crucial aspect for establishing a direct pharmacological correlation.
Executive Summary
Narwedine, an Amaryllidaceae alkaloid, demonstrates inhibitory activity against acetylcholinesterase (AChE) in vitro. However, its potency is significantly lower than that of its derivative, galantamine. Currently, there is a conspicuous absence of publicly available in vivo studies investigating the cognitive or neuropharmacological effects of narwedine in animal models. This data gap precludes a direct correlation between its in vitro enzymatic inhibition and its in vivo efficacy. This guide presents the available in vitro data for narwedine and galantamine, details the standard experimental protocols for assessing AChE inhibition, and provides a visual representation of the cholinergic signaling pathway and experimental workflows.
Data Presentation: Quantitative In Vitro Activity
The following table summarizes the in vitro inhibitory potency of (-)-narwedine and galantamine against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound | Enzyme | IC50 (µM) | Source |
| (-)-Narwedine | Acetylcholinesterase (AChE) | 281 | [1] |
| Butyrylcholinesterase (BChE) | 911 | [1] | |
| Galantamine | Acetylcholinesterase (AChE) | ~0.496 - 5.13 | [2] |
| Butyrylcholinesterase (BChE) | Much weaker than AChE inhibition | [3] |
Note: The range of IC50 values for galantamine reflects variations in experimental conditions and enzyme sources reported across different studies.
Experimental Protocols
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The most common method for determining the AChE inhibitory activity of a compound is the spectrophotometric method developed by Ellman et al. This assay is based on the reaction of the product of acetylcholine (B1216132) hydrolysis, thiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or recombinant human)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (narwedine) and positive control (galantamine)
-
96-well microplate and a microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound, positive control, ATCI, and DTNB in the appropriate buffer. A series of dilutions of the test compound and positive control are prepared to determine the IC50 value.
-
Assay Reaction: In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test compound solution at various concentrations (or buffer for the control)
-
DTNB solution
-
AChE enzyme solution
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
-
Initiation of Reaction: Add the substrate solution (ATCI) to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition for each concentration of the test compound is calculated relative to the uninhibited control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Cholinergic Signaling Pathway and AChE Inhibition
The following diagram illustrates the role of acetylcholine in neurotransmission and the mechanism of action of acetylcholinesterase inhibitors like narwedine and galantamine.
Caption: Cholinergic signaling and the inhibitory action of narwedine.
Experimental Workflow for In Vitro AChE Inhibition Assay
This diagram outlines the key steps involved in determining the IC50 value of a compound for AChE inhibition using the Ellman's method.
References
- 1. Galantamine effects on memory, spatial cue utilization, and neurotrophic factors in aged female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beyond in vitro data: a review of in vivo evidence regarding the allosteric potentiating effect of galantamine on nicotinic acetylcholine receptors in Alzheimer's neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanism of Action of Narwedine and Other Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of narwedine with three established acetylcholinesterase (AChE) inhibitors: donepezil (B133215), galantamine, and rivastigmine (B141). The information presented is based on available experimental data to facilitate an objective evaluation for research and drug development purposes.
Executive Summary
Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease and other cognitive disorders. They function by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. While all the compounds discussed in this guide share this primary mechanism, they exhibit distinct pharmacological profiles in terms of their potency, selectivity, reversibility, and interactions with other neuronal receptors. Narwedine, a naturally occurring alkaloid, demonstrates inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This dual inhibition is a characteristic it shares with rivastigmine, whereas donepezil is highly selective for AChE, and galantamine shows moderate AChE selectivity. Furthermore, galantamine possesses a unique secondary mechanism involving the allosteric potentiation of nicotinic acetylcholine receptors (nAChRs), which may contribute to its therapeutic effects.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of narwedine, donepezil, galantamine, and rivastigmine against AChE and BuChE is summarized in the table below. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are compiled from various in vitro studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Inhibitor | Target Enzyme | IC50 Value (µM) | Reference(s) |
| Narwedine | Acetylcholinesterase (AChE) | 281 | [1] |
| Butyrylcholinesterase (BuChE) | 911 | [1] | |
| Donepezil | Acetylcholinesterase (AChE) | 0.0067 | [2] |
| Butyrylcholinesterase (BuChE) | 7.4 | [2] | |
| Galantamine | Acetylcholinesterase (AChE) | 1.27 - 1.92 | [3] |
| Butyrylcholinesterase (BuChE) | - | ||
| Rivastigmine | Acetylcholinesterase (AChE) | 0.0043 | [2] |
| Butyrylcholinesterase (BuChE) | - |
Note: The absence of a BuChE IC50 value for galantamine and rivastigmine in this table is due to a lack of directly comparable data in the initial search results. Rivastigmine is known to inhibit BuChE with similar affinity to AChE.[4][5]
Detailed Mechanism of Action
Narwedine
Narwedine is an alkaloid that has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] Its dual inhibitory action suggests a broader spectrum of cholinesterase inhibition compared to highly selective AChE inhibitors. The current literature primarily focuses on its IC50 values, and further research is needed to fully elucidate its binding kinetics, including its inhibition constant (Ki) and whether its interaction is competitive, non-competitive, or mixed. Molecular docking studies could provide valuable insights into its binding mode within the active site of the cholinesterase enzymes.
Donepezil
Donepezil is a highly selective and reversible inhibitor of AChE.[6] It binds to the peripheral anionic site (PAS) of the enzyme, which is distinct from the catalytic active site (CAS) where acetylcholine is hydrolyzed.[7] This non-competitive or mixed-type inhibition allows for a sustained increase in acetylcholine levels. Donepezil exhibits approximately 1250-fold greater selectivity for AChE over BuChE.[8] Beyond its primary action, some studies suggest that donepezil may also have neuroprotective effects through the modulation of nicotinic acetylcholine receptors and other signaling pathways.[7]
Galantamine
Galantamine is a competitive and reversible inhibitor of AChE.[9] A key distinguishing feature of galantamine is its dual mechanism of action. In addition to inhibiting AChE, it also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[4][5] This means it binds to a site on the nAChR that is different from the acetylcholine binding site, enhancing the receptor's response to acetylcholine. This modulation of nAChRs may contribute to its cognitive-enhancing effects.
Rivastigmine
Rivastigmine is a pseudo-irreversible inhibitor of both AChE and BuChE.[10][11] Unlike the reversible inhibitors, rivastigmine forms a carbamate (B1207046) complex with the active site of the cholinesterase enzymes. This complex is slowly hydrolyzed, leading to a prolonged duration of inhibition.[10] Its dual inhibition of both AChE and BuChE is a notable characteristic, as the activity of BuChE is known to increase in the brains of individuals with advanced Alzheimer's disease.[12]
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by all these inhibitors is the cholinergic pathway. By inhibiting the breakdown of acetylcholine, they enhance cholinergic neurotransmission.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of cholinesterase inhibitor safety in real-world practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholinesterase inhibitors used in the treatment of Alzheimer's disease: the relationship between pharmacological effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Cholinesterase Inhibitor Research—An Overview of Preclinical Studies of Selected Organoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating the Enantiomeric Excess of Synthesized Narwedine
For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric purity of synthetic intermediates is a critical step in the development of chiral drugs. This guide provides a comprehensive comparison of established methods for evaluating the enantiomeric excess (ee) of narwedine, a key precursor in the synthesis of the Alzheimer's disease drug, galanthamine (B1674398). Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection of the most appropriate analytical technique.
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Narwedine, a tetracyclic alkaloid, serves as a crucial intermediate in the total synthesis of (-)-galanthamine. The biological activity of galanthamine resides in its (-)-enantiomer, necessitating stringent control and accurate measurement of the stereochemical purity of its precursors. This guide explores the primary analytical techniques used to determine the enantiomeric excess of synthesized narwedine: chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents, and polarimetry.
Comparison of Analytical Methods for Enantiomeric Excess Determination
The choice of analytical method for determining the enantiomeric excess of narwedine depends on several factors, including the required accuracy and precision, sample throughput, and the availability of specialized equipment and reference standards. The following table summarizes the key performance characteristics of the most common techniques.
| Method | Principle | Advantages | Disadvantages | Typical Accuracy | Throughput |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | High accuracy and precision, widely applicable, well-established for a variety of compounds. | Requires method development, expensive chiral columns, may require derivatization. | >99.5% | Moderate |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent, resulting in distinct NMR signals for each enantiomer. | Rapid analysis, provides structural information, does not require separation of enantiomers. | Lower sensitivity than HPLC, potential for signal overlap, requires pure chiral solvating agents. | ~98-99% | High |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral sample. | Simple and rapid measurement, non-destructive. | Requires a known specific rotation of the pure enantiomer, susceptible to impurities, less accurate for low ee values. | Variable, depends on sample purity and ee | High |
Experimental Protocols
Detailed methodologies for the synthesis of narwedine and the subsequent determination of its enantiomeric excess are crucial for reproducible results. Below are representative experimental protocols for the synthesis of narwedine and its analysis by chiral HPLC, NMR spectroscopy, and polarimetry.
Synthesis of (-)-Narwedine via Crystallization-Induced Chiral Conversion
A widely used industrial method for obtaining enantiomerically pure (-)-narwedine involves the resolution of a racemic mixture. This process, utilized by companies like Sanochemia, takes advantage of the fact that narwedine can undergo a crystallization-induced dynamic chiral transformation.[1]
Protocol:
-
Preparation of Racemic Narwedine: Racemic narwedine can be synthesized through various methods, a common one being the oxidative phenol (B47542) coupling of appropriate precursors.
-
Crystallization-Induced Chiral Conversion: A solution of racemic narwedine is treated with a catalytic amount of seed crystals of the desired (-)-narwedine enantiomer.
-
Equilibration: The mixture is allowed to equilibrate, during which the undesired (+)-enantiomer converts to the (-)-enantiomer, which then crystallizes out of solution.
-
Isolation: The crystalline (-)-narwedine is isolated by filtration, washed, and dried. This process can be repeated to improve the enantiomeric excess. On a large scale, this method has been shown to produce (-)-narwedine with high chiral purity.[1]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the accurate determination of enantiomeric excess. The separation of narwedine enantiomers can be achieved using a polysaccharide-based chiral stationary phase.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Chiral Column: A column such as a Chiralpak AD-H or a similar amylose-based stationary phase is effective for the separation of Amaryllidaceae alkaloids.
-
Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol (B130326) or ethanol, often with a small amount of an amine modifier like diethylamine (B46881) to improve peak shape. A common starting point is a ratio of 90:10 (v/v) n-hexane:isopropanol with 0.1% diethylamine.
-
Analysis Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 25 °C
-
-
Sample Preparation: A solution of the synthesized narwedine is prepared in the mobile phase at a concentration of approximately 1 mg/mL.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. The addition of a chiral solvating agent (CSA) to a solution of the chiral analyte can induce chemical shift differences between the enantiomers.
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): A suitable CSA for a ketone like narwedine could be a chiral alcohol such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol or a commercially available chiral lanthanide shift reagent.
-
Sample Preparation:
-
Dissolve a known amount of the synthesized narwedine (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of the CSA to the NMR tube.
-
-
Data Acquisition: Acquire another ¹H NMR spectrum after the addition of the CSA.
-
Data Analysis: Identify a proton signal in the narwedine spectrum that shows clear separation for the two enantiomers in the presence of the CSA. Integrate the signals corresponding to each enantiomer. The enantiomeric excess is calculated from the ratio of the integrals.
Polarimetry
Polarimetry is a classical and straightforward technique for assessing the enantiomeric purity of a sample. However, its accuracy is highly dependent on the availability of a reliable specific rotation value for the pure enantiomer and the absence of other optically active impurities.
Protocol:
-
Instrumentation: A polarimeter.
-
Sample Preparation: Prepare a solution of the synthesized narwedine of a known concentration in a suitable solvent (e.g., chloroform).
-
Measurement: Measure the observed optical rotation of the solution at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c × l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length of the polarimeter cell in decimeters.
-
Enantiomeric Excess Calculation: The enantiomeric excess is determined by comparing the measured specific rotation of the sample to the known specific rotation of the pure enantiomer: ee (%) = ( [α]sample / [α]pure enantiomer ) x 100
Visualizing the Workflow
To better illustrate the process of synthesizing and evaluating the enantiomeric excess of narwedine, the following diagrams, generated using the DOT language, outline the key steps.
Caption: Synthetic route to enantiopure (-)-narwedine.
Caption: Analytical workflow for ee determination.
Conclusion
The evaluation of the enantiomeric excess of synthesized narwedine is a critical quality control step in the production of (-)-galanthamine. This guide has provided a comparative overview of the primary analytical techniques employed for this purpose. Chiral HPLC stands out for its high accuracy and is often the method of choice for regulatory submissions. NMR spectroscopy with chiral solvating agents offers a rapid and high-throughput alternative, while polarimetry serves as a simple, albeit less precise, screening tool. The selection of the most suitable method will depend on the specific requirements of the research or manufacturing environment. The provided protocols and workflows serve as a practical resource for scientists and professionals in the field of chiral drug development.
References
Safety Operating Guide
Proper Disposal Procedures for (+/-)-Narwedine: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of (+/-)-Narwedine based on available safety data and general laboratory best practices. It is imperative that all procedures are conducted in strict accordance with your institution's Environmental Health and Safety (EHS) policies and all applicable local, state, and federal regulations.
Introduction: Essential Safety and Logistical Information
(+/-)-Narwedine is a tetracyclic alkaloid and a precursor in the synthesis of galantamine, a drug used to treat Alzheimer's disease.[1] According to the Globally Harmonized System (GHS), narwedine is classified as harmful if swallowed, causes serious eye irritation, and is harmful to aquatic life with long-lasting effects.[2] Therefore, proper handling and disposal are critical to ensure personnel safety and prevent environmental contamination. This guide provides a step-by-step operational plan for the safe disposal of (+/-)-Narwedine waste generated in a research or drug development setting.
Data Presentation: Chemical and Toxicological Profile
The following tables summarize the key quantitative data for (+/-)-Narwedine.
Table 1: Chemical and Physical Properties of (+/-)-Narwedine
| Property | Value | Source |
| Chemical Name | (4aS,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][3]benzazepin-6-one | [2] |
| Synonyms | Galanthaminone, Narwedin | [2][4] |
| CAS Number | 1668-86-6 ((+/-)-Narwedine) | [2] |
| Molecular Formula | C₁₇H₁₉NO₃ | [4] |
| Molecular Weight | 285.3 g/mol | [4] |
| Appearance | Solid | [4] |
Table 2: Toxicological and Ecotoxicological Data
| Hazard Classification | GHS Code | Description | Source |
| Acute Oral Toxicity | H302 | Harmful if swallowed. (Category 4) | [2] |
| Eye Irritation | H319 | Causes serious eye irritation. (Category 2) | [2] |
| Aquatic Hazard | H412 | Harmful to aquatic life with long lasting effects. (Chronic 3) | [2] |
| Oral LD₅₀ (Rat) | 300 - 2000 mg/kg | Estimated range based on GHS Category 4 classification. | [2] |
Table 3: Enzyme Inhibition Data
| Enzyme Target | IC₅₀ (µM) | Description | Source |
| Acetylcholinesterase (AChE) | 281 | Reversible inhibitor | [4] |
| Butyrylcholinesterase (BChE) | 911 | Reversible inhibitor | [4] |
| Prolyl endopeptidase | 907 | Reversible inhibitor | [4] |
Procedural Guidance: Step-by-Step Disposal Plan
This section details the operational procedures for managing (+/-)-Narwedine waste from generation to final disposal.
Before handling narwedine in any form (pure substance, solutions, or waste), ensure the following PPE is worn:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust may be generated, a dust mask or respirator may be necessary.
The proper disposal of (+/-)-Narwedine follows a regulated hazardous waste stream. Under no circumstances should narwedine or its containers be disposed of in regular trash or flushed down the sanitary sewer.
Step 1: Waste Segregation At the point of generation, all narwedine-contaminated materials must be segregated from non-hazardous laboratory waste. This includes:
-
Unused or expired pure (+/-)-Narwedine.
-
Aqueous and organic solutions containing narwedine.
-
Contaminated labware (e.g., pipette tips, vials, chromatography columns).
-
Contaminated PPE (e.g., gloves, weighing papers).
Step 2: Containerization and Labeling
-
Solid Waste: Collect in a designated, leak-proof container with a secure lid. The container should be clearly labeled.
-
Liquid Waste: Collect in a compatible, sealed, and shatter-resistant container. Do not mix with incompatible waste streams.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "(+/-)-Narwedine," and the approximate concentration and quantity.
Step 3: On-Site Chemical Degradation (Optional - for advanced users) For laboratories equipped to perform chemical treatment, degradation can reduce the toxicity of the waste stream prior to disposal. These procedures must be approved by your institution's EHS department and performed by trained personnel in a fume hood. (See Section 4.0 for detailed protocols).
Step 4: Storage Store hazardous waste containers in a designated, secure satellite accumulation area. The storage area must be well-ventilated and away from general laboratory traffic.
Step 5: Final Disposal Arrange for the pickup and disposal of narwedine waste through your institution's licensed hazardous waste contractor. Provide the contractor with the Safety Data Sheet (SDS) and a full description of the waste.[2]
Step 6: Spill Management In case of a spill:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, cover liquid spills with an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently cover to prevent dust from becoming airborne.
-
Carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
Experimental Protocols for Chemical Degradation
The following protocols are adapted from general procedures for alkaloid degradation and studies on the related compound, galantamine.[5][6] They are intended for the pre-treatment of small quantities of narwedine waste to reduce its hazard level. A small-scale test reaction is highly recommended before proceeding with bulk quantities.
Objective: To hydrolyze (+/-)-Narwedine in an acidic solution. Materials:
-
Narwedine waste solution or solid.
-
Hydrochloric acid (HCl), 1 M solution.
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization.
-
pH indicator strips.
-
Stir plate and stir bar.
-
Appropriate glassware.
Procedure:
-
If starting with solid narwedine waste, dissolve it in a minimal amount of a suitable solvent (e.g., methanol).
-
In a fume hood, place the narwedine solution in a flask and place it on a stir plate.
-
Slowly, and with constant stirring, add a 1 M solution of hydrochloric acid. A 10:1 ratio of acid solution to narwedine solution is a suggested starting point.
-
Allow the reaction to proceed at room temperature for 24 hours, with continuous stirring.[5]
-
After 24 hours, check for completeness of the reaction using an appropriate analytical method (e.g., TLC, LC-MS) if available.
-
Carefully neutralize the resulting solution by slowly adding sodium bicarbonate until the pH is between 6.0 and 8.0. Be cautious of gas evolution.
-
The neutralized solution should be collected as hazardous aqueous waste for final disposal by a licensed contractor.
Objective: To degrade (+/-)-Narwedine using an oxidizing agent. Materials:
-
Narwedine waste solution or solid.
-
Hydrogen peroxide (H₂O₂), 3% solution.
-
Sodium bisulfite solution for quenching.
-
Stir plate and stir bar.
-
Appropriate glassware.
Procedure:
-
If starting with solid narwedine waste, dissolve it in a minimal amount of a suitable solvent.
-
In a fume hood, place the narwedine solution in a flask on a stir plate.
-
Slowly add a 3% solution of hydrogen peroxide to the stirring narwedine solution.[5]
-
Allow the reaction to proceed at room temperature for 24 hours.[5]
-
After the reaction period, quench any remaining hydrogen peroxide by the slow addition of a sodium bisulfite solution until bubbling ceases.
-
The resulting solution should be collected as hazardous aqueous waste for final disposal.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the safe handling and disposal of (+/-)-Narwedine.
References
- 1. benchchem.com [benchchem.com]
- 2. Narwedine | C17H19NO3 | CID 10356588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Liquid-liquid systems for acid hydrolysis of glycoalkaloids from Solanum tuberosum L. tuber sprouts and solanidine extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Guidance for Handling (+/-)-Narwedine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of (+/-)-Narwedine. Given the limited availability of specific toxicological data for (+/-)-Narwedine, this guidance is based on its known hazards, information on the closely related compound Galantamine, and established best practices for managing potent pharmaceutical compounds.
Hazard Identification and Classification
(+/-)-Narwedine is classified with the following hazards:
-
Harmful if swallowed: Acute Toxicity, Oral.
-
Causes serious eye irritation.
-
Harmful to aquatic life with long-lasting effects.
Furthermore, it has been identified as a "highly sensitizing allergic intermediate agent," necessitating stringent handling protocols to avoid dermal and respiratory exposure.
Quantitative Toxicity Data (for related compound Galantamine)
No specific Occupational Exposure Limit (OEL) or LD50 data is available for (+/-)-Narwedine. The following data for the related compound, Galantamine, is provided as a precautionary reference.
| Metric | Value | Species | Source |
| Oral LD50 | No specific data available for Narwedine. For Galantamine, a related compound, it is classified as toxic if swallowed. | Rat | General SDS Information |
| Occupational Exposure Limit (OEL) | No established OEL for Narwedine. Handling should be based on the principles of controlling exposure to potent compounds. | N/A | N/A |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to mitigate the risks associated with handling (+/-)-Narwedine.
| Protection Type | Required PPE | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn to protect against splashes and fine particles. |
| Hand Protection | Double-gloving with nitrile gloves | Inspect for tears before use. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable, low-permeability laboratory coat or gown with a solid front, long sleeves, and tight-fitting cuffs. For larger quantities or potential for significant exposure, disposable coveralls are recommended. | Should be worn to protect skin and clothing. Gowns should not be worn outside of the designated handling area. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is required when handling the powder outside of a containment system. For operations with a higher risk of aerosol generation, a Powered Air-Purifying Respirator (PAPR) should be considered. | A surgical mask is not sufficient. A proper fit test is essential for reusable respirators. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Designate a specific area for handling (+/-)-Narwedine, preferably within a chemical fume hood or a containment glove box.
-
Ensure the work area is clean and uncluttered.
-
Have all necessary equipment, including a calibrated scale, weighing papers, spatulas, and waste containers, readily available.
-
Prepare a spill kit appropriate for handling potent powder spills.
2. Weighing and Solution Preparation:
-
Perform all manipulations of solid (+/-)-Narwedine within a certified chemical fume hood or a containment system to minimize inhalation exposure.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing. If using volatile solvents, ensure adequate ventilation.
-
Use disposable equipment whenever possible to simplify decontamination and disposal.
3. Post-Handling:
-
Thoroughly decontaminate all non-disposable equipment after use.
-
Wipe down the work surface with an appropriate cleaning agent.
-
Carefully remove PPE, avoiding self-contamination, and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures: Spill and Exposure Protocol
| Incident | First Aid and Spill Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel. |
| Powder Spill | 1. Evacuate the immediate area and restrict access. 2. Wear appropriate PPE, including respiratory protection. 3. Gently cover the spill with an absorbent material to avoid raising dust. 4. For small spills, dampen the absorbent material with a suitable solvent (e.g., water, if compatible) to create a slurry. 5. Carefully scoop the material into a labeled hazardous waste container. 6. Decontaminate the spill area with a suitable cleaning agent. 7. Dispose of all contaminated materials as hazardous waste. |
Disposal Plan
All waste contaminated with (+/-)-Narwedine must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste (unused compound, contaminated PPE, weighing papers, etc.) | Collect in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical. |
| Liquid Waste (solutions containing (+/-)-Narwedine) | Collect in a designated, leak-proof hazardous waste container for organic or chemical waste. Do not mix with incompatible waste streams. Neutralization may be required depending on local regulations and the nature of the solvent. Never dispose of down the drain. |
| Contaminated Sharps (needles, scalpels, etc.) | Dispose of immediately in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste. |
All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Visual Workflow for Safe Handling of (+/-)-Narwedine
Caption: Logical workflow for the safe handling of (+/-)-Narwedine.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
